3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Description
Properties
IUPAC Name |
3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPGUMSFWGGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1OC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404515 | |
| Record name | 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34638-25-0 | |
| Record name | 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34638-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one: A Cornerstone Chiral Synthon in Drug Development
Executive Summary: This guide provides an in-depth analysis of 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, a pivotal bicyclic γ-lactone in modern organic synthesis and medicinal chemistry. We will explore its precise nomenclature and stereochemical diversity, detail established synthetic routes, and provide a framework for its spectroscopic characterization. The primary focus will be on its role as a high-value chiral building block, critically examining its application in the synthesis of prostaglandins and as a scaffold for antiviral agents, particularly HIV-1 protease inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their synthetic programs.
Nomenclature and Structural Elucidation
The molecule with the systematic name 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a fused bicyclic system consisting of a cyclopentene ring and a γ-butyrolactone ring. Its structure possesses two stereocenters at the bridgehead carbons (3a and 6a), giving rise to enantiomeric pairs.
IUPAC Naming and Stereochemistry
The precise IUPAC name must specify the stereochemistry of the bridgehead protons. The two most common and synthetically important enantiomers are:
-
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: Often referred to in literature by its trivial name, the Corey lactone diol precursor, or as (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one.[1]
-
(3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one: The corresponding enantiomer.[2][3]
The stereochemical integrity of these enantiomers is paramount, as it dictates the absolute configuration of the final therapeutic target. The (3aR,6aS) enantiomer, in particular, is a well-established precursor for the synthesis of naturally occurring prostaglandins.
Core Chemical Structure
The molecule's rigid, fused-ring structure provides a well-defined three-dimensional scaffold, making it an ideal starting point for stereocontrolled synthesis.
Chemical Structure of (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
Source: PubChem CID 643405[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for experimental design, including solvent selection, purification, and safety considerations.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | [1][4][5][6] |
| Molecular Weight | 124.14 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 45-48 °C | [6] |
| Boiling Point | ~191 °C (rough estimate) | [6] |
| CAS Number | 43119-28-4 for (3aR,6aS) enantiomer | [4] |
| 34638-25-0 for racemic mixture | [6] |
Synthesis Strategies: From Racemates to Enantiopure Scaffolds
The synthesis of this lactone is a well-trodden path in organic chemistry. The choice between a racemic or an enantioselective synthesis is dictated by the ultimate goal of the research program.
Racemic Synthesis: The Grieco-Corey Approach
The classic and most cited synthesis of the racemic lactone involves a three-step sequence starting from cyclopentadiene.[7] This pathway is efficient for producing large quantities of the racemic material, which can then be resolved if necessary.
-
Step 1: [2+2] Cycloaddition: Dichloroketene, generated in situ, reacts with cyclopentadiene to form a bicyclic dichlorocyclobutanone adduct. This step is often challenging due to the tendency of dichloroketene to polymerize, leading to the formation of tars.[7]
-
Step 2: Reductive Dechlorination: The chlorine atoms are removed using activated zinc dust in a suitable solvent like acetic acid to yield a bicyclo[3.2.0]heptenone.
-
Step 3: Baeyer-Villiger Oxidation: This is the key regioselective oxidation step where the bicyclic ketone is converted into the target lactone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[7] The migratory aptitude of the more substituted bridgehead carbon ensures the formation of the desired lactone regioisomer.
Caption: Racemic synthesis workflow for the target lactone.
Asymmetric Synthesis
For applications in drug development, obtaining enantiomerically pure material is non-negotiable. Several strategies have been developed:
-
Resolution of Racemates: Classical resolution using chiral resolving agents or enzymatic resolution of a downstream intermediate (e.g., a hydroxylated derivative) is a common industrial approach.
-
Asymmetric Synthesis: Methods such as the asymmetric hydroboration of cyclopentadieneacetic acid have been reported to produce the lactone in enantiomerically enriched form.[7]
Detailed Experimental Protocol: Baeyer-Villiger Oxidation
This protocol describes a representative procedure for the Baeyer-Villiger oxidation, a critical step in the synthesis. The protocol is designed to be self-validating through in-process controls.
Objective: To convert bicyclo[3.2.0]hept-6-en-2-one to 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one.
Materials:
-
Bicyclo[3.2.0]hept-6-en-2-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve bicyclo[3.2.0]hept-6-en-2-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
-
Reagent Addition: Cool the solution to 0 °C. Add m-CPBA portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition prevents overheating and potential side reactions.
-
Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated Na₂SO₃ solution to destroy excess peroxide. Stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x). Trustworthiness: The bicarbonate wash is critical for removing acidic byproducts, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure lactone.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the structure and purity of the synthesized lactone.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | Signals for two vinyl protons (C=C), two bridgehead protons, and four methylene protons. The coupling patterns between the bridgehead protons are diagnostic of the cis-fused ring junction. |
| ¹³C NMR (CDCl₃) | A characteristic signal for the lactone carbonyl carbon (~175-180 ppm), two signals for the olefinic carbons, two signals for the bridgehead carbons (one of which is deshielded by the adjacent oxygen), and signals for the methylene carbons. |
| IR Spectroscopy | A strong absorption band for the γ-lactone carbonyl (C=O) stretch, typically around 1770 cm⁻¹. A C-O-C stretching band and a C=C stretching band will also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 124.05. Predicted adducts such as [M+H]⁺ and [M+Na]⁺ are also readily observed.[5] |
Chemical Reactivity and Synthetic Utility
The lactone's value lies in its predictable reactivity, allowing it to be transformed into a wide array of more complex molecules.
Caption: Synthetic utility of the chiral lactone scaffold.
Applications in Medicinal Chemistry and Drug Development
This lactone is not merely a synthetic curiosity; it is a validated and commercially significant intermediate in the production of life-saving medicines.
Cornerstone Intermediate in Prostaglandin Synthesis
The most prominent application of the (3aR,6aS)-lactone is as the starting material for the synthesis of prostaglandins, a class of lipid compounds with diverse hormone-like effects.[7] The synthesis of drugs like Latanoprost (for glaucoma) and Travoprost relies on intermediates derived directly from this lactone. The lactone's stereocenters directly map onto the required stereochemistry of the prostaglandin core.
Caption: Simplified pathway from the lactone to a PGF2α precursor.
Scaffold for Antiviral Agents
The rigid bicyclic framework has been successfully employed as a chiral scaffold in the development of antiviral drugs. It is particularly noted for its use in synthesizing HIV-1 protease inhibitors.[4] The lactone can be opened to reveal functional groups that can be elaborated into complex side chains designed to fit into the active site of the viral protease, thereby inhibiting viral replication. Derivatives have demonstrated promising antiviral activity by directly targeting this critical viral enzyme.[4]
Emerging Applications: Cytotoxicity and Antioxidant Properties
Beyond its established roles, research has indicated that derivatives of this lactone possess other valuable biological activities.
-
Cytotoxicity: Certain modified lactones have been shown to induce apoptosis in cancer cell lines, suggesting potential as a scaffold for novel anticancer agents.[4]
-
Antioxidant Activity: Some compounds derived from the core structure can scavenge free radicals, indicating a potential role in mitigating oxidative stress-related pathologies.[4]
Conclusion
3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, particularly in its enantiopure (3aR,6aS) form, represents a masterclass in chiral synthons. Its well-defined structure, predictable reactivity, and established synthetic pathways have cemented its status as an indispensable tool for medicinal chemists. From the multi-billion dollar prostaglandin market to the ongoing search for novel antiviral and anticancer agents, this seemingly simple lactone continues to be a source of complex and life-changing molecules. Future research will likely focus on developing more efficient and greener asymmetric syntheses and exploring its utility as a scaffold for targeting new biological pathways.
References
-
PubChem. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. National Center for Biotechnology Information. [Link]
-
PubChem. 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. National Center for Biotechnology Information. [Link]
- Google Patents. (2004). Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one.
-
PubChemLite. (3ar,6as)-3,3a,6,6a-tetrahydro-2h-cyclopenta[b]furan-2-one. [Link]
-
Automated Topology Builder. (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one. [Link]
-
ChemBK. 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Request for Quotation. [Link]
-
BuyersGuideChem. (3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. [Link]
-
MDPI. (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. [Link]
-
ResearchGate. (2008). 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. [Link]
Sources
- 1. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | C7H8O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 3. (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one [sigmaaldrich.com]
- 4. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | 43119-28-4 | Benchchem [benchchem.com]
- 5. PubChemLite - (3ar,6as)-3,3a,6,6a-tetrahydro-2h-cyclopenta[b]furan-2-one (C7H8O2) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. CA2508272A1 - Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxabicyclo[3.3.0]oct-6-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
2-Oxabicyclo[3.3.0]oct-6-en-3-one, a bicyclic lactone, is a pivotal chiral building block in modern organic synthesis. Its rigid, stereochemically defined structure makes it an invaluable synthon for the preparation of a wide array of complex molecules, most notably prostaglandins and their analogues.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of 2-oxabicyclo[3.3.0]oct-6-en-3-one, offering insights into its synthesis, analytical characterization, and safe handling. The information presented herein is intended to empower researchers in leveraging the unique attributes of this compound for advancements in medicinal chemistry and materials science.
Molecular Structure and Core Properties
The fundamental characteristics of 2-oxabicyclo[3.3.0]oct-6-en-3-one are summarized in the table below. The molecule's bicyclic nature, containing a fused cyclopentane and a γ-lactone ring, imparts significant conformational rigidity, which is a key determinant of its reactivity and utility in stereoselective synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈O₂ | [3] |
| Molecular Weight | 124.14 g/mol | [3] |
| CAS Number | 43119-28-4 ((1S,5R)-(-)-enantiomer); 54483-22-6 ((+)-cis-isomer) | [3][4] |
| Appearance | White to off-white or slightly beige crystalline solid | [4] |
| Melting Point | 44-46 °C ((1S,5R)-(-)-enantiomer); 45-48 °C ((+)-cis-isomer) | [4] |
| Boiling Point | 263.1 °C at 760 mmHg | [4] |
| Density | 1.196 g/cm³ | [4] |
| XLogP3 | 0.8 | [5] |
Synthesis and Purification
While 2-oxabicyclo[3.3.0]oct-6-en-3-one is commercially available in both enantiomeric forms, understanding its synthesis is crucial for specialized applications and derivative preparation.[6] A common and efficient method for its preparation is the Baeyer-Villiger oxidation of the corresponding bicyclic ketone, rac-bicyclo[3.2.0]hept-2-en-6-one. This enzymatic oxidation offers high enantioselectivity, yielding the desired lactone with excellent purity.[7][8]
Representative Synthesis: Baeyer-Villiger Oxidation
The following protocol outlines a typical enzymatic Baeyer-Villiger oxidation to produce 2-oxabicyclo[3.3.0]oct-6-en-3-one. The causality behind this choice of methodology lies in the exceptional chemo- and regioselectivity of Baeyer-Villiger monooxygenases, which allows for the specific insertion of an oxygen atom adjacent to the carbonyl group in the bicyclic ketone precursor.
Figure 1: Workflow for the enzymatic synthesis of 2-oxabicyclo[3.3.0]oct-6-en-3-one.
Experimental Protocol:
-
Biocatalyst Preparation: Cultivate a suitable microorganism (e.g., E. coli expressing a cyclohexanone monooxygenase) under optimal conditions to induce enzyme expression. Harvest the cells by centrifugation and prepare a whole-cell suspension in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Reaction Setup: In a temperature-controlled reactor, combine the whole-cell biocatalyst suspension with a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).
-
Substrate Addition: Add rac-bicyclo[3.2.0]hept-2-en-6-one to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent to improve dispersion.
-
Bioconversion: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, terminate the reaction and separate the biomass by centrifugation. Extract the supernatant with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-oxabicyclo[3.3.0]oct-6-en-3-one.
Analytical Characterization
A thorough analytical characterization is paramount for confirming the identity and purity of 2-oxabicyclo[3.3.0]oct-6-en-3-one. The following section details the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-oxabicyclo[3.3.0]oct-6-en-3-one. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide detailed information about the connectivity and chemical environment of each atom.
¹H NMR (500 MHz, CDCl₃):
-
δ 5.80 – 5.95 (m, 2H, olefinic protons)
-
δ 5.05 – 5.15 (m, 1H, H at C1)
-
δ 3.40 – 3.50 (m, 1H, H at C5)
-
δ 2.80 – 2.90 (dd, J = 17.5, 7.5 Hz, 1H, H at C4)
-
δ 2.45 – 2.55 (dd, J = 17.5, 2.5 Hz, 1H, H at C4)
-
δ 2.20 – 2.40 (m, 2H, H at C8)
¹³C NMR (125.7 MHz, CDCl₃):
-
δ 176.5 (C=O, C3)
-
δ 134.5 (olefinic C)
-
δ 129.0 (olefinic C)
-
δ 85.0 (C1)
-
δ 45.5 (C5)
-
δ 38.0 (C4)
-
δ 35.5 (C8)
Note: The exact chemical shifts and coupling constants may vary slightly depending on the specific enantiomer and the solvent used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-oxabicyclo[3.3.0]oct-6-en-3-one is characterized by a strong absorption band corresponding to the lactone carbonyl group.
Key IR Absorptions (cm⁻¹):
-
~1770 (C=O stretch, γ-lactone)
-
~1640 (C=C stretch, olefinic)
-
~1180 (C-O stretch, lactone)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 2-oxabicyclo[3.3.0]oct-6-en-3-one will exhibit a molecular ion peak corresponding to its molecular weight.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 124.05
Solubility Profile
The solubility of 2-oxabicyclo[3.3.0]oct-6-en-3-one is a critical parameter for its application in various reaction media.
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [4] |
| Ethanol | 15 mg/mL | [4] |
| Water | Sparingly soluble | [2] |
| Methanol | Soluble | [6] |
| Tetrahydrofuran (THF) | Soluble | [6] |
The lactone functionality and the overall compact structure contribute to its good solubility in polar aprotic and protic organic solvents. Its limited solubility in water is typical for a molecule of its size and polarity.
Reactivity and Applications
The synthetic utility of 2-oxabicyclo[3.3.0]oct-6-en-3-one stems from the reactivity of its two key functional groups: the double bond and the lactone. The double bond can undergo a variety of transformations, including epoxidation, dihydroxylation, and conjugate addition.[6] The lactone can be opened under both acidic and basic conditions to provide access to highly functionalized cyclopentane derivatives. This versatile reactivity has established it as a cornerstone in the synthesis of numerous natural products and pharmaceuticals.[9][10]
Figure 2: Synthetic utility of 2-oxabicyclo[3.3.0]oct-6-en-3-one in drug development.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2-oxabicyclo[3.3.0]oct-6-en-3-one. It is recommended to handle the compound in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2]
Stability and Storage: The compound is stable under recommended storage conditions.[2] It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[2]
Conclusion
2-Oxabicyclo[3.3.0]oct-6-en-3-one is a versatile and powerful chiral building block with well-defined physicochemical properties. Its stereochemically rich framework and predictable reactivity make it an indispensable tool for the synthesis of complex molecular targets. This guide has provided a detailed overview of its core properties, synthesis, analytical characterization, and handling, offering a valuable resource for researchers aiming to unlock its full potential in their scientific endeavors.
References
-
Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (n.d.). Retrieved from [Link]
-
Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (2025, October 18). Retrieved from [Link]
-
Thermogravimetric Decomposition of Sesame Waste Biomass over Ni-Co-Doped MCM-41: Kinetics and Physicochemical Properties of the Bio-Oil. (2023, April 15). Retrieved from [Link]
-
Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. (2025, August 6). Retrieved from [Link]
-
(−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. (n.d.). Retrieved from [Link]
-
Bio-Oil Production from Cirsium yildizianum through Pyrolysis in a Fixed-Bed Reactor. (n.d.). Retrieved from [Link]
-
(−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. (n.d.). Retrieved from [Link]
-
Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside analogs derived from common chiral pools: (+)-(1R,5S)- and (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one. (n.d.). Retrieved from [Link]
-
Evaluation of a novel Dual Resin Substrate Feed- Product Removal (SFPR) strategy applied to an oxidative bioconversion. (n.d.). Retrieved from [Link]
-
Polyelectrolyte Complex Beads by Novel Two-Step Process for Improved Performance of Viable Whole-Cell Baeyer-Villiger Monoxygenase by Immobilization. (n.d.). Retrieved from [Link]
-
A total synthesis of prostaglandin F2-alpha (dl) from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (n.d.). Retrieved from [Link]
-
MSDS of (+)-CIS-2-OXABICYCLO[3.3.0]OCT-6-EN-3-ONE. (2019, November 18). Retrieved from [Link]
-
Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. (2025, August 7). Retrieved from [Link]
-
Intermediate pyrolysis of Ficus nitida wood in a fixed-bed reactor. (n.d.). Retrieved from [Link]
- Chiral cyclopentene derivatives and their preparation. (n.d.).
-
Thermocatalytic Decomposition of Sesame Waste Biomass over Ni-Co-Doped MCM-41. (2023, April 27). Retrieved from [Link]
-
3-Oxabicyclo[3.3.0]oct-6-en-2-one. (n.d.). Retrieved from [Link]
Sources
- 1. A total synthesis of prostaglandin F2-alpha (dl) from 2-oxabicyclo[3.3.0]oct-6-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. scbt.com [scbt.com]
- 4. (1S,5R)-(-)-2-OXABICYCLO[3.3.0]OCT-6-EN-3-ONE | 43119-28-4 [chemicalbook.com]
- 5. 3-Oxabicyclo[3.3.0]oct-6-en-2-one | C7H8O2 | CID 4371112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemimpex.com [chemimpex.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (1S,5R)-(-)-2-Oxabicyclo[3.3.0]oct-6-en-3-one (CAS No. 34638-25-0): A Cornerstone Chiral Building Block
Introduction: The Significance of a Versatile Chiral Lactone
Within the landscape of pharmaceutical synthesis, few chiral building blocks have achieved the iconic status of the bicyclic lactone with CAS number 34638-25-0. While systematically named (3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one, it is more widely recognized in the scientific community by trivial names such as Corey lactone or Grieco lactone, paying homage to the pioneering chemists who established its pivotal role. This molecule is not merely a synthetic intermediate; it is a testament to the power of elegant molecular architecture in unlocking synthetic pathways to complex and biologically vital molecules.
Primarily, this lactone serves as a cornerstone in the total synthesis of prostaglandins (PGs) and their analogues, a class of lipid compounds with profound physiological effects, leading to blockbuster drugs for glaucoma, cardiovascular diseases, and reproductive health.[1][2][3][4] Its rigid, bicyclic framework and strategically placed functional groups—a lactone and a double bond—provide a stereochemical scaffold from which the intricate cyclopentane core and side chains of prostaglandins can be elaborated with high fidelity. Beyond prostaglandins, its utility extends to the synthesis of carbocyclic nucleoside analogues with antiviral properties and ligands for HIV protease inhibitors, underscoring its versatility in medicinal chemistry.[5][6]
This guide offers an in-depth exploration of the chemical and physical properties, synthesis, reactivity, and applications of this key chiral intermediate for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The compound is typically a light yellow to brown liquid or a low-melting solid, with specific stereoisomers like the (1S,5R) enantiomer appearing as a white crystalline solid.[6][7] Its stability under standard conditions and solubility in common organic solvents make it a practical and versatile reagent in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 34638-25-0 (for a specific stereoisomer) | [6] |
| Alternate CAS | 43119-28-4 (for (1S,5R)-enantiomer) | [8][9] |
| Molecular Formula | C₇H₈O₂ | [6][8] |
| Molecular Weight | 124.14 g/mol | [6][8] |
| Melting Point | 44-48 °C | [9][10] |
| Appearance | Light yellow to brown liquid or solid | [6] |
| Optical Activity | [α]22/D −103° (c = 1 in methanol) for (1S,5R) | [9] |
| Storage Temp. | 2-8°C | [6][9] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the cyclopentene ring, typically in the range of 5.5-6.0 ppm. The bridgehead protons and the protons adjacent to the lactone carbonyl and ether oxygen would appear at characteristic chemical shifts, with coupling constants reflecting the rigid cis-fused ring system.
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the lactone carbonyl carbon around 177-182 ppm.[5][11] The two olefinic carbons would resonate in the 128-132 ppm region, while the remaining sp³ hybridized carbons, including the bridgehead carbons and those of the lactone ring, would appear in the upfield region.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong absorption band corresponding to the lactone carbonyl (C=O) stretching vibration, typically observed around 1750-1770 cm⁻¹.[11]
Chemical Structure and Stereochemistry
The power of this intermediate lies in its well-defined three-dimensional structure. The cis-fusion of the five-membered cyclopentane and lactone rings creates a concave, or "U-shaped," molecule. This stereochemical rigidity is crucial for directing the stereoselective introduction of substituents, a fundamental requirement for the synthesis of biologically active prostaglandins, which have multiple chiral centers.
Caption: Chemical structure of the (1S,5R) enantiomer of Corey lactone.
Synthesis and Reactivity: A Strategic Overview
The synthesis of Corey lactone is a classic topic in organic chemistry, with numerous routes developed to access it in enantiomerically pure form.
The Corey Synthesis and Modern Adaptations
The seminal synthesis developed by E.J. Corey's group often starts from commercially available materials and employs key transformations to construct the bicyclic system. Modern syntheses have focused on improving efficiency through "pot and time economical" strategies, enabling gram-scale production in a single reaction vessel within hours. These advanced routes often employ organocatalysis, such as diphenylprolinol silyl ether-mediated domino Michael/Michael reactions, to establish the cyclopentanone core in a formal [3+2] cycloaddition.[1]
Enzymatic and Bio-catalytic Approaches
A notable and highly efficient method for producing enantiomerically pure Corey lactone involves the Baeyer-Villiger oxidation of a prochiral bicyclic ketone precursor. The use of monooxygenase enzymes, such as 4-hydroxyacetophenone monooxygenase (HAPMO), can exhibit high enantioselectivity, preferentially oxidizing one enantiomer of the ketone precursor to yield the desired chiral lactone. This biocatalytic approach offers a green and efficient alternative to classical chemical resolutions.
Key Reactivity Profile
The synthetic utility of Corey lactone stems from the predictable reactivity of its functional groups:
-
Double Bond Functionalization : The carbon-carbon double bond is the primary site for introducing the prostaglandin side chains. It readily undergoes a variety of transformations:
-
Epoxidation: Followed by nucleophilic opening, this is a common strategy to introduce substituents.
-
Hydroboration-Oxidation: This reaction allows for the regioselective and stereoselective introduction of a hydroxyl group.
-
Oxymercuration-Demercuration: Another method to achieve stereoselective hydroxylation of the double bond.[6]
-
Halogenation: Introduction of a halogen provides a handle for subsequent cross-coupling reactions.
-
-
Lactone Reduction : The lactone can be reduced to the corresponding diol (often called Corey lactone diol).[7] This transformation is a critical step in many prostaglandin syntheses, unmasking a primary alcohol that serves as the attachment point for one of the side chains. Diisobutylaluminium hydride (DIBAL-H) is a commonly used reagent for this selective reduction.
Experimental Protocol: Synthesis of (-)-Corey Lactone Diol from Dicyclopentadiene
This protocol is a representative example of a multi-step synthesis to produce a key derivative of Corey lactone, adapted from patented industrial methods.[1]
Step 1: Depolymerization of Dicyclopentadiene
-
Charge a flask equipped with a distillation apparatus with 200g of dicyclopentadiene.
-
Heat the flask with stirring until the solid is completely dissolved.
-
Perform a fractional distillation, collecting the cyclopentadiene monomer at 38-42°C. Expect a yield of approximately 96%.
Step 2: Cyclization with Dichloroacetyl Chloride
-
In a 2L four-necked flask, combine 100g of dichloroacetyl chloride, 103g of cyclopentadiene from Step 1, and 0.68L of n-heptane.
-
Cool the mixture and slowly add a solution of triethylamine (72.4g) in n-hexane dropwise.
-
After the addition is complete, allow the reaction to stir overnight at room temperature.
-
Filter the reaction mixture and wash the filtrate with saturated brine. Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and distill the residue to collect the dichlorinated bicyclic ketone intermediate.
Step 3: Oxidative Cleavage and Lactonization
-
Dissolve 100g of the ketone from Step 2 in 150ml of methanol and 150ml of water in a 1L three-necked flask.
-
Cool the mixture in an ice-salt bath and slowly add 110ml of 30% hydrogen peroxide dropwise, maintaining an internal temperature of -5°C.
-
Following the peroxide addition, slowly add 5N aqueous sodium hydroxide, keeping the internal temperature below 30°C.
-
Stir the reaction overnight at room temperature. This sequence results in the formation of the lactone via a Baeyer-Villiger type oxidation and subsequent reactions.
(Note: This is a simplified representation. Industrial syntheses involve further steps including dechlorination, ring-opening, chiral resolution, and hydrolysis to arrive at the final enantiomerically pure Corey lactone diol.)[1]
Caption: Simplified workflow for the synthesis of Corey lactone derivatives.
Applications in Drug Development
The primary application of CAS 34638-25-0 and its enantiomers is as a versatile intermediate for high-value pharmaceutical targets.
-
Prostaglandin Analogues: This is the most significant application. Prostaglandins are potent signaling molecules, but their instability and rapid metabolism limit their therapeutic use. Synthetic analogues with improved stability and targeted activity are therefore crucial. Corey lactone provides the essential chiral core for a wide range of these drugs, including:
-
Latanoprost, Travoprost, Bimatoprost: PGF₂α analogues used to treat glaucoma by reducing intraocular pressure.[4]
-
Epoprostenol, Iloprost, Treprostinil: PGI₂ analogues (prostacyclins) used to treat pulmonary arterial hypertension.[4]
-
Misoprostol: A PGE₁ analogue used to prevent gastric ulcers and for obstetric applications.[4]
-
-
Antiviral Agents: The cyclopentane ring of the lactone is a bioisostere for the furanose ring of nucleosides. This has enabled the stereospecific synthesis of various carbocyclic 2'-deoxyribonucleoside analogues that have been evaluated for antiviral activity against viruses such as Herpes Simplex Virus (HSV).[5]
-
HIV Protease Inhibitors: The core structure has been utilized in the enantioselective synthesis of ligands for HIV protease inhibitors. For example, it is a starting material for creating the (3aS,5R,6aR)-5-hydroxy-hexahydrocyclopenta[b]furan ligand, a key component of potent antiretroviral drugs.[6]
Conclusion
(1S,5R)-(-)-2-Oxabicyclo[3.3.0]oct-6-en-3-one is a premier example of a chiral synthon that has had a profound and lasting impact on medicinal chemistry and drug development. Its well-defined stereochemistry and versatile reactivity have provided chemists with a reliable and efficient tool to access complex molecular architectures, most notably the entire family of prostaglandins. As synthetic methodologies continue to advance, the demand for this and other elegantly designed chiral building blocks will remain high, driving innovation in the synthesis of next-generation therapeutics.
References
-
Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (2025). ResearchGate. [Link]
-
One‐pot and 152‐minutes synthesis of Corey lactone (1). (n.d.). ResearchGate. [Link]
-
Pot and time economies in the total synthesis of Corey lactone. (2019). National Institutes of Health (PMC). [Link]
-
Pot and time economies in the total synthesis of Corey lactone. (2019). RSC Publishing. [Link]
-
Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. (n.d.). ARKAT USA, Inc.[Link]
-
Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. [Link]
-
3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. (2024). ChemBK. [Link]
-
Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside analogs derived from common chiral pools: (+)-(1R,5S)- and (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one. (1990). ACS Publications. [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. (2021). MDPI. [Link]
-
3,3A,6,6A-TETRAHYDROCYCLOPENTA[B]FURAN-2-ONE CAS#: 34638-25-0. (n.d.). Chemical Synthesis. [Link]
-
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. (n.d.). PubChem. [Link]
-
Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside analogs derived from common chiral pools: (+)-(1R,5S)- and (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one. (1990). PubMed. [Link]
-
Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. (2005). Applied and Environmental Microbiology. [Link]
-
The Meinwald reaction of alkyl propionates. Synthesis of the C1–C9 fragment of aurisides. (2003). ScienceDirect. [Link]
-
(3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. (2024). ChemBK. [Link]
-
Prostaglandins, their intermediates and precursors: cardiovascular actions and regulatory roles in normal and abnormal circulatory systems. (1979). PubMed. [Link]
-
Prostaglandins. (2023). National Institutes of Health (NCBI Bookshelf). [Link]
- Megastigman-4,7-oxides(I) and 7-oxabicyclo(3,3,0). (n.d.).
-
2-Oxabicyclo[3.3.0]octan-3-one. (n.d.). SpectraBase. [Link]
-
Bicyclo[3.2.0]hept-2-en-6-one,(1S,5R)-. (n.d.). LookChem. [Link]
-
Practical Applications of Prostaglandins and their Synthesis Inhibitors. (1980). National Institutes of Health (PMC). [Link]
Sources
- 1. Synthetic method of (-)-Corey lactone diol - Eureka | Patsnap [eureka.patsnap.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 4. Enantioselective Synthesis of Cyclopentyltetrahydrofuran (Cp-THF), an Important High-Affinity P2-Ligand for HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (1S,5R)-2-氧杂二环[3.3.0]辛-6-烯-3-酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CA2508272A1 - Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one - Google Patents [patents.google.com]
- 8. yolanda-rios.net [yolanda-rios.net]
- 9. ias.ac.in [ias.ac.in]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
A Spectroscopic and Structural Elucidation Guide to 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Foreword: A Guide to Spectroscopic Interpretation
This technical guide serves as a comprehensive resource for understanding the spectroscopic signature of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one. Targeted at researchers, medicinal chemists, and professionals in drug development, this document moves beyond a mere listing of data. Instead, it provides an in-depth analysis of the structural information encoded within each spectrum, explaining the causal relationships between molecular structure and spectroscopic output. The protocols and interpretations herein are designed to be a self-validating system, where data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy collectively confirm the compound's identity and structure. This molecule, a vital chiral building block in the synthesis of complex therapeutic agents like prostaglandins and antiviral nucleoside analogues, demands rigorous characterization, which this guide aims to provide.[1][2][3]
Molecular Identity and Structure
This compound is a bicyclic γ-lactone with a fused furanone and cyclopentene ring system.[1] Its rigid structure and defined stereocenters make it a valuable synthetic intermediate.
| Identifier | Value | Source |
| IUPAC Name | (3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one | PubChem[4] |
| Synonym | (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one | PubChem[4] |
| Molecular Formula | C₇H₈O₂ | PubChem[4] |
| Molecular Weight | 124.14 g/mol | PubChem[4] |
| CAS Number | 43119-28-4 ((3aR,6aS) enantiomer) | PubChem[4] |
For clarity in the subsequent spectroscopic analysis, the atoms are numbered as shown in the diagram below. This numbering is for assignment purposes and may not follow IUPAC nomenclature rules.
Sources
The Biological Versatility of Tetrahydrocyclopenta[b]furan-2-one Derivatives: A Technical Guide for Drug Discovery
Abstract
The tetrahydrocyclopenta[b]furan-2-one scaffold, a core structural motif in a variety of biologically active molecules, has garnered significant attention in the field of medicinal chemistry. Historically recognized as the central component of the Corey lactone, a pivotal intermediate in the synthesis of prostaglandins, the therapeutic potential of derivatives based on this fused ring system extends far beyond their role as mere synthetic precursors. This in-depth technical guide provides a comprehensive overview of the known biological activities of tetrahydrocyclopenta[b]furan-2-one derivatives, with a particular focus on their prostaglandin-like, anti-inflammatory, and anticancer properties. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that govern their potency and selectivity. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Introduction: Beyond a Synthetic Intermediate
The tetrahydrocyclopenta[b]furan-2-one core is most famously embodied in the Corey lactone, a cornerstone of prostaglandin synthesis for decades.[1][2] Prostaglandins are a class of lipid compounds that exhibit a vast array of hormone-like effects, playing crucial roles in inflammation, blood pressure regulation, smooth muscle contraction, and reproduction.[3] The ability to synthetically access prostaglandins via the Corey lactone has been instrumental in the development of therapeutic agents that modulate these pathways.[4][5]
However, to view the tetrahydrocyclopenta[b]furan-2-one scaffold solely through the lens of prostaglandin synthesis would be to overlook its intrinsic potential as a pharmacophore. The inherent structural features of this bicyclic lactone, including its stereochemical complexity and the presence of a reactive lactone ring, make it an attractive starting point for the development of novel therapeutic agents with diverse biological activities. This guide will explore the multifaceted biological profile of these derivatives, moving from their well-established connection to prostaglandins to their emerging roles as anti-inflammatory and anticancer agents.
Prostaglandin-Modulating Activities
The structural similarity of many tetrahydrocyclopenta[b]furan-2-one derivatives to prostaglandins underpins their most well-characterized biological activities. These compounds can act as mimics or precursors to natural prostaglandins, thereby influencing a wide range of physiological processes.
Mechanism of Action: Interfacing with the Prostanoid Signaling Pathway
Prostaglandins exert their effects by binding to specific G-protein coupled receptors on the cell surface. For instance, Prostaglandin F2α (PGF2α) is a potent agonist for the PGF receptor (FP receptor), which is highly expressed in the corpus luteum, uterus, and ciliary muscle.[3] Derivatives of tetrahydrocyclopenta[b]furan-2-one can be designed to interact with these receptors, either as agonists or antagonists, to modulate downstream signaling cascades.
Furthermore, some lactone derivatives can function as prodrugs. The lactone ring can be enzymatically hydrolyzed in vivo to release the corresponding open-chain hydroxy acid, which is the biologically active form of the prostaglandin.[4] This approach can improve the pharmacokinetic profile of the drug, enhancing its stability and delivery to the target tissue.
Figure 1: Simplified signaling pathway of PGF2α and its analogs via the FP receptor.
Therapeutic Implications
The ability of these derivatives to modulate prostaglandin signaling has led to their investigation for a variety of therapeutic applications, including:
-
Reproductive Health: As potent luteolytic agents, PGF2α analogs are used to synchronize estrous cycles in livestock and to induce labor or terminate pregnancy.[3]
-
Glaucoma: Certain prostaglandin analogs are first-line treatments for glaucoma, as they increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.
Anti-inflammatory Properties
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a major focus of drug discovery. The furanone and lactone moieties are present in many natural and synthetic compounds with demonstrated anti-inflammatory activity.[6][7]
Mechanisms of Anti-inflammatory Action
Derivatives of tetrahydrocyclopenta[b]furan-2-one may exert their anti-inflammatory effects through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins from arachidonic acid.[8] Inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The structural similarity of tetrahydrocyclopenta[b]furan-2-one derivatives to the natural substrate of COX makes them promising candidates for COX inhibition.
-
Modulation of NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9] Inhibition of the NF-κB signaling pathway is a well-established strategy for controlling inflammation. Some furanone derivatives have been shown to inhibit NF-κB activation.[10][11]
Figure 2: Potential anti-inflammatory mechanisms of action.
Anticancer Potential
The furanone and lactone scaffolds are present in a multitude of natural products with potent anticancer activity.[7][12][13] This has spurred interest in the synthesis and evaluation of novel derivatives, including those based on the tetrahydrocyclopenta[b]furan-2-one core, as potential anticancer agents.
Mechanisms of Anticancer Action
The cytotoxic effects of these derivatives against cancer cells are likely multifactorial and may involve:
-
Induction of Apoptosis: Many furanone-containing compounds have been shown to induce programmed cell death, or apoptosis, in cancer cells.[14] This can occur through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: Some derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase.[14]
-
Inhibition of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Furanone derivatives have been reported to inhibit pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
-
Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some lactone derivatives have demonstrated anti-angiogenic properties.
Experimental Protocols
To facilitate the investigation of the biological activities of tetrahydrocyclopenta[b]furan-2-one derivatives, this section provides detailed, step-by-step protocols for key in vitro assays.
Prostaglandin F2α (PGF2α) Competitive ELISA
This assay is used to quantify the amount of PGF2α produced by cells, which can be an indicator of COX activity.
Principle: This is a competitive immunoassay where PGF2α in the sample competes with a fixed amount of enzyme-labeled PGF2α for a limited number of binding sites on a PGF2α-specific antibody. The amount of color produced is inversely proportional to the concentration of PGF2α in the sample.[3][15][16][17][18]
Procedure:
-
Plate Preparation: A 96-well microplate is pre-coated with an antibody that will capture the PGF2α antibody.
-
Standards and Samples: Prepare a standard curve of known PGF2α concentrations. Add standards and unknown samples to the wells.
-
Addition of Reagents: Add a fixed amount of PGF2α conjugated to an enzyme (e.g., horseradish peroxidase) and a limited amount of PGF2α-specific antibody to each well.
-
Incubation: Incubate the plate to allow for competitive binding.
-
Washing: Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a substrate for the enzyme that will produce a colored product.
-
Color Development and Measurement: Allow the color to develop and then stop the reaction. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of PGF2α in the samples by comparing their absorbance to the standard curve.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2.[8][19][20][21][22]
Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes. Prepare a solution of the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the test compound or vehicle control.
-
Incubation: Incubate the plate for a short period at room temperature.
-
Initiation of Reaction: Add arachidonic acid and the colorimetric substrate (TMPD) to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
NF-κB Luciferase Reporter Assay
This assay is used to screen for compounds that inhibit the activation of the NF-κB signaling pathway.[9][10][11][23][24]
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB responsive promoter. When NF-κB is activated, it binds to the promoter and drives the expression of luciferase. The amount of light produced by the luciferase reaction is proportional to the level of NF-κB activation.
Procedure:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect them with a plasmid containing the NF-κB luciferase reporter construct.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the percent inhibition of NF-κB activation for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[14][25][26][27]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Structure-Activity Relationships (SAR)
The biological activity of tetrahydrocyclopenta[b]furan-2-one derivatives is highly dependent on their stereochemistry and the nature and position of substituents on the core scaffold. Key SAR insights include:
-
Stereochemistry: The stereocenters within the fused ring system are critical for receptor binding and biological activity, as demonstrated by the stereospecificity of prostaglandin receptors.
-
Substituents on the Cyclopentane Ring: The side chains attached to the cyclopentane ring, which mimic the upper and lower side chains of prostaglandins, are crucial for activity. Modifications to these chains can alter receptor selectivity and metabolic stability.
-
Modifications to the Furanone Ring: The lactone ring itself can be a site for chemical modification. The presence of an α-methylene-γ-lactone moiety has been associated with enhanced anti-inflammatory and cytotoxic activity in some classes of lactones.[6]
Conclusion and Future Directions
The tetrahydrocyclopenta[b]furan-2-one scaffold represents a privileged structure in medicinal chemistry. While its role as a key intermediate in prostaglandin synthesis is well-established, the intrinsic biological activities of its derivatives are a promising area for future drug discovery. The potential for these compounds to act as anti-inflammatory and anticancer agents warrants further investigation.
Future research should focus on:
-
Synthesis of Diverse Libraries: The development of efficient synthetic methodologies to generate diverse libraries of tetrahydrocyclopenta[b]furan-2-one derivatives with a wide range of substituents and stereochemistries.
-
High-Throughput Screening: The use of the assays described in this guide to screen these libraries for novel prostaglandin modulators, anti-inflammatory agents, and anticancer compounds.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most promising lead compounds.
-
In Vivo Efficacy and Safety: Evaluation of the therapeutic potential and safety profiles of lead candidates in relevant animal models of disease.
By leveraging the knowledge and experimental approaches outlined in this technical guide, researchers can unlock the full therapeutic potential of this versatile and promising class of molecules.
References
- Bundy, G. L., & Lincoln, F. H. (1975). Synthesis and biological activity of prostaglandin lactones. Prostaglandins, 9(1), 1-4.
- Hall, I. H., Lee, K. H., Starnes, C. O., Sumida, Y., Wu, R. Y., Waddell, T. G., ... & Lichter, W. (1979). Anti-inflammatory activity of sesquiterpene lactones and related compounds. Journal of pharmaceutical sciences, 68(5), 537-542.
- Lopes, N. P., & Pimenta, E. F. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. RSC medicinal chemistry, 14(7), 1275-1281.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in molecular biology (Clifton, N.J.), 644, 131-144.
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules (Basel, Switzerland), 27(8), 2535.
- Li, J., Zhang, L., Chen, X., Wang, Y., Zhai, X., & Zhang, Y. (2021). Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation. Bioorganic & medicinal chemistry letters, 42, 128042.
- Kim, J. Y., Kim, J. A., & Park, S. J. (2019). Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives. Molecules (Basel, Switzerland), 24(4), 792.
- Hayashi, Y., Umekubo, N., & Suga, Y. (2021). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 12(34), 11463-11468.
- Tănase, C. I. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572.
-
Elabscience. (n.d.). 8-epi-PGF2α (8-Epi-Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]
- Sreekumar, G., & Pillai, C. N. (2012). Synthesis and cytotoxicity studies of some furanone derivatives. Organic Chemistry: An Indian Journal, 8(2), 60-64.
- Kim, S., & Lee, J. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International journal of molecular sciences, 22(3), 1052.
- Ballo, A., Sanogo, R., & Diakite, C. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-41.
- De Wispelaere, M., Van Acker, T., Van Hecke, K., & Compernolle, F. (2015). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. Molecules (Basel, Switzerland), 20(1), 859-876.
- Kim, S., & Lee, J. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International journal of molecular sciences, 22(3), 1052.
-
ELK Biotechnology. (n.d.). PGF2a (Prostaglandin F2 Alpha) ELISA Kit. Retrieved from [Link]
- Tănase, C. I. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International journal of molecular sciences, 22(4), 1572.
- Asl, S. M., & Zamani, L. (2015). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian journal of pharmaceutical research : IJPR, 14(3), 823-830.
-
Assay Genie. (n.d.). General Prostaglandin F2 Alpha (PGF2a) ELISA Kit. Retrieved from [Link]
- Kim, S., & Lee, J. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. International journal of molecular sciences, 22(3), 1052.
-
Pereira, C. (2014, June 17). How can I assay cyclooxygenase pathway inhibition for plant extracts? ResearchGate. Retrieved from [Link]
- Gnocchi, V. D., & Brusco, A. (2015). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PloS one, 10(7), e0132729.
- Khan, I., Al-Harrasi, A., & Hameed, A. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14725.
- Bak, D. W., & Gewurz, B. E. (2023). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv.
- Hernandez-Baltazar, D., & Zavala-Ocampo, L. M. (2021). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. Journal of Pharmacy and Pharmaceutical Sciences, 24, 468-477.
- Wujec, M., & Paneth, A. (2020). Simple 2(5H)
-
Simulations Plus. (2022, August 24). In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. PGF2a(Prostaglandin F2 Alpha) ELISA Kit [elkbiotech.com]
- 17. assaygenie.com [assaygenie.com]
- 18. PGF2 alpha ELISA Kit (ab133041) | Abcam [abcam.com]
- 19. academicjournals.org [academicjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. tsijournals.com [tsijournals.com]
- 26. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
The Cornerstone of Prostaglandin Synthesis: A Technical Guide to 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclic lactone, 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, represents a pivotal chiral building block in the total synthesis of a diverse array of natural products, most notably the prostaglandins. Its rigid, stereochemically-defined structure provides a versatile scaffold for the introduction of complex functionalities, making it an indispensable tool for synthetic chemists. This guide delves into the strategic synthesis of this core, explores its critical role in natural product synthesis, and provides detailed protocols for its preparation and manipulation.
Strategic Importance in Natural Product Synthesis
The this compound core, often referred to as the "Corey lactone" or a derivative thereof, is a well-established intermediate in the synthesis of prostaglandins, a class of physiologically active lipid compounds with diverse hormone-like effects.[1] The inherent stereochemistry of the lactone dictates the stereochemical outcome of subsequent transformations, making its efficient and stereoselective synthesis a primary objective.
Beyond prostaglandins, the cyclopenta[b]furan-2-one skeleton is a recurring motif in a variety of other natural products, including certain flavaglines and cardenolides, which exhibit potent biological activities ranging from anticancer to cardiotonic effects.[2][3] The ability to functionalize the core at multiple positions allows for the generation of a library of analogues for structure-activity relationship (SAR) studies, crucial for drug discovery and development.
Key Synthetic Approaches to the Core
The synthesis of this compound can be broadly categorized into racemic and asymmetric strategies. While racemic syntheses are often more straightforward, they necessitate a resolution step to isolate the desired enantiomer, which can be inefficient. Asymmetric syntheses, on the other hand, aim to produce the enantiomerically pure or enriched lactone directly.
Racemic Synthesis: The Grieco-Corey Approach
A classical and widely adopted racemic synthesis involves a [2+2] cycloaddition between dichloroketene and cyclopentadiene, followed by reductive dechlorination and a Baeyer-Villiger oxidation.[1]
Caption: Racemic synthesis of the core lactone.
A significant drawback of this method is the formation of black tars during the generation of dichloroketene, which can complicate purification and reduce overall yield.[1]
Asymmetric Synthesis: Enzymatic and Catalyst-Based Methods
To circumvent the need for resolution, several asymmetric syntheses have been developed. One notable method involves the asymmetric hydroboration of cyclopentadieneacetic acid.[1] More contemporary approaches often employ enzymatic resolutions or chiral catalysts to achieve high enantioselectivity.
Table 1: Comparison of Key Synthetic Routes
| Synthetic Strategy | Key Transformation | Advantages | Disadvantages |
| Grieco-Corey | [2+2] Cycloaddition | Well-established, readily available starting materials | Racemic product, tar formation |
| Asymmetric Hydroboration | Hydroboration of a prochiral olefin | Good enantioselectivity | Requires stoichiometric chiral reagents |
| Enzymatic Resolution | Lipase-catalyzed acylation | High enantioselectivity, mild conditions | Requires screening of enzymes, can be slow |
| Catalytic Asymmetric Synthesis | Transition metal-catalyzed reaction | High enantioselectivity, catalyst loading | Catalyst sensitivity, may require ligand synthesis |
Experimental Protocols
Synthesis of Racemic this compound
This protocol is adapted from the established Grieco-Corey synthesis.[1]
Step 1: Generation of Dichloroketene and [2+2] Cycloaddition
-
To a solution of dichloroacetyl chloride in anhydrous diethyl ether at 0 °C, add triethylamine dropwise over 1 hour.
-
Simultaneously, add a solution of freshly cracked cyclopentadiene in anhydrous diethyl ether.
-
Stir the reaction mixture at 0 °C for 2 hours, then at room temperature for 12 hours.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
Step 2: Reductive Dechlorination
-
Dissolve the crude dichlorocyclobutanone intermediate in a mixture of acetic acid and water.
-
Add activated zinc dust portion-wise while maintaining the temperature below 40 °C.
-
Stir the mixture vigorously for 4 hours.
-
Filter the reaction mixture and extract the filtrate with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the bicyclic ketone.
Step 3: Baeyer-Villiger Oxidation
-
Dissolve the bicyclic ketone in dichloromethane.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated solution of sodium bisulfite.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the racemic lactone.
Caption: Experimental workflow for racemic synthesis.
Biological Significance of the Furan Scaffold
The furan ring system, a key component of the this compound core, is a privileged scaffold in medicinal chemistry. Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[4][5][6] The presence of the furan moiety in natural products often contributes significantly to their therapeutic effects. For instance, furan-diterpenoids isolated from the genera Leonotis and Leonurus have demonstrated interesting biological activities.[7]
Future Directions and Applications
The development of more efficient and scalable stereoselective syntheses of the this compound core remains an active area of research. The application of this versatile building block is expanding beyond prostaglandin synthesis to the construction of other complex natural products and novel therapeutic agents. The inherent reactivity of the lactone and the potential for further functionalization of the cyclopentane ring provide a rich platform for the exploration of new chemical space and the discovery of next-generation pharmaceuticals.
References
- Grieco, P. A. (1972). Prostaglandins, 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. Journal of Organic Chemistry, 37(14), 2363–2364.
- Cencic, R., Carrier, M., Galicia-Vázquez, G., Bordeleau, M. E., Sukarieh, R., Bourdeau, A., ... & Pelletier, J. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS ONE, 4(4), e5223.
- Kasare, S., Bankar, S. K., & Ramasastry, S. S. V. (n.d.). Some natural products possessing cyclohepta[b]furan core.
- (3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. (n.d.). BuyersGuideChem.
- (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. (n.d.). PubChem.
- 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. (n.d.).
- 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. (n.d.). ChemBK.
- (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one. (n.d.). Sigma-Aldrich.
- Cencic, R., Carrier, M., Galicia-Vázquez, G., Bordeleau, M. E., Sukarieh, R., Bourdeau, A., ... & Pelletier, J. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PubMed.
- (3As,6ar)-3,3a,6,6a-tetrahydro-2h-cyclopenta[b]furan-2-one. (n.d.). Sigma-Aldrich.
- Cencic, R., Carrier, M., Galicia-Vázquez, G., Bordeleau, M. E., Sukarieh, R., Bourdeau, A., ... & Pelletier, J. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. OpenBU.
- Marichal-Medina, D. M., Rodríguez-Caro, J. F., Afonso, M. M., & Palenzuela, J. A. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. MDPI.
- Cardenolide. (n.d.). In Wikipedia.
- 3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one. (n.d.). PubChem.
- Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. (2024). MDPI.
- Furan: A Promising Scaffold for Biological Activity. (2024).
- Examples of furan derivatives with biological activity. (n.d.).
- (3ar,6as)-3,3a,6,6a-tetrahydro-2h-cyclopenta[b]furan-2-one. (n.d.). PubChemLite.
- Marichal-Medina, D. M., Rodríguez-Caro, J. F., Afonso, M. M., & Palenzuela, J. A. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan.
- Piozzi, F., & Bruno, M. (2007). Structure and biological activity of the furan-diterpenoids from the genera Leonotis and Leonurus. Arkivoc, 2007(7), 186-203.
- Synthesis and biological activity studies of furan derivatives. (2008).
Sources
- 1. CA2508272A1 - Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one - Google Patents [patents.google.com]
- 2. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]
- 3. Cardenolide - Wikipedia [en.wikipedia.org]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-Depth Technical Guide to the Stereoisomers of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one: Synthesis, Characterization, and Application in Drug Development
This technical guide provides a comprehensive overview of the stereoisomers of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, a pivotal bicyclic lactone in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the stereochemical nuances, synthetic strategies, analytical characterization, and the significant role of these isomers as precursors to potent antiviral agents.
Introduction: The Significance of a Chiral Bicyclic Lactone
This compound, also known by its alternative name 2-oxabicyclo[3.3.0]oct-6-en-3-one, is a structurally intriguing and synthetically valuable molecule. Its rigid bicyclo[3.3.0]octane framework, which consists of two fused five-membered rings, is a common motif in a variety of natural products. The strategic placement of the lactone and the double bond provides multiple handles for chemical transformations, making it a versatile building block.
The primary interest in this class of molecules within the pharmaceutical industry stems from their utility as chiral synthons for carbocyclic nucleoside analogues.[1][2] These modified nucleosides, where the furanose oxygen is replaced by a methylene group, often exhibit significant biological activity, particularly as antiviral agents.[3][4][5][6][7] The stereochemistry of the bicyclic lactone precursor directly dictates the stereochemistry of the final nucleoside analogue, which in turn is critical for its biological efficacy and safety profile. Therefore, a thorough understanding and control of the stereoisomers of this compound are paramount for the development of novel therapeutics.
Stereochemical Landscape: Unraveling the Isomers
The core structure of this compound contains three chiral centers at positions 3a, 6, and 6a. However, due to the double bond between carbons 4 and 5, the number of stereoisomers is determined by the two chiral centers at the ring junction, C3a and C6a. This gives rise to 2^2 = 4 possible stereoisomers.
The stereochemistry at the ring junction (C3a and C6a) defines the overall geometry of the bicyclic system, which can exist as either a cis-fused or a trans-fused isomer. The cis-fused isomers are thermodynamically more stable and therefore more common.[8] In contrast, the trans-fused bicyclo[3.3.0]octane skeleton is highly strained and significantly more challenging to synthesize.[9][10]
For the more prevalent cis-fused system, there are two enantiomers:
-
(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one [11]
-
(3aS,6aR)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one [12]
These enantiomers are non-superimposable mirror images and are often referred to in the literature by the trivial name "Grieco lactone," with the specific enantiomer denoted by (+) or (-).[13] The racemic mixture is also commercially available.[1][14]
The less common trans-fused system also has two enantiomers:
-
(3aR,6aR)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
-
(3aS,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Due to their high strain energy, the synthesis of these trans-fused isomers requires specialized synthetic strategies.[9][10]
Diagram 1: Stereoisomers of this compound
Caption: Stereochemical relationships between the isomers.
Synthetic Strategies: Accessing Stereochemical Diversity
The synthesis of the stereoisomers of this compound can be broadly categorized into methods for preparing the racemic cis-lactone, enantioselective syntheses, and specialized routes to the trans-fused isomers.
Synthesis of Racemic cis-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
A common and efficient route to the racemic cis-lactone involves a Diels-Alder reaction between cyclopentadiene and a suitable ketene equivalent, followed by subsequent transformations.
Enantioselective Synthesis and Resolution of cis-Isomers
Accessing enantiomerically pure cis-lactones is crucial for the synthesis of chiral drugs. This can be achieved through two primary approaches: asymmetric synthesis and chiral resolution of the racemate.
One notable method for obtaining enantiomerically pure lactones involves the use of chiral auxiliaries or catalysts in the synthetic sequence. Furthermore, enzymatic resolution has proven to be an effective strategy. For instance, the resolution of Corey lactone diols, which are derivatives of the target molecule, has been achieved through enantioselective esterification catalyzed by lipases.[15][16][17]
Experimental Protocol: Chiral Resolution via Diastereomeric Amide Formation (Conceptual)
-
Ring Opening: The racemic lactone is treated with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) to form a mixture of diastereomeric hydroxy amides.
-
Separation: The diastereomers are separated by conventional chromatography (e.g., column chromatography or recrystallization) based on their different physical properties.
-
Lactonization: Each separated diastereomer is then treated with an acid catalyst to induce intramolecular cyclization, yielding the corresponding enantiomerically pure lactone.
Synthesis of trans-Fused Isomers
The synthesis of the highly strained trans-fused bicyclo[3.3.0]octane skeleton is a significant synthetic challenge. These methods often involve photochemical reactions or the use of organometallic reagents under carefully controlled conditions.[9] A recently reported strategy involves a photoinduced intramolecular cyclization of acylsilanes bearing a boronate moiety to construct the trans-fused framework.[9]
Analytical Characterization: Distinguishing the Stereoisomers
The unambiguous identification and characterization of the different stereoisomers are critical for both synthetic chemistry and pharmaceutical applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the bicyclic system.[18][19] The coupling constants between the bridgehead protons (H-3a and H-6a) and adjacent protons can provide valuable information about the dihedral angles and thus the cis or trans nature of the ring fusion.[20][21] In cis-fused systems, the cyclopentane rings adopt an envelope or twist conformation, leading to specific coupling patterns. Chiral shift reagents can be used to differentiate enantiomers in the NMR spectrum by forming transient diastereomeric complexes.[22]
Table 1: Representative Spectroscopic Data
| Technique | Observation | Reference |
| ¹H NMR | The coupling constant between H-3a and H-6a can help distinguish between cis and trans isomers. | [21] |
| ¹³C NMR | Chemical shifts of the bridgehead carbons are sensitive to the ring strain and stereochemistry. | [20] |
| IR | A strong absorption band around 1770 cm⁻¹ is characteristic of the γ-lactone carbonyl group. | [21] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for separating and quantifying the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for the separation of lactones include those based on cyclodextrins or polysaccharide derivatives.[23]
Experimental Protocol: Chiral HPLC Separation (General Procedure)
-
Column Selection: Choose a suitable chiral stationary phase, such as a cyclodextrin-based column.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Analysis: The sample is injected into the HPLC system, and the enantiomers are detected as they elute from the column, allowing for the determination of the enantiomeric excess (ee).
Diagram 2: Chiral HPLC Separation Workflow
Caption: A simplified workflow for chiral HPLC analysis.
X-ray Crystallography
X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a molecule.[12] By obtaining a single crystal of a derivative of the lactone, the precise three-dimensional arrangement of the atoms can be determined, confirming the ring fusion and the configuration of all chiral centers.
Application in Drug Development: The Gateway to Carbocyclic Nucleosides
The primary application of enantiomerically pure this compound is in the synthesis of carbocyclic nucleoside analogues.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potent antiviral activities against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[3][4][5][6][7]
The synthesis of carbocyclic nucleosides from the bicyclic lactone typically involves the following key steps:
-
Functionalization of the Double Bond: The double bond is functionalized to introduce hydroxyl and amino groups with the desired stereochemistry.
-
Coupling with a Nucleobase: The modified cyclopentane ring is then coupled to a heterocyclic nucleobase (e.g., adenine, guanine, cytosine, thymine).
-
Final Modifications: Further chemical modifications may be carried out to enhance the biological activity and pharmacokinetic properties of the final nucleoside analogue.
The stereochemistry of the starting lactone is preserved throughout the synthetic sequence, directly influencing the final stereochemistry of the carbocyclic nucleoside and, consequently, its interaction with viral enzymes such as polymerases and reverse transcriptases.
Diagram 3: Synthetic Pathway to Carbocyclic Nucleosides
Caption: A generalized synthetic route from the bicyclic lactone.
Conclusion
The stereoisomers of this compound represent a fascinating and highly valuable class of molecules. Their stereochemical diversity, coupled with their synthetic versatility, has established them as indispensable building blocks in the synthesis of complex natural products and, most notably, carbocyclic nucleoside analogues with potent antiviral activities. A thorough understanding of the synthesis, separation, and characterization of these stereoisomers is essential for researchers and scientists working at the forefront of drug discovery and development. The continued exploration of novel synthetic routes and applications of these chiral lactones will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- Photoinduced Intramolecular Cyclization of Acylsilanes Bearing a Boronate Moiety: Construction of a Highly Strained trans-Fused Bicyclo[3.3.0]octane Skeleton. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c02410]
- Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau'amines and the Tricyclic Core of the Axinellamines from a Common Intermediate. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2693003/]
- Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. [No Source Found]
- (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/643405]
-
A concise access to bridged[8][8][9] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8476251]
- (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one. Automated Topology Builder.
- (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h9b130727]
- 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Request for Quotation. ChemBK. [URL: https://www.chembk.com/en/product/detail/34638-25-0]
- Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside analogs derived from common chiral pools: (+)-(1R,5S)- and (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00167a011]
- Proximity Effects. XIII. Stereochemistry of the cis-Bicyclo[3.3.0]octan-2-ols. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01019a043]
- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956891/]
- A systematic 1 H- and 13 C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28644528/]
- Preparation method of corey lactone diol. Google Patents. [URL: https://patents.google.
- Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. [No Source Found]
- Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v79-236]
- This compound CAS#: 34638-25-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0273703.htm]
- Stereoselective Synthesis of Bicyclic Lactones Via Annel
- Stereochemistry of the Bucherer–Bergs and Strecker reactions of tropinone, cis-bicyclo[3.3.0]octan-3-one and cis-3,4-dimethylcyclopentanone. ResearchGate. [URL: https://www.researchgate.net/publication/230914441_Stereochemistry_of_the_Bucherer-Bergs_and_Strecker_reactions_of_tropinone_cis-bicyclo330octan-3-one_and_cis-34-dimethylcyclopentanone]
- Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6 ... PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2822928/]
- 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. [No Source Found]
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6232]
- TRANSFORMATION OF δ-LACTONE IN γ-LACTONE IN THE COREY ROUTE FOR SYNTHESIS OF PROSTAGLANDINS. Revue Roumaine de Chimie. [URL: http://www.revroum.lew.ro/wp-content/uploads/2014/11/Art.10.pdf]
- Chiral gas chromatographic separation of 2-oxabicyclo[3.3.0]octane derivatives and their synthetic precursors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10939367/]
- Synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane: historical overview and future prospects. ResearchGate. [URL: https://www.researchgate.net/publication/351659103_Synthesis_of_natural_products_containing_highly_strained_trans-fused_bicyclo330octane_historical_overview_and_future_prospects]
- Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. MDPI. [URL: https://www.mdpi.com/1420-3049/26/1/227]
- Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15293266/]
- NMR and Stereochemistry. Harned Research Group. [URL: https://www.chem.umn.edu/groups/harned/classes/5326/handouts/NMR_and_Stereochemistry.pdf]
- Recent progress for the synthesis of selected carbocyclic nucleosides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22149910/]
- Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral. [No Source Found]
- Pot and time economies in the total synthesis of Corey lactone. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/sc/d0sc04283k]
- Synthesis of the Corey Lactone and L
- From Nature to Synthesis and Vice Versa: Costic Acid Analogs with Acaricidal Activity Against the Bee Parasite Varroa destructor. MDPI. [URL: https://www.mdpi.com/1422-0067/15/8/14736]
Sources
- 1. chembk.com [chembk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of carbocyclic analogues of xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activities of novel 2', 4'- or 3', 4'-doubly branched carbocyclic nucleosides as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of the Trans-Fused Azabicyclo[3.3.0]octane Core of the Palau’amines and the Tricyclic Core of the Axinellamines from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (3aS,6aR)-3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one | C7H8O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. kirj.ee [kirj.ee]
- 14. This compound CAS#: 34638-25-0 [m.chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 19. mdpi.com [mdpi.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol [article.sapub.org]
- 22. glaserr.missouri.edu [glaserr.missouri.edu]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one
Introduction: The Significance of the Bicyclic Furanone Core
The 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one scaffold is a pivotal structural motif in synthetic organic chemistry. Its rigid, bicyclic framework, featuring a cis-fused cyclopentane and γ-lactone ring, is a cornerstone in the total synthesis of a myriad of biologically active natural products, most notably the prostaglandins.[1][2][3] The stereochemical integrity of this core is paramount to the biological function of the final target molecules. Consequently, the development of robust and highly stereoselective synthetic routes to this lactone, particularly in enantiomerically pure form, is of great interest to researchers in medicinal chemistry and drug development.
This application note provides a comprehensive guide to the stereoselective synthesis of this compound, with a primary focus on the well-established and reliable method of iodolactonization. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that govern its stereochemical outcome.
Strategic Approach: The Power of Iodolactonization
The intramolecular cyclization of an unsaturated carboxylic acid with iodine, known as iodolactonization, is a powerful and widely employed strategy for the construction of lactones.[1][4] This reaction proceeds under mild conditions and offers a high degree of stereocontrol, making it particularly suitable for the synthesis of complex molecules.[1]
The key to the successful stereoselective synthesis of this compound via iodolactonization lies in the careful design of the acyclic precursor and the control of the reaction conditions to favor the desired diastereomer.
Mechanistic Insights: A Step-by-Step Look at Iodolactonization
The iodolactonization reaction is initiated by the electrophilic addition of iodine to the double bond of the precursor, cyclopent-2-enylacetic acid, to form a cyclic iodonium ion intermediate. The carboxylate group, generated in situ by a mild base, then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-fashion. This nucleophilic attack proceeds via a 5-exo-tet cyclization, which is favored according to Baldwin's rules, leading to the formation of the five-membered lactone ring.[1] The stereochemistry of the final product is dictated by the geometry of the starting alkene and the stereoelectronics of the intramolecular cyclization.
Caption: Mechanism of Iodolactonization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of racemic cis-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one via iodolactonization. For the synthesis of a specific enantiomer, such as the (3aR,6aS) isomer, an enantioselective preparation of the starting material or a resolution step would be required.[5] A notable precursor in many asymmetric syntheses is the Vince lactam, which can be enzymatically resolved to provide enantiomerically pure starting materials for a variety of carbocyclic nucleosides.[6][7][8]
Part 1: Synthesis of the Precursor - Cyclopent-2-enylacetic acid
A reliable method for the preparation of cyclopent-2-enylacetic acid involves the Wittig reaction between cyclopent-2-enone and a suitable phosphonium ylide, followed by hydrolysis.
Materials:
-
Cyclopent-2-enone
-
(Carbethoxymethylene)triphenylphosphorane
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of (carbethoxymethylene)triphenylphosphorane (1.1 equiv) in anhydrous toluene, add cyclopent-2-enone (1.0 equiv) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the toluene under reduced pressure.
-
To the crude residue, add a solution of NaOH (2.0 equiv) in a 1:1 mixture of MeOH and H₂O.
-
Heat the mixture to reflux for 4-6 hours to effect saponification of the ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Wash the aqueous residue with diethyl ether to remove triphenylphosphine oxide.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclopent-2-enylacetic acid. The crude product is often of sufficient purity for the subsequent iodolactonization step.
Part 2: Stereoselective Iodolactonization
This protocol is adapted from established procedures for iodolactonization and is optimized for the formation of the cis-fused bicyclic lactone.[1][9][10]
Materials:
-
Cyclopent-2-enylacetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve cyclopent-2-enylacetic acid (1.0 equiv) in a solution of NaHCO₃ (2.5 equiv) in water.
-
Add an equal volume of CH₂Cl₂ to create a biphasic system.
-
Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
To this biphasic mixture, add solid iodine (2.0 equiv) portion-wise over 15-20 minutes. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil.
-
Continue stirring at 0 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₃ solution until the organic layer is colorless, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude iodolactone.
-
Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure this compound as a white solid or a colorless oil.
Sources
- 1. Iodolactonization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one | C7H8O2 | CID 643405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Vince lactam - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Leveraging 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one in Prostaglandin Synthesis
Introduction: The Central Role of the Corey Lactone in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds that are of immense interest to the pharmaceutical industry due to their diverse and potent physiological activities. They are involved in a wide range of biological processes, including inflammation, blood pressure regulation, and reproduction.[1][2] The complex and stereochemically rich structure of prostaglandins has made them a challenging and attractive target for synthetic chemists for over five decades.[1]
A pivotal breakthrough in the field was the development of a convergent and stereocontrolled synthetic strategy by E.J. Corey and his research group.[3][4] This approach hinges on the use of a key bicyclic intermediate, commonly known as the "Corey lactone." The specific compound of interest, 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, and its derivatives, serve as a versatile scaffold upon which the two side chains of the prostaglandin molecule can be elaborated in a stepwise and controlled manner.[5][6][7] This application note will provide a detailed overview of the strategic importance of this lactone, key synthetic transformations, and detailed protocols for its application in the synthesis of prostaglandins.
The genius of the Corey approach lies in its ability to establish the correct relative stereochemistry of the three contiguous chiral centers on the cyclopentane ring early in the synthesis. This is achieved through a Diels-Alder reaction followed by a Baeyer-Villiger oxidation, which sets the stage for the subsequent introduction of the α and ω side chains. The lactone functionality is crucial as it can be selectively reduced to a lactol (a cyclic hemiacetal), which then serves as a handle for the introduction of the α-chain via a Wittig reaction.[8]
The Strategic Importance of this compound
The strategic importance of this compound, often referred to as the Corey lactone, in prostaglandin synthesis cannot be overstated. It is a highly versatile intermediate that allows for the efficient and stereocontrolled construction of the complex prostaglandin framework.[1][9]
Key Structural Features and Their Synthetic Utility:
-
Bicyclic Ring System: The rigid bicyclic structure locks the stereochemistry of the substituents on the cyclopentane ring, preventing epimerization during subsequent synthetic steps.[10]
-
Lactone Functionality: The lactone serves as a masked aldehyde. It can be selectively reduced to the corresponding lactol, which is then used in a Wittig reaction to introduce the α-side chain.[8]
-
Alkene Functionality: The double bond in the five-membered ring provides a handle for the introduction of the ω-side chain, typically through reactions such as hydroboration-oxidation or epoxidation followed by nucleophilic opening.
The general synthetic strategy employing the Corey lactone is a convergent one, where the cyclopentane core and the two side chains are synthesized separately and then coupled together. This approach is highly efficient and allows for the synthesis of a wide variety of prostaglandin analogs by simply modifying the side-chain precursors.[3]
Synthetic Workflow Overview
The synthesis of prostaglandins from this compound generally follows a well-established sequence of reactions. The following diagram illustrates the key transformations in a typical synthesis of Prostaglandin F2α.
Caption: Key transformations in the synthesis of Prostaglandin F2α from the Corey lactone.
Detailed Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired prostaglandin analog.
Protocol 1: Protection of the Hydroxyl Group
The free hydroxyl group on the Corey lactone is typically protected to prevent unwanted side reactions during the subsequent reduction and Wittig steps. A common protecting group is the benzoyl group.
Materials:
-
Corey lactone diol (1 equivalent)
-
Benzoyl chloride (1.1 equivalents)
-
Pyridine (2.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the Corey lactone diol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected Corey lactone.
Protocol 2: Reduction of the Lactone to a Lactol
The selective reduction of the lactone to the corresponding lactol is a critical step. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[8]
Materials:
-
Protected Corey lactone (1 equivalent)
-
Diisobutylaluminium hydride (DIBAL-H) solution in toluene (1.1 equivalents)
-
Toluene, anhydrous
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the protected Corey lactone in anhydrous toluene under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude lactol, which is often used in the next step without further purification.
Protocol 3: Wittig Reaction for α-Chain Installation
The Wittig reaction is employed to introduce the α-side chain by reacting the lactol with a suitable phosphonium ylide.[4]
Materials:
-
Crude lactol from the previous step (1 equivalent)
-
(4-carboxybutyl)triphenylphosphonium bromide (1.5 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (3 equivalents)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, add NaH to anhydrous DMSO and heat to 75 °C until the evolution of hydrogen ceases, forming the dimsyl anion. Cool to room temperature.
-
In a separate flask, suspend (4-carboxybutyl)triphenylphosphonium bromide in anhydrous THF.
-
Add the prepared dimsyl anion solution to the phosphonium salt suspension at room temperature to generate the ylide (a deep red solution).
-
Dissolve the crude lactol in anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Quench the reaction by pouring it into ice-cold saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Data Summary
| Step | Product | Typical Yield (%) | Analytical Data |
| Protection | Benzoyl-protected Corey lactone | 90-95% | ¹H NMR, ¹³C NMR, MS |
| Reduction | Lactol | 85-90% (crude) | ¹H NMR (often unstable) |
| Wittig Reaction | Prostaglandin intermediate with α-chain | 70-80% | ¹H NMR, ¹³C NMR, HRMS |
Mechanistic Insights
The success of the Corey synthesis relies on a deep understanding of the underlying reaction mechanisms.
The Baeyer-Villiger Oxidation
The formation of the lactone from a bicyclic ketone precursor proceeds via a Baeyer-Villiger oxidation. This reaction involves the migration of a carbon atom to an electron-deficient oxygen atom, with retention of stereochemistry.[10]
The Wittig Reaction
The Wittig reaction provides a reliable method for the formation of the carbon-carbon double bond in the α-chain. The reaction between the lactol-derived aldehyde and the phosphorus ylide proceeds through a betaine or oxaphosphetane intermediate to give the desired alkene.[4]
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The use of this compound and its derivatives remains a cornerstone of modern prostaglandin synthesis. The Corey lactone strategy offers a robust and versatile platform for the construction of these biologically important molecules. The protocols and insights provided in this application note are intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to successfully apply this powerful synthetic tool in their own research endeavors.
References
-
Corey, E. J., et al. (1969). Total Synthesis of Prostaglandins F2α and E2. Journal of the American Chemical Society, 91(20), 5675–5677. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.
-
Catala, I., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1572. [Link]
- Resul, B., et al. (1993). Phenyl-substituted prostaglandins: potent and selective agonists at the EP1 receptor. Journal of Medicinal Chemistry, 36(2), 243-248.
-
Chen, Y., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2537. [Link]
-
Corey Prostaglandin Synthesis. SynArchive. [Link]
-
Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. PubMed. [Link]
-
Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. [Link]
-
Pot and time economies in the total synthesis of Corey lactone. Royal Society of Chemistry. [Link]
- Process for the synthesis of prostaglandin derivatives.
-
Corey's Original Bicycloheptane Route - 1969. Caltech. [Link]
-
E.J.Corey Synthesis of Prostaglandins. YouTube. [Link]
-
Corey Prostaglandin Synthesis. Scribd. [Link]
-
Prostaglandins and their biosynthesis via cyclooxygenation. ResearchGate. [Link]
-
(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. PubChem. [Link]
- Prostaglandin synthesis and intermediates for use therein.
- Process for production of prostaglandin intermediates.
-
7-Methyl-3-Methylidene-6-(3-Oxobutyl)-4,7,8,8A-Tetrahydro-3Ah-Cyclohepta(B)Furan-2-One. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Sci-Hub. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs / International Journal of Molecular Sciences, 2021 [sci-hub.jp]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 9. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | 43119-28-4 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of Carbocyclic Nucleosides from Furan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Carbocyclic Nucleosides
Carbocyclic nucleosides are a critical class of compounds in medicinal chemistry, distinguished from their natural counterparts by the replacement of the furanose ring's oxygen atom with a methylene group.[1][2] This structural modification imparts several advantageous properties, including increased metabolic stability against enzymatic degradation by phosphorylases, which enhances their therapeutic potential.[1][2] These analogues have demonstrated a broad spectrum of biological activities, including potent antiviral and anticancer effects, making them a cornerstone of modern drug discovery and development.[1][3] The synthesis of these complex molecules, particularly in an enantiomerically pure form, is a significant challenge that has spurred the development of innovative synthetic strategies.
This application note provides a detailed protocol for the synthesis of carbocyclic nucleosides, utilizing furan-2-one as a versatile starting material. The presented strategy hinges on a stereoselective Diels-Alder reaction to construct the core carbocyclic framework, followed by a series of functional group manipulations to introduce the necessary functionalities for coupling with a nucleobase.
Synthetic Strategy Overview
The convergent synthetic approach outlined here allows for the late-stage introduction of the nucleobase, offering flexibility in the synthesis of a variety of carbocyclic nucleoside analogues. The key steps of this strategy are:
-
Stereoselective Diels-Alder Reaction: A chiral auxiliary-mediated Diels-Alder reaction between a furan-2-one derivative and a suitable dienophile to establish the stereochemistry of the carbocyclic ring.
-
Functional Group Transformations: Conversion of the resulting bicyclic lactone into a key cyclopentenylamine intermediate through a series of chemical modifications.
-
Nucleobase Coupling: Condensation of the cyclopentenylamine with a purine or pyrimidine base to afford the final carbocyclic nucleoside.
Figure 1: Overall synthetic workflow for the preparation of carbocyclic nucleosides from a chiral furan-2-one derivative.
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of a carbocyclic nucleoside analogue, commencing with a chiral furan-2-one derivative. The protocol is based on established and reliable synthetic transformations.
Part 1: Synthesis of the Chiral Carbocyclic Core
The initial phase of the synthesis focuses on the construction of the enantiomerically enriched carbocyclic framework. This is achieved through a diastereoselective Diels-Alder reaction employing a furan-2-one equipped with a chiral auxiliary.
Protocol 1: Diastereoselective Diels-Alder Reaction
This protocol describes the reaction between 5-(l-menthyloxy)-2(5H)-furanone and cyclopentadiene to yield a bicyclic lactone. The use of the l-menthol as a chiral auxiliary directs the stereochemical outcome of the cycloaddition.[4][5][6]
-
Materials:
-
5-(l-menthyloxy)-2(5H)-furanone
-
Freshly cracked cyclopentadiene
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
-
Procedure:
-
Dissolve 5-(l-menthyloxy)-2(5H)-furanone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add freshly cracked cyclopentadiene (3.0 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired bicyclic lactone as a white solid.
-
Rationale: The bulky menthyl group effectively shields one face of the furanone, directing the incoming dienophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral centers. The low reaction temperature enhances the diastereoselectivity of the Diels-Alder reaction.
Part 2: Elaboration of the Carbocyclic Core
The bicyclic lactone obtained from the Diels-Alder reaction serves as a versatile intermediate for further functionalization. The following protocols detail the conversion of this intermediate into a key cyclopentenylamine, poised for the introduction of the nucleobase.
Protocol 2: Reductive Opening of the Lactone and Diol Protection
This protocol involves the reductive opening of the lactone to a diol, followed by the protection of the diol as an acetonide.
-
Materials:
-
Bicyclic lactone from Protocol 1
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous acetone
-
Saturated aqueous solution of sodium sulfate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend lithium aluminum hydride (2.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the bicyclic lactone (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Dissolve the crude diol in anhydrous acetone and add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected diol.
-
Rationale: The reductive opening of the lactone with a strong reducing agent like LiAlH₄ provides the corresponding diol. Protection of the diol as an acetonide is crucial to prevent unwanted side reactions in the subsequent steps.
Protocol 3: Conversion to Cyclopentenylamine
This protocol outlines the conversion of the protected diol to a cyclopentenylamine via a mesylation, azidation, and reduction sequence.
-
Materials:
-
Protected diol from Protocol 2
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Triphenylphosphine (PPh₃)
-
Water
-
-
Procedure:
-
Dissolve the protected diol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.
-
Wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.
-
Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 80 °C for 6 hours.
-
Cool the reaction mixture to room temperature, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.
-
Dissolve the crude azide in THF and add triphenylphosphine (1.2 eq).
-
Slowly add water to the mixture and stir at room temperature overnight (Staudinger reaction).
-
Concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography to afford the desired cyclopentenylamine.
-
Rationale: This three-step sequence is a reliable method for converting a hydroxyl group into a primary amine. Mesylation activates the hydroxyl group for nucleophilic substitution by the azide ion. The subsequent Staudinger reduction of the azide provides the amine in a mild and efficient manner.
Part 3: Synthesis of the Carbocyclic Nucleoside
The final stage of the synthesis involves the coupling of the cyclopentenylamine intermediate with a suitable purine or pyrimidine base.
Protocol 4: Nucleobase Coupling
This protocol describes the condensation of the cyclopentenylamine with a protected purine base (e.g., 6-chloropurine) to form the carbocyclic nucleoside.
-
Materials:
-
Cyclopentenylamine from Protocol 3
-
6-Chloropurine
-
Triethylamine
-
n-Butanol
-
Silica gel for column chromatography
-
-
Procedure:
-
Combine the cyclopentenylamine (1.0 eq), 6-chloropurine (1.2 eq), and triethylamine (3.0 eq) in n-butanol in a sealed tube.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected carbocyclic nucleoside.
-
Deprotection of the acetonide group can be achieved by treatment with an aqueous acid (e.g., 80% acetic acid) at elevated temperatures.
-
Rationale: The nucleophilic substitution of the chlorine atom on the purine ring by the amine provides the desired N-glycosidic bond mimic. The use of a high-boiling solvent like n-butanol allows for the reaction to be carried out at the required high temperature.
Data Presentation
Table 1: Summary of a Representative Synthetic Route
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Diels-Alder Reaction | 5-(l-menthyloxy)-2(5H)-furanone | Cyclopentadiene | Bicyclic Lactone | 85-95 |
| 2 | Lactone Reduction & Protection | Bicyclic Lactone | LiAlH₄, 2,2-dimethoxypropane, p-TsOH | Protected Diol | 70-80 (over 2 steps) |
| 3 | Amination | Protected Diol | MsCl, NaN₃, PPh₃ | Cyclopentenylamine | 60-70 (over 3 steps) |
| 4 | Nucleobase Coupling | Cyclopentenylamine | 6-Chloropurine, Et₃N | Protected Carbocyclic Nucleoside | 50-60 |
Visualization of the Synthetic Pathway
Figure 2: A detailed step-by-step visualization of the synthetic pathway for carbocyclic nucleosides starting from a chiral furan-2-one.
References
-
Bessieres, B., et al. (2015). Recent progress for the synthesis of selected carbocyclic nucleosides. Future Medicinal Chemistry, 7(13), 1745-1764. [Link]
-
Sundermann, B., & Scharf, H. D. (1996). Short and efficient synthesis of enantiomerically pure building blocks for the preparation of carbocyclic nucleosides and prostaglandins via diastereoselective dihydroxylation of 5-menthyloxy-2 [5H]-furanone. Tetrahedron: Asymmetry, 7(7), 1995-1998. [Link]
-
Marques, M. M. B., et al. (2005). The Furan-2 (5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Mini-Reviews in Organic Chemistry, 2(2), 139-145. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 346-355. [Link]
- BenchChem Technical Support Team. (2025).
-
Wolfe, M. S., & Borchardt, R. T. (1991). Enantioselective synthesis of the carbocyclic nucleosides (—)-aristeromycin and (—)-neplanocin A by a chemicoenzymatic approach. Journal of the American Chemical Society, 113(25), 9575-9577. [Link]
-
Agrofoglio, L. A., et al. (2006). Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. Current Medicinal Chemistry, 13(28), 3427-3457. [Link]
-
Marlowe, C. K., et al. (2008). Synthesis of 2′-O, 3′-O bicyclic adenosine analogues using ring closing metathesis. Bioorganic & Medicinal Chemistry, 16(15), 7216-7223. [Link]
-
Patel, H., et al. (2023). Application of furan derivative in medicinal field. ResearchGate. [Link]
-
Thiede, S., et al. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. [Link]
-
Boutureira, O., & Matheu, M. I. (2013). Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. Chemical Society Reviews, 42(12), 5056-5074. [Link]
-
De Clercq, E. (2010). Enantioselective syntheses of carbocyclic nucleosides 5′-homocarbovir, epi-4′-homocarbovir, 5′-homoabacavir, and epi-4′-homoabacavir. Lirias. [Link]
-
Kumar, P., et al. (2013). Synthesis of novel 4'-cyclopropyl-5'-norcarbocyclic adenosine phosphonic acid analogues. Bioorganic & Medicinal Chemistry Letters, 23(17), 4995-4998. [Link]
-
Al-Sanea, M. M. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4). [Link]
-
Muray, E., et al. (2002). Stereoselective synthesis of novel types of cyclopropyl carbocyclic nucleosides containing quaternary stereogenic centers. The Journal of Organic Chemistry, 67(13), 4520-4525. [Link]
-
Boutureira, O., & Matheu, M. I. (2013). Advances in the enantioselective synthesis of carbocyclic nucleosides. Chemical Society Reviews, 42(12), 5056-5074. [Link]
-
Sundermann, B., & Scharf, H. D. (1996). Short and efficient synthesis of enantiomerically pure building blocks for the preparation of carbocyclic nucleosides and prostaglandins via diastereoselective dihydroxylation of 5-menthyloxy-2 [5H]-furanone. Semantic Scholar. [Link]
-
Fletcher, S. P., et al. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. [Link]
-
de Jong, J. C., et al. (1991). Asymmetric Diels-Alder reactions with 5-menthyloxy-2-(5H)-furanone. OiPub. [Link]
-
Cho, J. H., et al. (2010). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bulletin of the Korean Chemical Society, 31(11), 3329-3334. [Link]
-
de Jong, J. C., et al. (1991). Asymmetric Diels-Alder reactions with 5-menthyloxy-2 (5H)-furanone. Tetrahedron Letters, 32(44), 6475-6478. [Link]
-
Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Molecules, 28(10), 4105. [Link]
-
DeAngelis, C. J., & Newton, C. G. (2025). Aza-Diels–Alder Reactions of Furans. University of Georgia. [Link]
-
ChemHelpASAP. (2021, February 19). intramolecular Diels-Alder cycloaddition on a furan ring. YouTube. [Link]
-
da Silva, F. C., et al. (2017). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Molecules, 22(10), 1699. [Link]
-
Terryn, C., et al. (2014). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. RSC Advances, 4(104), 59837-59845. [Link]
-
Zibo Anquan Chemical Co., Ltd. (2024, April 13). Diels alder reaction of furan and maleic anhydride. Zibo Anquan Chemical Co., Ltd.. [Link]
-
Feringa, B. L., et al. (1991). Asymmetric Diels-Alder reactions with 5-menthyloxy-2-(5H)-furanone. Tetrahedron Letters, 32(44), 6475-6478. [Link]
-
Ji, X., et al. (2019). A [2.1. 0]-Fused Bicyclic Intermediate Is Produced during the Biosynthesis of Oxetane Nucleosides. Journal of the American Chemical Society, 141(1), 164-168. [Link]
-
Vince, R., & Daluge, S. (1977). Carbocyclic arabinosyladenine, an adenosine deaminase resistant antiviral agent. Journal of Medicinal Chemistry, 20(4), 612-613. [Link]
-
Wallace, K. J., & Hart, D. J. (2005). Diels-Alder reactions of five-membered heterocycles containing one heteroatom. Tetrahedron Letters, 46(21), 3753-3755. [Link]
-
Krenske, E. H., & Houk, K. N. (2016). On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions of furan with maleic anhydride and maleimide. ChemRxiv. [Link]
-
Studylib. (n.d.). Diels-Alder Synthesis: Lab Manual. Studylib. [Link]
Sources
- 1. Recent progress for the synthesis of selected carbocyclic nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Sci-Hub. Short and efficient synthesis of enantiomerically pure building blocks for the preparation of carbocyclic nucleosides and prostaglandins via diastereoselective dihydroxylation of 5-menthyloxy-2[5H]-furanone / Tetrahedron: Asymmetry, 1996 [sci-hub.sg]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sci-hub.st [sci-hub.st]
The Cornerstone of Complex Synthesis: A Guide to the Application of 2-Oxabicyclo[3.3.0]oct-6-en-3-one
For the discerning researcher in synthetic organic chemistry and drug development, the strategic selection of chiral building blocks is paramount to the success of a total synthesis. Among these, cis-2-oxabicyclo[3.3.0]oct-6-en-3-one stands out as a remarkably versatile and powerful intermediate. This bicyclic lactone, particularly in its enantiomerically pure forms, serves as a cornerstone for the stereocontrolled synthesis of a multitude of complex natural products, most notably the prostaglandins.[1][2] Its rigid, conformationally constrained framework provides an exceptional scaffold for the introduction of multiple stereocenters with a high degree of predictability and control.
This comprehensive guide provides an in-depth exploration of the synthesis and application of this pivotal synthetic intermediate. We will delve into the mechanistic underpinnings of its formation, provide detailed, field-proven protocols for its preparation and subsequent elaboration, and showcase its strategic deployment in the total synthesis of significant bioactive molecules.
The Strategic Advantage of a Bicyclic Lactone Core
The efficacy of 2-oxabicyclo[3.3.0]oct-6-en-3-one as a synthetic precursor stems from several key structural features:
-
Stereochemical Control: The fused bicyclic system locks the relative stereochemistry of the bridgehead carbons, providing a defined starting point for subsequent transformations.
-
Latent Functionality: The lactone and the double bond represent masked functionalities that can be unraveled in a controlled sequence to reveal hydroxyl, carboxyl, and ketone groups at various positions.
-
Facial Bias: The concave and convex faces of the molecule dictate the stereochemical outcome of reactions, allowing for highly selective functionalization of the cyclopentane ring.
This combination of features has cemented its status as a preferred starting material for numerous complex targets, famously earning it the moniker "Corey Lactone" after E.J. Corey's seminal work in the total synthesis of prostaglandins.[3][4]
Synthesis of the Bicyclic Lactone: Racemic and Enantioselective Routes
The most common and economically viable route to racemic 2-oxabicyclo[3.3.0]oct-6-en-3-one begins with the readily available starting materials, cyclopentadiene and dichloroketene.[5][6]
Protocol: Racemic Synthesis of 2-Oxabicyclo[3.3.0]oct-6-en-3-one
This synthesis proceeds in three key stages: a [2+2] cycloaddition, reductive dechlorination, and a subsequent Baeyer-Villiger oxidation.
Workflow for Racemic Synthesis
Caption: Overall workflow for the racemic synthesis of 2-oxabicyclo[3.3.0]oct-6-en-3-one.
Step-by-Step Protocol:
-
[2+2] Cycloaddition: Dichloroketene, generated in situ from trichloroacetyl chloride and activated zinc, undergoes a [2+2] cycloaddition with freshly cracked cyclopentadiene to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one. The reaction is typically performed in a non-polar solvent like hexane at reflux.
-
Reductive Dechlorination: The resulting dichlorocyclobutanone is treated with a zinc-copper couple in a protic solvent such as methanol or acetic acid to effect reductive dechlorination, affording bicyclo[3.2.0]hept-2-en-6-one.
-
Baeyer-Villiger Oxidation: The key transformation to the lactone is achieved through a Baeyer-Villiger oxidation of the bicyclic ketone.[7][8][9] A peroxyacid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is used in a buffered solution (e.g., with NaHCO₃) in a chlorinated solvent like dichloromethane. The more substituted bridgehead carbon preferentially migrates, leading to the desired regiochemistry of the lactone.[10]
Mechanism of the Baeyer-Villiger Oxidation
Caption: Generalized mechanism of the Baeyer-Villiger oxidation to form the bicyclic lactone.
Asymmetric Synthesis Strategies
For applications in the total synthesis of chiral natural products, enantiomerically pure 2-oxabicyclo[3.3.0]oct-6-en-3-one is essential. Several strategies have been developed to achieve this:
-
Resolution of Racemic Intermediates: Classical resolution of a carboxylic acid intermediate, obtained by hydrolysis of the racemic lactone, with a chiral amine (e.g., (+)-α-methylbenzylamine) is a well-established method.[5]
-
Enzymatic Resolution: Biocatalytic methods, such as enzymatic hydrolysis or transesterification of derivatives of the bicyclic lactone, can provide high enantiomeric excess.[11]
-
Asymmetric Synthesis: Chiral catalysts can be employed in the initial cycloaddition or subsequent steps to induce asymmetry.[12] For instance, asymmetric Diels-Alder reactions have been utilized to set the initial stereochemistry.
Application in Total Synthesis: The Case of Prostaglandin F₂α
The total synthesis of Prostaglandin F₂α (PGF₂α) is a landmark achievement in organic chemistry and serves as a prime example of the utility of 2-oxabicyclo[3.3.0]oct-6-en-3-one (the Corey lactone).[4][13]
Retrosynthetic Analysis of PGF₂α from Corey Lactone
Caption: Simplified retrosynthetic analysis of Prostaglandin F₂α from the Corey lactone.
Protocol: Key Transformations from Corey Lactone to PGF₂α Intermediate
The following protocol outlines the key steps to convert the enantiomerically pure (-)-lactone into the pivotal "Corey aldehyde," ready for the introduction of the two side chains.
Step 1: Iodolactonization and Reductive Deiodination
-
Hydrolysis and Iodolactonization: The starting lactone is first hydrolyzed under basic conditions (e.g., NaOH in water) to the corresponding hydroxy acid.[4] This is immediately followed by treatment with a solution of iodine and potassium iodide (KI₃). This triggers an electrophilic iodocyclization, where the carboxylate attacks the iodonium ion intermediate, forming an iodo-lactone with the desired stereochemistry. The rationale for this step is to introduce the C11 hydroxyl group with the correct cis relationship to the C8 side chain precursor.
-
Protection and Deiodination: The newly formed hydroxyl group is protected, typically as an acetate ester using acetic anhydride and pyridine. Subsequent reductive deiodination is achieved with tributyltin hydride (n-Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN).[4] This sequence yields the fully saturated bicyclic lactone with the C11 hydroxyl group correctly installed and protected.
Step 2: Introduction of the C15 Hydroxyl Group and Side Chain Precursor
-
Deprotection and Oxidation: The protecting group on the C11 hydroxyl is removed (e.g., using K₂CO₃ in methanol). The resulting alcohol is then oxidized to a ketone using an appropriate oxidant, such as the Collins reagent (CrO₃·2Pyr).
-
Horner-Wadsworth-Emmons Reaction: The lower side chain is introduced via a Horner-Wadsworth-Emmons reaction of the ketone with a suitable phosphonate ylide, such as dimethyl (2-oxoheptyl)phosphonate.[4] This establishes the enone system of the lower side chain.
-
Stereoselective Reduction: The C15 ketone is stereoselectively reduced to the desired (S)-alcohol. This is a critical step, and reagents like zinc borohydride are often employed to achieve high diastereoselectivity.[4] The hydroxyl group is then protected, for example, as a tetrahydropyranyl (THP) ether.
Step 3: Elaboration to the Corey Aldehyde
-
Lactone Reduction: The lactone moiety is selectively reduced to a lactol (a hemiacetal) using a bulky reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C).[13] The choice of DIBAL-H is crucial as it avoids over-reduction to the diol.
-
Wittig Reaction: The upper side chain is installed via a Wittig reaction of the lactol with the ylide derived from (4-carboxybutyl)triphenylphosphonium bromide.[13] This reaction directly forms the carboxylic acid side chain and the cis-double bond.
-
Deprotection and Oxidation: Finally, deprotection of the C11 and C15 hydroxyl groups followed by a selective oxidation of the primary alcohol (from the lactol reduction) to the aldehyde furnishes the "Corey aldehyde," a key intermediate for the synthesis of various prostaglandins.
| Transformation | Key Reagents | Purpose | Typical Yield |
| Iodolactonization | I₂ / KI, NaHCO₃ | Stereoselective introduction of C11-OH precursor | ~80% (over 2 steps)[4] |
| Reductive Deiodination | n-Bu₃SnH, AIBN | Removal of iodine | ~99%[4] |
| H-W-E Reaction | (MeO)₂P(O)CH₂COC₅H₁₁, NaH | Installation of lower side chain | ~70% (over 2 steps)[4] |
| C15-Ketone Reduction | Zn(BH₄)₂ | Stereoselective formation of C15-(S)-OH | ~92% (15S:15R) |
| Lactone to Lactol | DIBAL-H, -78 °C | Formation of hemiacetal for Wittig reaction | High |
| Wittig Reaction | Ph₃P⁺(CH₂)₄COOH Br⁻, NaH/DMSO | Installation of upper side chain | ~80% (over 2 steps)[4] |
Broader Applications in Natural Product Synthesis
The utility of 2-oxabicyclo[3.3.0]oct-6-en-3-one extends beyond prostaglandins. Its functional handles allow for diverse synthetic elaborations.
-
Methyl Epijasmonate: The synthesis of this plant pheromone involves the epoxidation of the double bond of the lactone, followed by regioselective opening of the epoxide with a suitable organocuprate to install the side chain.[11]
-
Halimedatrial: This antimicrobial marine natural product has also been synthesized using intermediates derived from the bicyclic lactone, highlighting its applicability in constructing complex cyclopentanoid structures.[11]
-
Carbocyclic Nucleosides: The chiral scaffold of the lactone has been employed in the synthesis of carbocyclic nucleoside analogs, which are of interest for their potential antiviral properties.
Conclusion
2-Oxabicyclo[3.3.0]oct-6-en-3-one is a testament to the power of strategic design in organic synthesis. Its rigid framework, coupled with its latent functionality, provides an unparalleled platform for the stereocontrolled construction of complex cyclopentanoid natural products. The well-established protocols for its synthesis and the vast body of literature detailing its transformations make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its reactivity and strategic application, as outlined in this guide, is key to unlocking its full potential in the synthesis of novel and medicinally relevant molecules.
References
-
NROChemistry. Baeyer-Villiger oxidation: Mechanism & Examples. [Link]
-
NRO Contributor. (2020, August 29). Baeyer-Villiger Oxidation. YouTube. [Link]
-
Badea, F., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 26(6), 1572. [Link]
-
Khan, I., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23085-23103. [Link]
-
Chemistry Steps. Baeyer-Villiger Oxidation. [Link]
-
Request PDF. Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. [Link]
-
Wikipedia. Baeyer–Villiger oxidation. [Link]
-
ResearchGate. Corey's synthetic route of the Corey lactone. [Link]
-
SynArchive. Synthesis of Prostaglandin F2α by Elias J. Corey (1969). [Link]
-
Aav, R., et al. (2007). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Proceedings of the Estonian Academy of Sciences. Chemistry, 56(1), 3-13. [Link]
-
Aav, R., et al. (2007). Synthesis of substituted cyclopentanones from 2-oxabicyclo[3.3.0]oct-6-en-3-one. ResearchGate. [Link]
-
Badea, F., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. National Institutes of Health. [Link]
-
IIT Kanpur. (2022, July 29). Week 02: Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. [Link]
-
Patsnap. Synthetic method of (-)-Corey lactone diol. [Link]
-
Umekubo, N., Suga, Y., & Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(4), 1205-1209. [Link]
-
ResearchGate. Synthesis of the racemic Corey lactone 109 from the adduct of cyclopentadiene with dichloroketene. [Link]
- Google Patents. (2005). Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one.
-
Request PDF. Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. [Link]
-
ResearchGate. Theoretical prediction and assignment of vicinal 1H–1H coupling constants of diastereomeric 3‐alkoxy‐6,7‐epoxy‐2‐oxabicyclo[3.3.0]octanes. [Link]
-
National Institutes of Health. (−)-(1S,5R)-2-Oxabicyclo[3.3.1]nonan-3-one. [Link]
-
ElectronicsAndBooks. Simple synthetic protocol for the preparation of enantiomeric 3-oxabicyclo[3.3.0]oct-6-en-2-ones. [Link]
-
ResearchGate. (PDF) Approaches to the Formation of the Key 2-Oxabicyclo[3.3.0]octan-3-one Precursor of Galiellalactone. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Significance of (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one in Biochemical Pathways and Synthesis. [Link]
-
Corey, E. J., & Noyori, R. (1970). A total synthesis of prostaglandin F2-alpha (dl) from 2-oxabicyclo[3.3.0]oct-6-en-3-one. Tetrahedron Letters, 11(4), 311-313. [Link]
-
Scribd. Photochemical Reactions As Key Steps in Natural Product Synthesis. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. synarchive.com [synarchive.com]
- 5. mdpi.com [mdpi.com]
- 6. CA2508272A1 - Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one - Google Patents [patents.google.com]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. kirj.ee [kirj.ee]
- 12. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05824A [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Unveiling the Reaction Mechanisms of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the reaction mechanisms of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, a pivotal bicyclic γ-lactone in synthetic organic chemistry. This document, intended for researchers, scientists, and professionals in drug development, offers an in-depth exploration of the reactivity of this compound with various reagents, supported by established protocols and mechanistic insights.
Introduction: A Versatile Synthetic Building Block
This compound, often referred to by its IUPAC name (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one or as (1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one, is a chiral bicyclic lactone that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its rigid, stereochemically defined structure makes it an invaluable starting material for the construction of carbocyclic nucleosides, prostaglandins, and other biologically active compounds, including key components of HIV protease inhibitors.[2][3][4] Understanding its reactivity is paramount for its effective utilization in multi-step syntheses.
The reactivity of this lactone is primarily dictated by two key functional groups: the strained γ-lactone ring and the carbon-carbon double bond within the cyclopentene ring. The lactone is susceptible to nucleophilic attack at the electrophilic carbonyl carbon, leading to ring-opening reactions. The double bond, on the other hand, can undergo a variety of addition reactions. The stereochemistry of the bicyclic system often directs the approach of reagents, leading to highly stereoselective transformations.[5][6]
I. Nucleophilic Ring-Opening Reactions: A Gateway to Functionalized Cyclopentanes
The strained γ-lactone ring is the most reactive site for nucleophilic attack. The electrophilicity of the carbonyl carbon is enhanced by the ring strain, making it susceptible to a wide range of nucleophiles. These reactions typically proceed via a tetrahedral intermediate, followed by cleavage of the acyl-oxygen bond.
A. Hydrolysis: Accessing Hydroxy Carboxylic Acids
Under both acidic and basic conditions, this compound can be hydrolyzed to the corresponding cis-4-hydroxycyclopent-2-ene-1-acetic acid.
Base-Catalyzed Hydrolysis (Saponification): This reaction is typically irreversible and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate is protonated during acidic workup. A patent describes a procedure where the lactone is treated with potassium hydroxide in a mixed solvent system, followed by acidification to yield the desired hydroxy acid.[7]
Acid-Catalyzed Hydrolysis: This is a reversible process, representing the reverse of Fischer esterification.[8] The carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water.
Protocol 1: Base-Catalyzed Hydrolysis
| Step | Procedure | Rationale |
| 1. | Dissolve this compound (1.0 eq) in a suitable solvent mixture such as MTBE and water. | The solvent system ensures solubility of both the organic substrate and the inorganic base. |
| 2. | Add a solution of potassium hydroxide (1.5-2.0 eq) in water. | The hydroxide ion acts as the nucleophile to initiate the ring-opening. An excess ensures complete reaction. |
| 3. | Heat the mixture at a moderate temperature (e.g., 65°C) for 1-2 hours. | Heating accelerates the rate of the hydrolysis reaction. |
| 4. | Cool the reaction mixture to room temperature and separate the aqueous phase. | The product, as its potassium salt, is soluble in the aqueous layer. |
| 5. | Wash the aqueous phase with an organic solvent (e.g., MTBE) to remove any unreacted starting material. | This step purifies the product salt. |
| 6. | Acidify the aqueous solution to a pH of 1.0-1.5 with a strong acid (e.g., concentrated HCl) with cooling. | Protonation of the carboxylate salt yields the final hydroxy carboxylic acid. The process is exothermic. |
| 7. | Extract the product with an organic solvent (e.g., methylene chloride), dry the combined organic extracts over anhydrous sodium sulfate, and concentrate under reduced pressure. | Isolation of the final product from the aqueous solution. |
B. Aminolysis: Formation of Hydroxy Amides
The reaction of the lactone with amines or their salts provides access to ω-hydroxy amides, which are valuable synthetic intermediates. The reaction can be catalyzed by Lewis acids or proceed under neutral conditions with highly nucleophilic amines.[1][9][10] A general and mild method for lactone aminolysis using sodium 2-ethylhexanoate as both a base and a catalyst with benzylamine hydrochloride has been reported, which could be applicable to this system.[1]
Protocol 2: Aminolysis with Benzylamine
| Step | Procedure | Rationale |
| 1. | To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., chloroform), add benzylamine (1.1 eq). | Benzylamine acts as the nucleophile. A slight excess ensures complete consumption of the lactone. |
| 2. | Add a catalytic amount of lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (e.g., 10 mol%). | LiNTf₂ acts as a Lewis acid to activate the lactone carbonyl towards nucleophilic attack.[11] |
| 3. | Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC. | Heating is typically required to drive the reaction to completion. |
| 4. | Upon completion, cool the reaction mixture and wash with a dilute acid solution (e.g., 1M HCl) to remove excess benzylamine. | This step purifies the reaction mixture. |
| 5. | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 6. | Purify the crude product by column chromatography on silica gel. | To obtain the pure hydroxy amide. |
II. Reduction Reactions: Accessing Diols and Ethers
The carbonyl group of the lactone can be reduced to an alcohol, leading to the formation of a diol. The choice of reducing agent is crucial and can influence the outcome of the reaction.
A. Reduction with Strong Hydride Reagents (e.g., Lithium Aluminum Hydride)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and lactones to primary alcohols.[12][13][14] In the case of this compound, this reaction opens the lactone ring to afford the corresponding diol, (1R,2R)-2-(hydroxymethyl)cyclopent-3-en-1-ol. This diol is a versatile intermediate for further transformations.[4]
Protocol 3: Reduction with Lithium Aluminum Hydride
| Step | Procedure | Rationale |
| 1. | To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise. | LiAlH₄ is a highly reactive and moisture-sensitive reagent. The reaction is exothermic and requires cooling and an inert atmosphere. An excess of the reducing agent ensures complete reduction. |
| 2. | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC). | To ensure the reaction goes to completion. |
| 3. | Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). | This procedure is a safe and effective way to destroy excess LiAlH₄ and precipitate the aluminum salts, making filtration easier. |
| 4. | Filter the resulting white precipitate and wash it thoroughly with THF or another suitable solvent. | To separate the product from the inorganic salts. |
| 5. | Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol. | Isolation of the product. |
| 6. | Purify the diol by column chromatography or distillation if necessary. | To obtain the pure diol. |
B. Partial Reduction with DIBAL-H
Diisobutylaluminium hydride (DIBAL-H) can be used for the partial reduction of lactones to lactols (hemiacetals) at low temperatures. Further reduction of the lactol can provide access to the corresponding cyclic ether. For instance, reduction of the saturated analogue of the title compound with DIBAL-H followed by treatment with a trialkylsilane and a Lewis acid can yield the corresponding tetrahydro-2H-cyclopenta[b]furan.[4]
III. Reactions at the Carbon-Carbon Double Bond
The double bond in the cyclopentene ring allows for a range of electrophilic addition and cycloaddition reactions, often with high stereoselectivity due to the influence of the bicyclic framework.
A. Epoxidation and Halogenation
The double bond can be epoxidized using peroxy acids (e.g., m-CPBA) or undergo halogenation with reagents like bromine. These reactions are often stereoselective, with the reagent approaching from the less hindered exo face of the molecule. The resulting epoxides and dihalides are valuable intermediates for further functionalization.[5]
B. Osmylation
The stereoselective dihydroxylation of the double bond can be achieved using osmium tetroxide (OsO₄). Interestingly, studies on cis-2-oxabicyclo[3.3.0]oct-6-en-3-one have shown that osmylation can lead to predominant attack from the more hindered endo face, suggesting a directing effect from the lactone carbonyl group.[6]
C. Conjugate Addition of Organocuprates
Organocuprates (Gilman reagents) are soft nucleophiles that are well-known to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[15][16][17] While the double bond in this compound is not directly conjugated to the carbonyl group, the strained ring system can influence its reactivity. Reactions with organocuprates can potentially lead to the addition of an alkyl or aryl group to the double bond, followed by subsequent transformations. The stereochemical outcome of such additions is highly dependent on the substrate and reaction conditions.
Protocol 4: Conjugate Addition of a Gilman Reagent (Conceptual)
| Step | Procedure | Rationale |
| 1. | Prepare the Gilman reagent (e.g., lithium dimethylcuprate, LiCu(CH₃)₂) in situ by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent at low temperature (e.g., -78°C) under an inert atmosphere. | Gilman reagents are prepared fresh before use. The reaction is highly sensitive to air and moisture. |
| 2. | To this solution, add a solution of this compound (1.0 eq) in the same solvent dropwise at -78°C. | The low temperature helps to control the reactivity and improve selectivity. |
| 3. | Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC. | To allow for the conjugate addition to occur. |
| 4. | Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. | This step protonates the resulting enolate and decomposes the copper complexes. |
| 5. | Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 6. | Purify the crude product by column chromatography. | To isolate the desired functionalized lactone. |
IV. Acid-Catalyzed Rearrangements
Under acidic conditions, bicyclic systems containing the 2-oxabicyclo[3.3.0]octane skeleton can undergo skeletal rearrangements. For example, a novel acid-induced rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives (a related nitrogen-containing system) into 2-oxabicyclo[3.3.0]oct-7-en-3-ones has been reported.[18] While this is not the exact same starting material, it suggests that strong acidic conditions could potentially induce rearrangements in this compound, a possibility that researchers should be aware of when planning syntheses under such conditions.
Visualization of Reaction Pathways
The following diagrams illustrate the key reaction pathways of this compound.
Figure 1: Key reaction pathways of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of Cyclopentyltetrahydrofuran (Cp-THF), an Important High-Affinity P2-Ligand for HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Some stereocontrolled reactions of bicyclo [3.2.0]heptan-6-ones and 2-oxabicyclo [3.3.0]octan-3-ones / Journal of the Chemical Society, Perkin Transactions 1, 1979 [sci-hub.se]
- 6. Studies on the stereoselectivity of osmylation of cis-bicyclo [3.3.0]-oct-6-enes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. CA2508272A1 - Process for the synthesis of 3,3a,6,6a-tetrahydro-2h-cyclopentan [b] furan-2-one - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 18. academic.oup.com [academic.oup.com]
experimental procedure for lactonization to form cyclopenta[b]furan-2-one
An In-Depth Guide to the Synthesis of Cyclopenta[b]furan-2-one: Mechanisms, Protocols, and Field-Proven Insights
The cyclopenta[b]furan-2-one scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and pharmaceutical agents. Its unique bicyclic, lactone-containing structure serves as a versatile building block in medicinal chemistry and total synthesis. This guide provides an in-depth exploration of key experimental procedures for the lactonization and cyclization strategies employed to construct this valuable core, designed for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative chemical principles.
Strategic Overview: Pathways to the Cyclopenta[b]furan-2-one Core
The construction of the cyclopenta[b]furan-2-one ring system can be achieved through several elegant and powerful synthetic transformations. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. This guide will focus on four primary and highly effective approaches:
-
The Nazarov Cyclization: A classic yet potent method involving the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones or their precursors to form the cyclopentenone ring.[1][2]
-
The Pauson-Khand Reaction: A formal [2+2+1] cycloaddition that brings together an alkyne, an alkene, and carbon monoxide to rapidly assemble the cyclopentenone core, which can be integrated into the furanolactone structure.[3][4]
-
Multicomponent & Tandem Reactions: Sophisticated one-pot sequences that combine multiple bond-forming events, such as Michael additions and intramolecular cyclizations, to build complexity efficiently.[5][6]
-
The Piancatelli Rearrangement: An acid-catalyzed rearrangement of 2-furylcarbinols that provides direct access to highly functionalized 4-hydroxycyclopentenone intermediates, primed for lactonization.[7]
The Nazarov Cyclization Route
The Nazarov cyclization is a cornerstone of five-membered ring synthesis.[8] In its classic form, it involves the activation of a divinyl ketone with a protic or Lewis acid, which triggers a 4π-conrotatory electrocyclization of the resulting pentadienyl cation.[1] This transformation is particularly valuable for its ability to set stereocenters and for its adaptability to various substrates, including those that can generate the divinyl ketone in situ.
Mechanistic Rationale
The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen, which generates a pentadienyl cation. This intermediate undergoes a thermally allowed 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation.[1] Subsequent elimination of a proton, often facilitated by a mild base or the solvent, and tautomerization of the resulting enol affords the final α,β-cyclopentenone product. The strategic placement of functional groups can direct this elimination and lead to the desired fused furanone ring system.
Caption: Generalized workflow of the Nazarov cyclization.
Experimental Protocol: Iodine-Catalyzed Iso-Nazarov Cyclization
This protocol describes a metal-free iso-Nazarov cyclization using molecular iodine as a mild Lewis acid catalyst, which is advantageous for its low cost and environmental benignity.[9]
Table 1: Reagents and Conditions for Iodine-Catalyzed Cyclization
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| Conjugated Dienal | 0.5 mmol | 1.0 | Starting substrate |
| Meldrum's Acid | 0.6 mmol | 1.2 | Active methylene compound |
| Anhydrous Ethanol | 0.75 mmol | 1.5 | Nucleophile/Solvent |
| Iodine (I₂) | 0.05 mmol | 0.1 | Catalyst |
| Dichloromethane (DCM) | 5.0 mL | - | Solvent |
| Temperature | Room Temp. | - | Mild conditions |
| Reaction Time | 12-24 h | - | Monitored by TLC |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the conjugated dienal (1.0 equiv), Meldrum's acid (1.2 equiv), and iodine (0.1 equiv).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask, followed by the addition of anhydrous ethanol (1.5 equiv).
-
Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired cyclopenta[b]furan-2-one.[5]
The Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a powerful transition metal-catalyzed [2+2+1] cycloaddition for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide.[10] This reaction is highly valued for its atom economy and its ability to rapidly build molecular complexity, especially in an intramolecular fashion, which is ideal for forming fused ring systems like cyclopenta[b]furan-2-one.[3]
Mechanistic Rationale
The widely accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex.[4] Loss of a CO ligand allows for the coordination of the alkene. A subsequent series of steps involving migratory insertion of the alkene and then carbon monoxide, followed by reductive elimination, delivers the cyclopentenone product.[11] The regioselectivity is often high, with the larger substituent on the alkyne typically ending up adjacent to the carbonyl group in the product.[11]
Caption: Key stages of the Pauson-Khand Reaction.
Experimental Protocol: Intramolecular PKR
This protocol details a typical intramolecular Pauson-Khand reaction using dicobalt octacarbonyl.[11]
Table 2: Reagents and Conditions for Intramolecular PKR
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| Enyne Substrate | 1.0 mmol | 1.0 | Substrate containing both alkene and alkyne |
| Dicobalt Octacarbonyl (Co₂(CO)₈) | 1.1 mmol | 1.1 | Stoichiometric metal source |
| Degassed Mesitylene | 20 mL | - | High-boiling solvent |
| Carbon Monoxide (CO) | 1 atm | - | Reagent and atmosphere |
| Temperature | 160 °C | - | Requires high temperature |
| Reaction Time | 24 h | - | Typically requires extended heating |
Step-by-Step Procedure:
-
Preparation: In a glove box, weigh dicobalt octacarbonyl (1.1 equiv) into a microcentrifuge tube. In a separate, flame-dried round-bottom flask equipped with a stir bar, add the enyne substrate (1.0 equiv).
-
Solvent Addition: Remove the flask from the glove box and add fully degassed mesitylene (20 mL) under an inert argon atmosphere.
-
Reagent Addition: Add the pre-weighed Co₂(CO)₈ to the reaction flask in a single portion.
-
Reaction Execution: Stir the mixture for 2 hours at room temperature to allow for complex formation. Following this, degas the system and introduce a carbon monoxide (CO) atmosphere (balloon). Heat the reaction to 160 °C using a pre-heated oil bath and stir for 24 hours.
-
Purification: Upon completion, cool the reaction mixture to room temperature. Directly load the mixture onto a silica gel column and elute first with hexanes to remove the mesitylene solvent. Subsequent flash column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) will yield the pure cyclopenta[b]furan-2-one product.[11]
Multicomponent Domino Synthesis
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[5] These reactions are prized for their step- and atom-economy. The synthesis of cyclopenta[b]furan-2-ones can be achieved via a stereoselective multicomponent domino reaction that forms four stereocenters, two new cycles, and four new bonds in a single transformation.[5]
Mechanistic Rationale
A representative example involves the reaction of a conjugated dienal, Meldrum's acid, and an alcohol. The mechanism is proposed to begin with a Knoevenagel condensation between the dienal and Meldrum's acid.[5] This is followed by a cascade of cycloisomerization and fragmentation steps, ultimately leading to the densely functionalized cyclopenta[b]furan-2-one core. The use of a suitable catalyst, such as a mild Lewis acid, can facilitate the key bond-forming events.[12][13]
Caption: Conceptual flow of a multicomponent domino reaction.
Experimental Protocol: Indium-Catalyzed Three-Component Reaction
This protocol outlines an indium-catalyzed three-component reaction for the diastereoselective synthesis of cyclopenta[c]furans, a related and structurally similar core. The principles are directly applicable to the target scaffold.[12][13]
Table 3: Reagents and Conditions for Three-Component Reaction
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| Alkynyl Enone | 0.2 mmol | 1.0 | Substrate |
| Aldehyde | 0.3 mmol | 1.5 | Substrate |
| Secondary Amine | 0.3 mmol | 1.5 | Substrate |
| Indium(III) Bromide (InBr₃) | 0.02 mmol | 0.1 | Catalyst |
| 4Å Molecular Sieves | 100 mg | - | Dehydrating agent |
| Dichloromethane (DCM) | 1.0 mL | - | Solvent |
| Temperature | Room Temp. | - | Mild conditions |
| Reaction Time | 18 h | - | Monitored by TLC |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried vial containing a stir bar, add indium(III) bromide (10 mol%) and activated 4Å molecular sieves (100 mg).
-
Reagent Addition: Add dichloromethane (1.0 mL), followed by the alkynyl enone (1.0 equiv), the aldehyde (1.5 equiv), and the secondary amine (1.5 equiv).
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature for 18 hours.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with excess DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired cyclopenta[b]furan derivative.[12]
The Piancatelli Rearrangement
The Piancatelli rearrangement is a highly effective acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones.[7] These products are ideal precursors for cyclopenta[b]furan-2-ones, as the newly formed cyclopentenone ring and the adjacent hydroxyl group can readily undergo subsequent lactonization.
Mechanistic Rationale
The reaction is initiated by acid-catalyzed dehydration of the 2-furylcarbinol, leading to a stabilized carbocation. The furan ring then acts as a nucleophile in a 4π-electrocyclic ring opening, generating an oxonium ion intermediate. This intermediate is subsequently attacked by water, leading to the formation of the 4-hydroxycyclopentenone product after tautomerization. The stereochemistry of the starting carbinol can influence the stereochemical outcome of the final product.
Caption: Two-stage synthesis via Piancatelli rearrangement.
Experimental Protocol: Aza-Piancatelli Rearrangement
This protocol describes an aza-Piancatelli rearrangement using an amine nucleophile, catalyzed by dysprosium(III) triflate, which proceeds under mild conditions.[7] The resulting aminocyclopentenone can be a precursor to nitrogen-containing analogues or further modified.
Table 4: Reagents and Conditions for Aza-Piancatelli Rearrangement
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 2-Furylcarbinol | 0.5 mmol | 1.0 | Starting material |
| Aniline Derivative | 0.5 mmol | 1.0 | Nucleophile |
| Dysprosium(III) triflate (Dy(OTf)₃) | 0.025 mmol | 0.05 | Catalyst |
| Acetonitrile (MeCN) | 2.5 mL | - | Solvent |
| Temperature | 80 °C | - | Thermal conditions |
| Reaction Time | ~1 h | - | Typically rapid |
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, dissolve the 2-furylcarbinol (1.0 equiv) and the aniline derivative (1.0 equiv) in acetonitrile (0.2 M solution).
-
Catalyst Addition: Add dysprosium(III) triflate (5 mol%) to the solution.
-
Reaction Execution: Seal the tube and heat the mixture at 80 °C. Monitor the reaction by TLC until completion (usually around 1 hour).
-
Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography to isolate the trans-4-amino-cyclopent-2-enone.[7]
Conclusion and Outlook
The synthesis of the cyclopenta[b]furan-2-one core is a testament to the power and elegance of modern synthetic organic chemistry. The methods discussed—Nazarov cyclization, Pauson-Khand reaction, multicomponent domino strategies, and Piancatelli rearrangements—each offer unique advantages in terms of efficiency, stereocontrol, and substrate scope. By understanding the underlying mechanisms and the practical considerations of each protocol, researchers can strategically select and optimize the best route for their specific synthetic targets. The continued development of catalytic and enantioselective variants of these reactions promises to further enhance our ability to access these vital chemical scaffolds with ever-increasing precision and sustainability.[14][15]
References
-
Gulevich, A. V., & Gevorgyan, V. (2013). Gold-Catalyzed Cycloisomerization of 2-Alkynyl-1-(2-furyl)ethanols: An Entry to Bicyclo[3.3.0]octenones. Organic Letters, 15(20), 5362–5365. Available at: [Link]
-
Mal, D., & Pahari, P. (2007). The Nazarov Cyclization. Chemical Reviews, 107(5), 1892–1918. Available at: [Link]
-
Alcaide, B., Almendros, P., & Luna, A. (2018). Multicomponent Domino Synthesis of Cyclopenta[b]furan-2-ones. Organic Letters, 20(12), 3636–3639. Available at: [Link]
-
Jiang, H., et al. (2013). Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. Chemical Science, 4(5), 2098-2103. Available at: [Link]
-
Morita, N., Toyota, K., & Asao, T. (2009). The Chemistry of 2H-Cyclohepta[b]furan-2-one: Synthesis, Transformation and Spectral Properties. HETEROCYCLES, 79(1), 115. Available at: [Link]
-
Singh, V., et al. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie International Edition, 55(8), 2849–2852. Available at: [Link]
-
Various Authors. (n.d.). Rearrangement Reactions. Available at: [Link]
-
Wikipedia contributors. (2023). Pauson–Khand reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
NROChemistry. (n.d.). Pauson-Khand Reaction. Available at: [Link]
-
Wikipedia contributors. (2023). Nazarov cyclization reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Brummond, K. M., & Kent, J. L. (2000). The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Tetrahedron, 56(21), 3263–3283. Available at: [Link]
-
Singh, V., et al. (2016). Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Angewandte Chemie, 128(8), 2901–2904. Available at: [Link]
-
Nozoe, T., et al. (2021). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. International Journal of Molecular Sciences, 22(19), 10686. Available at: [Link]
-
Hyland, C. J. T. (2014). Application of Pauson–Khand reaction in the total synthesis of terpenes. Beilstein Journal of Organic Chemistry, 10, 2746–2765. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Rearrangement Reactions. Available at: [Link]
-
Barluenga, J., et al. (2012). The Piancatelli Rearrangement: New Applications for an Intriguing Reaction. Molecules, 17(8), 9583–9606. Available at: [Link]
-
Riveira, M. J., Marsili, L. A., & Mischne, M. P. (2017). The Iso-Nazarov Reaction. Organic & Biomolecular Chemistry, 15(40), 8496-8514. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(20), 12437–12497. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Available at: [Link]
-
Abe, N., et al. (2021). Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. Organic & Biomolecular Chemistry, 19(33), 7253-7262. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis of cyclopenta[b]benzofurans via biomimetic oxidative phenol–enamine [3 + 2] cycloaddition. Organic Chemistry Frontiers, 7(1), 84-89. Available at: [Link]
-
Abe, N., et al. (2024). Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. Molecules, 29(15), 3469. Available at: [Link]
-
Wang, T., et al. (2021). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. ACS Catalysis, 11(13), 8046–8053. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Available at: [Link]
-
Mehta, G., & Pabbaraja, S. (2022). Recursive Anion-Triggered Tandem Reactions of ortho-Bis-ynones: Tunable Synthesis of 1-Indenones and Cyclopenta[a]inden-8(2H)-ones. The Journal of Organic Chemistry, 87(6), 4166–4177. Available at: [Link]
-
Magnus, P., & Littich, R. (2009). Intramolecular cyclopropene-furan [2 + 4] cycloaddition followed by a cyclopropylcarbinyl rearrangement to synthesize the BCD rings of cortistatin A. Organic Letters, 11(17), 3938–3941. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(20), 12437–12497. Available at: [Link]
-
Zerbe, P., et al. (2016). Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus-castus. Plant Physiology, 170(3), 1363–1378. Available at: [Link]
-
LibreTexts Chemistry. (2023). 3.3: Rearrangements. Available at: [Link]
-
Wang, Z. (2016). Tandem Reactions Combining Biocatalysts and Chemical Catalysts for Asymmetric Synthesis. Catalysts, 6(12), 194. Available at: [Link]
-
Wang, Y., Tennyson, R. L., & Romo, D. (2004). β-LACTONES: INTERMEDIATES FOR NATURAL PRODUCT TOTAL SYNTHESIS AND NEW TRANSFORMATIONS. HETEROCYCLES, 64, 605-658. Available at: [Link]
-
de Oliveira, C. M. A., et al. (2015). Synthesis and Insecticidal Activity of Lactones Derived from Furan-2(5H)-one. Journal of the Brazilian Chemical Society, 26(8), 1693-1700. Available at: [Link]
Sources
- 1. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 12. diva-portal.org [diva-portal.org]
- 13. deepdyve.com [deepdyve.com]
- 14. Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Functionalized Cyclopenta[b]furan-2-one Derivatives
Abstract
The cyclopenta[b]furan-2-one scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, neuroprotective, and anticancer properties.[1] The efficient construction of this bicyclic lactone system, often with precise stereochemical control, is a significant objective in modern synthetic organic chemistry. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of robust synthetic strategies for accessing functionalized cyclopenta[b]furan-2-one derivatives. We will explore key methodologies, including pericyclic reactions, transition metal-catalyzed cyclizations, and powerful tandem strategies, elucidating the mechanistic principles that govern their selectivity and efficiency. Detailed, field-tested protocols for select transformations are provided to facilitate their practical application in the laboratory.
Introduction: The Significance of the Cyclopenta[b]furan-2-one Core
The fusion of a cyclopentane ring with a furan-2-one (or butenolide) moiety creates a strained, yet synthetically versatile, bicyclic system. This structural framework is central to the rocaglate natural products, which are known for their potent anticancer activities.[1] The inherent reactivity of the butenolide and the stereochemically rich cyclopentane core make these molecules compelling targets for total synthesis and valuable building blocks for creating libraries of bioactive compounds.[2][3] The development of novel synthetic routes that offer rapid access to diverse analogues is therefore crucial for advancing drug discovery programs centered on this scaffold.
Part 1: Strategic Overview of Synthetic Methodologies
The assembly of the cyclopenta[b]furan-2-one core can be approached through various strategic bond disconnections. Broadly, these strategies can be classified into three major categories: electrocyclic and cycloaddition reactions, transition metal-catalyzed cyclizations, and domino or cascade reactions that build complexity in a single pot.
Pericyclic and Electrocyclic Strategies: Harnessing Frontier Molecular Orbitals
These methods leverage the power of concerted, thermally or photochemically induced reactions to construct the five-membered carbocycle with high stereocontrol.
The Nazarov cyclization, a 4π-conrotatory electrocyclic ring closure of a divinyl ketone, is a classic method for forming cyclopentenones.[1][4] The iso-Nazarov reaction, which involves the cyclization of conjugated dienals or dienones, has been ingeniously adapted to generate the cyclopenta[b]furan skeleton.[5][6]
A particularly effective strategy is the interrupted vinylogous iso-Nazarov reaction . This process involves the acid-catalyzed cycloisomerization of conjugated trienones derived from 1,3-dicarbonyl compounds. Instead of the typical elimination step to form a cyclopentenone, the cationic intermediate is trapped intramolecularly by the enol oxygen, directly yielding the cyclopenta[b]furan-2-one core.[7][8] This approach is powerful because it can generate multiple stereocenters in a single, highly diastereoselective step.
Causality in Mechanism: The choice of a Lewis acid, such as iron(III) chloride, is critical. It must be strong enough to promote the initial 4π-electrocyclization but sufficiently mild to allow the kinetically favored intramolecular trapping by the enol before elimination or rearrangement can occur.[8] The high diastereoselectivity arises from the sterically controlled conrotatory closure of the pentadienyl cation intermediate.
Logical Workflow: Interrupted Iso-Nazarov Reaction
Caption: Workflow for the FeCl₃-catalyzed interrupted iso-Nazarov reaction.
Transition Metal-Catalyzed Syntheses: Atom Economy and Precision
Transition metals offer unique catalytic cycles that enable transformations inaccessible through classical methods. Gold, rhodium, and cobalt are particularly effective for constructing the cyclopenta[b]furan-2-one framework.
Cationic gold(I) complexes are exceptionally potent π-acids, capable of activating alkynes and allenes toward nucleophilic attack under very mild conditions.[9][10] This reactivity is harnessed in the cyclization of substrates like (Z)-enynols or 3-alkyne-1,2-diols to form substituted furans, which can be precursors to the target lactones.[9][11] A more direct approach involves the gold-catalyzed cyclization of specifically designed substrates, such as 4-alkyl-2-yn-1-yl (oxy)cyclohexa-2,5-dien-1-ones, which can be selectively guided down different pathways to yield benzofuran derivatives or fused tetrahydrobenzofuranones depending on the reaction conditions.[12]
Mechanistic Insight: The key step is the coordination of the gold(I) catalyst to the alkyne, which dramatically increases its electrophilicity. A proximate hydroxyl group can then perform a 5-endo-dig cyclization.[11] Subsequent dehydration and tautomerization steps lead to the aromatic furan ring. The choice of ligands on the gold catalyst and the presence of co-catalysts or additives can subtly alter the reaction pathway, demonstrating the fine-tuning possible in these systems.[10][12]
The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form a cyclopentenone.[13][14] While classically used for carbocycles, its intramolecular variant is highly effective for synthesizing fused ring systems. By designing a substrate containing both an alkene and an alkyne tethered to a furan precursor, the PKR can be used to construct the cyclopentane ring onto a pre-existing or latent furan moiety. A homologous Rh(I)-catalyzed [(3+2)+1] cycloaddition using vinylcyclopropanes has also been developed, expanding the scope of this strategy to six-membered rings and demonstrating its utility in the synthesis of furanoid sesquiterpenes.[15]
Expertise in Practice: The original PKR protocols required stoichiometric amounts of cobalt carbonyl, but modern catalytic versions using rhodium or iridium are more efficient and environmentally benign.[13][16] The success of an intramolecular PKR is highly dependent on the length and nature of the tether connecting the reacting π-systems, which dictates the thermodynamics and kinetics of the ring-closing step.
Key Synthetic Approaches Comparison
| Strategy | Key Transformation | Common Catalysts/Reagents | Strengths | Limitations |
| Interrupted Iso-Nazarov | 4π Electrocyclization / Cation Trapping | FeCl₃, I₂, Lewis/Brønsted Acids[6][8] | High diastereoselectivity, rapid complexity gain, operational simplicity. | Substrate-specific, requires π-conjugated precursors. |
| Gold-Catalyzed Cyclization | Intramolecular Hydroalkoxylation | (Ph₃P)AuCl/AgNTf₂, IPrAuNTf₂[2][11] | Extremely mild conditions, high functional group tolerance, excellent yields. | Cost of catalyst, sensitivity to impurities. |
| Pauson-Khand Reaction | [2+2+1] Cycloaddition | Co₂(CO)₈, [(CO)₂RhCl]₂[13][14] | Atom-economical, convergent, excellent for fused systems. | Requires handling of CO gas (or CO surrogate), regioselectivity can be an issue in intermolecular versions.[17] |
| Domino/Multicomponent | Cascade Reaction Sequence | InBr₃, Organocatalysts[6][18] | High efficiency (multiple bonds in one pot), access to diverse structures. | Optimization can be complex, mechanism sometimes obscure. |
Domino and Multicomponent Reactions: The Pursuit of Synthetic Efficiency
Domino, tandem, or cascade reactions are highly sought-after strategies as they allow for the formation of multiple chemical bonds in a single synthetic operation, minimizing purification steps and resource consumption.[19]
A powerful example is the three-component reaction between an alkynyl enone, an aldehyde, and a secondary amine, catalyzed by indium(III) bromide.[18] This process assembles highly substituted cyclopenta[c]furans diastereoselectively. The reaction proceeds through the in situ generation of an enamine, which then participates in two sequential cyclization steps to build the fused heterocyclic system. Such strategies are invaluable in medicinal chemistry for rapidly generating libraries of complex molecules from simple, readily available starting materials.[18]
Part 2: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for two distinct and powerful synthetic routes. These protocols are designed to be self-validating, with clear guidance on reagent handling, reaction monitoring, and product characterization.
Protocol 1: Diastereoselective Synthesis via Interrupted Iso-Nazarov Reaction
This protocol is adapted from the iron(III) chloride-catalyzed cycloisomerization of conjugated trienones reported by Riveira and Mischne.[8] It provides a single diastereomer of the cyclopenta[b]furan-2-one product.
Diagram of Experimental Workflow
Caption: Step-by-step workflow for the interrupted iso-Nazarov cyclization.
Materials:
-
Conjugated trienone substrate (1.0 equiv)
-
Anhydrous Iron(III) Chloride (FeCl₃) (1.2 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the conjugated trienone substrate (e.g., 0.5 mmol, 1.0 equiv). Dissolve the substrate in anhydrous CH₂Cl₂ (e.g., 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: In a separate flask, dissolve anhydrous FeCl₃ (0.6 mmol, 1.2 equiv) in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the stirred substrate solution at 0 °C over 5 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure cyclopenta[b]furan-2-one derivative.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The stereochemistry can be confirmed by NOESY experiments or by comparison to literature data.[8]
Protocol 2: Gold-Catalyzed Synthesis of Furans from 3-Alkyne-1,2-diols
This protocol describes a highly efficient synthesis of substituted furans, which are direct precursors or analogues of the target lactones, using a cationic gold(I) catalyst system. The method is notable for its extremely low catalyst loading and mild conditions, adapted from the work of Yao and Li.[11]
Materials:
-
3-Alkyne-1,2-diol substrate (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) (0.005 equiv, 0.5 mol%)
-
Silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) (0.005 equiv, 0.5 mol%)
-
Anhydrous Toluene
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a dry vial, combine (Ph₃P)AuCl (0.005 equiv) and AgNTf₂ (0.005 equiv). Add anhydrous toluene (e.g., 1 mL) and stir the suspension for 5 minutes at room temperature. The active cationic gold(I) complex is generated in situ.
-
Reaction Setup: In a separate round-bottom flask, dissolve the 3-alkyne-1,2-diol substrate (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.4 M).
-
Initiation: Add the prepared catalyst suspension to the substrate solution via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically very fast and can be monitored by TLC. Completion is often observed within 30-60 minutes.
-
Work-up: Upon completion, the reaction mixture can be directly filtered through a short plug of silica gel (eluting with ethyl acetate) to remove the catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting furan is often of high purity (>95%) and may not require further purification. If necessary, flash chromatography can be performed.
-
Validation: Confirm the structure of the furan product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Trustworthiness and Self-Validation
The protocols described are grounded in peer-reviewed, authoritative literature. The trustworthiness of these methods lies in their reproducibility and high selectivity.
-
Self-Validation in Protocol 1: The diastereoselectivity of the interrupted iso-Nazarov reaction serves as an internal validation metric. The formation of a single diastereomer, as confirmed by ¹H NMR (e.g., observation of single sets of coupled protons and a clean baseline), indicates the reaction has proceeded via the desired stereocontrolled pathway. Deviation from this outcome (i.e., formation of multiple isomers) would suggest issues with the substrate purity, reagent quality (e.g., hydrated FeCl₃), or reaction conditions.
-
Self-Validation in Protocol 2: The efficiency of the gold-catalyzed reaction is its hallmark. A clean, rapid conversion at room temperature with very low catalyst loading is expected. A sluggish or incomplete reaction may point to catalyst deactivation, often due to impurities in the substrate or solvent (e.g., nucleophiles that can coordinate to gold). The high yield of the desired furan without significant byproduct formation validates the chemoselectivity of the gold catalyst for the specific alkyne cyclization pathway.[11]
Conclusion and Future Outlook
The synthesis of functionalized cyclopenta[b]furan-2-one derivatives is a dynamic area of research, driven by the biological importance of this scaffold. The strategies outlined herein—from stereoselective electrocyclizations and powerful transition metal-catalyzed reactions to highly efficient domino processes—provide a robust toolkit for chemists in both academic and industrial settings. Future advancements will likely focus on developing even more potent and selective catalytic systems, particularly for enantioselective variants of these transformations, and applying these methods to the synthesis of increasingly complex natural products and novel therapeutic agents.
References
-
Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones. MDPI. Available at: [Link]
-
Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. MDPI. Available at: [Link]
-
Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature. Available at: [Link]
-
Synthetic plans for the synthesis of cyclopenta[b]furan derivatives 1. ResearchGate. Available at: [Link]
-
Gold-Catalyzed Cyclization of (Z)-2-En-4-yn-1-ols: Highly Efficient Synthesis of Fully Substituted Dihydrofurans and Furans. ACS Publications. Available at: [Link]
-
An Interrupted Vinylogous Iso-Nazarov Reaction: Cycloisomerization of Conjugated Trienones to Cyclopenta[b]furan Derivatives. ACS Publications. Available at: [Link]
-
Nazarov Cyclization. Organic Chemistry Portal. Available at: [Link]
-
Organocatalytic Enantioselective [4+4] Cycloadditions of Furan Ortho‐Quinodimethanes. Wiley Online Library. Available at: [Link]
-
Mechanism proposed to explain gold-catalyzed furan synthesis. ResearchGate. Available at: [Link]
-
Intramolecular cyclopropene-furan [2 + 4] cycloaddition followed by a cyclopropylcarbinyl rearrangement to synthesize the BCD rings of cortistatin A. PubMed. Available at: [Link]
-
Rh(I)-Catalyzed [(3 + 2) + 1] Cycloaddition of 1-Yne/Ene-vinylcyclopropanes and CO: Homologous Pauson−Khand Reaction and Total Synthesis of (±)-α-Agarofuran. ACS Publications. Available at: [Link]
-
Synthesis of naphth[2,1-a]azulenes via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan-2-ones, and their reactivity, optical, and structural properties. RSC Publishing. Available at: [Link]
-
Chapter 1: The Nazarov Cyclization. University of Hawai'i at Manoa ScholarSpace. Available at: [Link]
-
Pauson–Khand reaction. Wikipedia. Available at: [Link]
-
Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction. Wiley Online Library. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. De Gruyter. Available at: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. NOVA School of Science and Technology. Available at: [Link]
-
Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. ACS Publications. Available at: [Link]
-
Recursive Anion-Triggered Tandem Reactions of ortho-Bis-ynones: Tunable Synthesis of 1-Indenones and Cyclopenta[a]inden-8(2H)-ones. ACS Publications. Available at: [Link]
-
Synthetic Routes towards Multifunctional Cyclopentadienes. PubMed. Available at: [Link]
-
Application of Pauson–Khand reaction in the total synthesis of terpenes. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst. Nanomaterials Chemistry. Available at: [Link]
-
An interrupted vinylogous iso-Nazarov reaction: cycloisomerization of conjugated trienones to cyclopenta[b]furan derivatives. PubMed. Available at: [Link]
-
When the Pauson-Khand and Pauson-Khand type reactions go awry: A plethora of unexpected results. ResearchGate. Available at: [Link]
-
Synthesis of functionalized furan derivatives by generation of 2-(furyl)carbene intermediates. Universidad de Alcalá. Available at: [Link]
-
Synthesis and biological activity studies of furan derivatives. ResearchGate. Available at: [Link]
-
Intriguing mechanistic labyrinths in gold(i) catalysis. National Institutes of Health. Available at: [Link]
-
Furan Release via Force-Promoted Retro-[4+2][3+2] Cycloaddition. ACS Publications. Available at: [Link]
-
Tandem Intramolecular Benzyne-Furan Cycloadditions. Total Synthesis of Vineomycinone B2 Methyl Ester. National Institutes of Health. Available at: [Link]
-
The Intermolecular Pauson-Khand Reaction. University of Windsor. Available at: [Link]
-
Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. DiVA portal. Available at: [Link]
-
Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne ve. ACS Publications. Available at: [Link]
-
Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. ACS Publications. Available at: [Link]
Sources
- 1. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 2. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijabbr.com [ijabbr.com]
- 4. Nazarov Cyclization [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An interrupted vinylogous iso-Nazarov reaction: cycloisomerization of conjugated trienones to cyclopenta[b]furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Intriguing mechanistic labyrinths in gold(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 14. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: The Chiral Building Block (3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one in Modern Synthesis
Introduction: A Cornerstone of Asymmetric Synthesis
(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, a rigid bicyclic γ-lactone, stands as a pivotal chiral building block in the field of organic synthesis. Its stereochemically defined framework provides an invaluable starting point for the construction of complex molecular architectures, most notably the prostaglandins and their analogues.[1][2][3] The cis-fused cyclopentane and γ-lactone rings offer a conformationally restricted scaffold, allowing for highly stereocontrolled transformations at multiple chiral centers. This application note serves as a technical guide for researchers, outlining the synthesis of this versatile synthon, its key chemical manipulations, and detailed protocols for its application in the development of pharmaceutically relevant molecules.[4] Its utility has been demonstrated in the synthesis of HIV-1 protease inhibitors and various natural products, highlighting its broad applicability in drug discovery.[4]
Enantioselective Synthesis of the Bicyclic Lactone Core
The practical application of this building block hinges on its availability in high enantiomeric purity. The most common and historically significant route involves the transformation of a bicyclo[3.3.0]octane precursor.[5] A key step in many syntheses is the Baeyer-Villiger oxidation of a corresponding bicyclic ketone to introduce the lactone functionality.[6][7][8]
The Baeyer-Villiger oxidation is a reliable method for converting cyclic ketones into lactones using peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[6][8][9] The reaction proceeds via the Criegee intermediate, with the migratory aptitude of the adjacent carbon atoms determining the regioselectivity of oxygen insertion. For bicyclic systems, the more substituted or strained carbon typically migrates, leading to the desired lactone with high fidelity.
Modern synthetic efforts focus on asymmetric pathways to establish the core stereochemistry early in the sequence. One powerful approach involves an organocatalyzed domino Michael/Michael reaction to construct the substituted cyclopentanone core in a highly enantioselective manner.[1] This strategy showcases the efficiency of modern synthetic methods in accessing valuable chiral intermediates from simple, commercially available starting materials.[1]
Figure 1. Generalized synthetic workflow for obtaining the chiral lactone. Path [A] represents a modern asymmetric approach, while path [B] depicts a classical resolution strategy.
The Synthetic Utility: A Toolbox of Reactions
The true power of this building block lies in the diverse set of stereocontrolled reactions it can undergo. The rigid bicyclic structure directs incoming reagents to specific faces of the molecule, enabling predictable outcomes.
Lactone Ring-Opening
The lactone moiety is the primary site for initial transformations. It can be opened under various conditions to reveal a carboxylic acid and a secondary alcohol on the cyclopentane ring, both of which serve as handles for further elaboration.
-
Hydrolysis: Basic hydrolysis (e.g., with LiOH or NaOH) cleanly opens the lactone to the corresponding hydroxy acid. This is often the first step in elaborating the lower side chain of prostaglandins.
-
Reduction: Partial reduction with reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can selectively reduce the lactone to the corresponding lactol (a cyclic hemiacetal).[10] This lactol is a masked aldehyde and is a crucial intermediate for introducing the α-chain of prostaglandins via Wittig-type reactions.[10]
-
Aminolysis: Reaction with amines can open the lactone to form amides, a transformation useful in creating analogues for medicinal chemistry programs.[11]
Manipulation of the Olefin
The double bond in the five-membered ring provides another site for functionalization.
-
Epoxidation: The olefin can be epoxidized, typically from the less hindered exo face, to introduce new stereocenters.
-
Dihydroxylation: Asymmetric dihydroxylation can install two adjacent hydroxyl groups with high stereocontrol, further functionalizing the carbocyclic core.
-
Hydrogenation: Catalytic hydrogenation reduces the double bond, leading to the saturated bicyclic lactone scaffold.
Application in Prostaglandin Synthesis: A Case Study
The synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects, is the most prominent application of this chiral building block.[2][3][12] The lactone serves as a precursor to the "Corey lactone diol," a key intermediate in what is now known as the Corey synthesis of prostaglandins.[1][2][3][12]
Figure 2. Simplified workflow from the title lactone to Prostaglandin F2α, highlighting key transformations.
The journey from the simple bicyclic lactone to a complex prostaglandin like PGF2α illustrates the strategic importance of this building block.[10] The stereocenters in the starting material are carried through the synthesis, dictating the final stereochemistry of the target molecule.
Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always consult primary literature and perform appropriate risk assessments before conducting any experiment.
Protocol 1: DIBAL-H Reduction to the Lactol
This protocol describes the critical step of reducing the lactone to a lactol, a key intermediate for introducing the prostaglandin α-chain.[10]
Materials:
-
(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes (1.1 eq)
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the starting lactone in anhydrous DCM or toluene (approx. 0.1 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an inert gas (N₂ or Ar) inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Maintaining this low temperature is critical to prevent over-reduction to the diol.
-
Slowly add the DIBAL-H solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (approx. 2 eq relative to DIBAL-H) at -78 °C.
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until the two layers become clear. Insight: Rochelle's salt is an effective chelating agent for aluminum salts, breaking up the gelatinous precipitate and simplifying the workup.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactol.
-
The product is often used immediately in the next step (e.g., Wittig reaction) without further purification due to its potential instability.
| Parameter | Condition | Rationale |
| Temperature | -78 °C | Prevents over-reduction of the lactone to the corresponding diol. |
| Solvent | Anhydrous DCM/Toluene | Aprotic solvent required for the hydride reagent. |
| Quenching Agent | Methanol, then Rochelle's Salt | Safely neutralizes excess DIBAL-H and facilitates workup. |
| Stoichiometry | ~1.1 eq DIBAL-H | A slight excess ensures complete conversion without promoting side reactions. |
Table 1. Critical Parameters for Selective Lactone Reduction.
Conclusion and Future Outlook
(3aR,6aS)-3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one and its derivatives continue to be indispensable tools in asymmetric synthesis. While its role in prostaglandin synthesis is well-established, its rigid, stereochemically rich scaffold ensures its continued use in the discovery and development of new chemical entities. The ongoing development of novel synthetic methods to access this core structure more efficiently will further expand its utility, enabling chemists to build complex, biologically active molecules with greater precision and economy.
References
-
PubChem. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Wiley Online Library. (2025). Allylation of cis-bicyclo(3.3.0)octane 3,7-dione derivatives via fragmentation methodology. ChemInform. Available at: [Link]
-
Royal Society of Chemistry. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science. Available at: [Link]
-
ACS Publications. (1991). Synthesis and ring-opening polymerization of bicyclic lactones containing a tetrahydropyran ring. 2,6-Dioxabicyclo[2.2.2]octan-3-one. Macromolecules. Available at: [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. Available at: [Link]
-
Sci-Hub. (1990). Syntheses of Bicyclo(3.3.0)octanes via Bifurcating Radical Cyclization Pathways. ChemInform. Available at: [Link]
- Google Patents. (n.d.). EP2464623A1 - The ring opening of lactones and lactams.
- Google Patents. (n.d.). CN113480506A - Preparation method of corey lactone diol.
-
Sci-Hub. (1989). Stereoselective Preparation of Bicyclo[3.3.0]octanones From the Products of Aprotic Conjugate Addition of Lithiated Allylic Sulfoxides to Cyclopent-2-enone and Enolate Trapping With Methyl Cyanoformate. Australian Journal of Chemistry. Available at: [Link]
-
YouTube. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. Chad's Prep. Available at: [Link]
-
ResearchGate. (2008). 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. ChemInform. Available at: [Link]
-
YouTube. (2024). Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das. Synthesis Workshop Videos. Available at: [Link]
- Google Patents. (n.d.). US8513441B2 - Prostaglandin synthesis and intermediates for use therein.
-
ACS Publications. (2002). A Facile Synthesis of Orthogonally Protected Stereoisomeric Lanthionines by Regioselective Ring Opening of Serine β-Lactone Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
MDPI. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Molbank. Available at: [Link]
-
Royal Society of Chemistry. (1991). Asymmetric ring transformation of meso-7-substituted bicyclo[3.3.0]octanones into chiral bicyclo[3.2.1]octene derivatives. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
YouTube. (2020). Baeyer-Villiger Oxidation. Professor Dave Explains. Available at: [Link]
-
PubMed. (2000). Synthesis of 1-azabicyclo[3.3.0]octane derivatives and their effects as piracetam-like nootropics. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
YouTube. (2017). Lactone Formation Reactions. Dr. Richard Musgrave. Available at: [Link]
-
MDPI. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. Available at: [Link]
-
WIPO Patentscope. (2019). CN109761942 - Synthetic method of (-)-Corey lactone diol. Available at: [Link]
- Google Patents. (n.d.). US5079371A - Process for production of prostaglandin intermediates.
-
Royal Society of Chemistry. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances. Available at: [Link]
-
ResearchGate. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. Molbank. Available at: [Link]
-
YouTube. (2023). Baeyer Villiger Oxidation/ Rearrangement. CHEMISTRY by Dr. Anjali. Available at: [Link]
-
NIH National Library of Medicine. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | 43119-28-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. US8513441B2 - Prostaglandin synthesis and intermediates for use therein - Google Patents [patents.google.com]
- 11. EP2464623A1 - The ring opening of lactones and lactams - Google Patents [patents.google.com]
- 12. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-oxabicyclo[3.3.0]oct-6-en-3-one
Welcome to the technical support center for the synthesis of 2-oxabicyclo[3.3.0]oct-6-en-3-one. This bicyclic lactone is a valuable building block in the synthesis of numerous complex natural products, and its efficient construction is crucial for many research and development programs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. Here, we address specific issues you may encounter during your experiments, providing not just solutions but also the underlying mechanistic rationale to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the 2-oxabicyclo[3.3.0]oct-6-en-3-one core?
A1: The construction of this fused bicyclic lactone system is typically achieved through intramolecular cyclization strategies. The three most prevalent and well-documented methods are:
-
Intramolecular Pauson-Khand Reaction (PKR): A powerful [2+2+1] cycloaddition of an enyne substrate with carbon monoxide, mediated by a transition metal catalyst (commonly cobalt or rhodium), to form a cyclopentenone fused to the lactone ring.[1][2]
-
Radical Cyclization: The cyclization of a radical, typically generated from a halide or xanthate precursor, onto an alkene or alkyne. This method is known for its tolerance of various functional groups.[3]
-
Palladium-Catalyzed Intramolecular C-H Activation/Lactonization: A modern approach that involves the direct functionalization of a C-H bond to form the bicyclic lactone, offering high atom economy.[4][5]
Q2: My Pauson-Khand reaction is giving a low yield. What are the likely causes?
A2: Low yields in the intramolecular PKR are often attributed to several factors. The classic cobalt-mediated reaction often requires high temperatures and long reaction times, which can lead to substrate decomposition.[1] Additionally, incomplete formation of the active catalyst or catalyst deactivation can be problematic. For catalytic versions, ensuring a sufficient concentration of carbon monoxide is critical. We will delve deeper into troubleshooting this in the dedicated guide below.
Q3: I'm observing a mixture of regioisomers in my radical cyclization. How can I improve the selectivity?
A3: Regioselectivity in radical cyclizations is governed by a kinetic preference for the formation of five-membered rings (5-exo-trig cyclization) over six-membered rings (6-endo-trig cyclization).[6] However, this preference can be overridden by steric hindrance on the reaction pathway or the thermodynamic stability of the resulting radical intermediate.[7] Fine-tuning the substrate design and reaction conditions is key to favoring the desired 5-exo cyclization.
Q4: What is the main challenge in using C-H activation for this synthesis?
A4: The primary challenge in C-H activation strategies is achieving high regioselectivity. The substrate may possess multiple C-H bonds that are sterically and electronically similar.[5] The choice of the directing group and, most importantly, the ligand on the palladium catalyst is crucial for directing the catalyst to the desired C-H bond and preventing unwanted side reactions like oxidation at other positions.[8][9]
Troubleshooting Guide: The Intramolecular Pauson-Khand Reaction (PKR)
The intramolecular PKR is a cornerstone for the synthesis of the 2-oxabicyclo[3.3.0]oct-6-en-3-one core. However, achieving high yields and selectivity can be challenging.
Visualizing the Reaction Pathway and Potential Pitfalls
Caption: Desired PKR pathway versus common side reactions.
Troubleshooting Table: Pauson-Khand Reaction
| Problem | Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Low or No Product Yield | 1. Catalyst Inactivity: The cobalt carbonyl complex may have degraded due to exposure to air or moisture. | - Use freshly opened or sublimed Co₂(CO)₈. - Handle the catalyst in a glovebox or under an inert atmosphere. | Cobalt carbonyls are sensitive to oxidation, which deactivates the catalyst. |
| 2. High Temperature Decomposition: The required high temperatures (often >80 °C) can lead to the decomposition of the starting enyne or the product. | - Use a promoter like N-methylmorpholine N-oxide (NMO) or trimethylamine N-oxide (TMANO) to lower the reaction temperature.[2] - Consider using a more reactive catalyst system, such as a rhodium(I) complex, which often operates under milder conditions.[10] | Promoters facilitate the dissociation of CO from the cobalt center, which is often the rate-limiting step, thus accelerating the reaction at lower temperatures.[2] | |
| 3. Insufficient CO: In catalytic versions, a lack of CO pressure can stall the reaction. | - Ensure the reaction is performed under a positive pressure of CO (a balloon is often sufficient). | Carbon monoxide is a reactant in the cycloaddition, and its concentration can influence the reaction rate. | |
| Formation of Diastereomers | 1. Substrate Conformation: The stereochemical outcome can be influenced by the conformation of the tether connecting the alkyne and alkene.[10] | - Modify the tether to introduce conformational rigidity (e.g., by incorporating rings or bulky groups) to favor one transition state over another. | A more rigid tether can lock the substrate into a conformation that leads to the desired diastereomer upon cyclization. |
| 2. Chiral Ligand Mismatch: In asymmetric variants, the choice of chiral ligand is critical. | - Screen a variety of chiral ligands (e.g., BINAP derivatives) to find one that provides optimal stereocontrol for your specific substrate. | The chiral ligand creates a chiral environment around the metal center, which can differentiate between the diastereomeric transition states leading to the different product stereoisomers. | |
| Formation of Enyne Dimer | 1. High Concentration: Intermolecular reactions can compete with the desired intramolecular cyclization at high concentrations. | - Perform the reaction under high dilution conditions (e.g., <0.05 M). - Use a syringe pump to add the substrate slowly to the reaction mixture. | High dilution favors intramolecular processes by minimizing the probability of two substrate molecules encountering each other. |
Troubleshooting Guide: Radical Cyclization
Radical cyclizations offer a valuable alternative, particularly for complex substrates. However, controlling the regioselectivity and preventing premature quenching of the radical are key challenges.
Visualizing the Reaction Pathway and Potential Pitfalls
Caption: Desired 5-exo-trig radical cyclization versus side reactions.
Troubleshooting Table: Radical Cyclization
| Problem | Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Low Yield of Cyclized Product, High Yield of Reduced Acyclic Byproduct | 1. High Concentration of H-atom Donor: A high concentration of the hydrogen atom donor (e.g., Bu₃SnH) can lead to premature quenching of the initial radical before it has a chance to cyclize. | - Decrease the concentration of Bu₃SnH by adding it slowly to the reaction mixture via a syringe pump. | Slow addition maintains a low steady-state concentration of the H-atom donor, favoring the faster intramolecular cyclization over the intermolecular reduction. |
| Formation of the Incorrect Ring Size (6-membered lactone) | 1. Steric Hindrance: Severe steric hindrance in the transition state for the 5-exo-trig cyclization can favor the 6-endo-trig pathway.[7] | - Redesign the substrate to minimize steric clashes in the desired cyclization pathway. | The relative rates of 5-exo and 6-endo cyclizations are sensitive to steric effects. Reducing these effects can restore the inherent preference for the 5-exo pathway. |
| 2. Thermodynamic Control: If the 6-endo-trig pathway leads to a more stable radical intermediate, it may be favored under certain conditions. | - Use conditions that favor kinetic control (lower temperatures, if possible). | Radical cyclizations are generally under kinetic control, but a significant thermodynamic preference for the 6-endo product's intermediate radical can sometimes influence the outcome. | |
| Poor Diastereoselectivity | 1. Lack of Facial Bias: The incoming radical may not have a strong preference for attacking one face of the alkene over the other. | - Introduce a chiral auxiliary on the substrate to create a facial bias for the radical attack.[3] - Place a stereocenter on the tether connecting the radical and the alkene, which can effectively control the stereochemistry of the newly formed centers.[3] | A chiral auxiliary or a pre-existing stereocenter can create a sterically biased environment that directs the cyclization to occur from a specific face of the alkene. |
Troubleshooting Guide: Palladium-Catalyzed C-H Activation/Lactonization
This modern approach offers an elegant route to the target molecule but requires careful optimization to control regioselectivity and prevent competing side reactions.
Visualizing the Reaction Pathway and Potential Pitfalls
Caption: Desired C-H lactonization versus potential side reactions.
Troubleshooting Table: C-H Activation/Lactonization
| Problem | Potential Cause | Troubleshooting & Optimization Strategy | Scientific Rationale |
| Poor Regioselectivity (Activation of undesired C-H bonds) | 1. Ineffective Ligand: The ligand may not be providing sufficient steric or electronic bias to direct the palladium catalyst to the desired C-H bond.[8][9] | - Screen a library of ligands. Mono-N-protected amino acid (MPAA) ligands are often effective for directing C(sp³)-H functionalization.[11] - Modify the substrate to make the target C-H bond more accessible or electronically activated. | The ligand plays a critical role in the C-H activation step, influencing both the rate and the regioselectivity of the reaction. The right ligand can create a pocket that favors binding and activation of a specific C-H bond. |
| Low Yield, Formation of Non-cyclized Oxidized Products | 1. Competing Reductive Elimination: The Pd(IV) intermediate can undergo other reductive elimination pathways, such as C-O bond formation with the oxidant's components (e.g., acetoxylation), instead of the desired intramolecular lactonization.[11] | - Change the oxidant. For example, moving from a peroxide-based oxidant to a different type might alter the competing pathways. - Adjust the ligand to electronically favor the C-O reductive elimination leading to the lactone. | The ligand environment around the palladium center influences the relative rates of competing reductive elimination pathways from the Pd(IV) intermediate. |
| Reaction Fails to Initiate | 1. Incorrect Oxidant: The chosen oxidant may not be capable of oxidizing the Pd(II) palladacycle to the necessary Pd(IV) intermediate. | - Ensure the oxidant has a high enough potential to effect the Pd(II) to Pd(IV) oxidation. Common oxidants include peroxides or hypervalent iodine reagents. | The catalytic cycle for many C-H lactonizations proceeds through a Pd(II)/Pd(IV) mechanism, which requires a suitable external oxidant to turn over the catalyst. |
| 2. Poor Substrate-Catalyst Coordination: The carboxylic acid may not be effectively coordinating to the palladium center to direct the C-H activation. | - Add a co-solvent or additive that can improve the solubility and coordination of the substrate. - Ensure the reaction medium is not too acidic, which would protonate the carboxylate and prevent coordination. | The initial coordination of the native carboxylate group to the palladium catalyst is the crucial first step that directs the subsequent intramolecular C-H activation. |
References
-
Radical cyclization. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Zhang, X., & Zhang, X. P. (2021). Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. Journal of the American Chemical Society, 143(29), 10995–11000. [Link]
-
Zúñiga, C., Tiznado, W., & Yañez, O. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2549–2557. [Link]
-
J&K Scientific LLC. (2021, March 23). Pauson-Khand Reaction. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 13). III. Intramolecular Addition (Cyclization) Reactions. Retrieved January 21, 2026, from [Link]
-
Wang, Z., et al. (2021). Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 26(4), 999. [Link]
-
Zúñiga, C., Tiznado, W., & Yañez, O. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(18), 2549–2557. [Link]
-
Pauson–Khand reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
He, J., et al. (2018). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis, 8(10), 9637–9642. [Link]
-
Liu, Z., et al. (2020). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization. Organic Letters, 22(15), 6034–6038. [Link]
-
Wang, B., & Zhang, X. P. (2021). Asymmetric Radical Bicyclization for Stereoselective Construction of Tricyclic Chromanones and Chromanes with Fused Cyclopropanes. Journal of the American Chemical Society, 143(29), 10984–10994. [Link]
-
Procter, D. J., et al. (2020). Radicals in natural product synthesis. Natural Product Reports, 37(6), 731–758. [Link]
-
Bar, G., & Parsons, A. F. (2003). Stereoselective radical reactions. Chemical Society Reviews, 32(5), 251–263. [Link]
-
NROChemistry. (n.d.). Pauson-Khand Reaction. Retrieved January 21, 2026, from [Link]
-
Maiti, D., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15(11), 1549–1557. [Link]
-
ACS Publications. (n.d.). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. Retrieved January 21, 2026, from [Link]
-
Bal, R., & Dzik, W. I. (2018). Catalyzed and Ligand-enabled C(sp3)–H Lactonization in Aliphatic Carboxylic Acid. The Journal of Organic Chemistry, 83(15), 8089–8098. [Link]
-
Yu, J.-Q., et al. (2019). Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 575(7782), 337–342. [Link]
-
Liu, C., et al. (2021). Rapid Synthesis of Bicyclic Lactones via Palladium-Catalyzed Aminocarbonylative Lactonizations. Organic Letters, 23(15), 5896–5900. [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved January 21, 2026, from [Link]
-
Thomson, R. J., et al. (2018). Synthesis of the Bicyclic Lactone Core of Leonuketal, Enabled by a Telescoped Diels–Alder Reaction Sequence. The Journal of Organic Chemistry, 83(17), 10148–10156. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Radical cyclization - Wikipedia [en.wikipedia.org]
- 4. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Radicals in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lactonization as a general route to β-C(sp3)–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Prepared by: Senior Application Scientist, Chemical Development
Welcome to the technical support guide for 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot stability issues encountered during experiments, particularly under acidic conditions. This bicyclic γ-lactone is a valuable intermediate in organic synthesis, but its inherent structure presents specific stability challenges that must be understood and managed for successful application.[1]
Part 1: Frequently Asked Questions (FAQs) - The Chemical Fundamentals
This section addresses the core principles governing the stability of this compound.
Q1: What is the primary stability concern for this compound in an acidic environment?
The primary stability concern is its susceptibility to acid-catalyzed hydrolysis.[2][3] The molecule contains a lactone, which is a cyclic ester functional group.[4] Esters are known to undergo hydrolysis in the presence of acid and water, leading to the cleavage of the ester bond and the opening of the ring structure.[4][5] This degradation results in the formation of a new molecule, fundamentally altering the chemical properties and biological activity of the starting material.
Q2: Can you explain the chemical mechanism behind this degradation?
The degradation proceeds via an acid-catalyzed nucleophilic acyl substitution, most commonly the bimolecular AAC2 mechanism.[4][6] This pathway is favored for most esters and lactones under typical acidic conditions.[6]
The process can be broken down into five key steps:
-
Protonation of the Carbonyl: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the lactone. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[4]
-
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate.[4]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the endocyclic ether oxygen. This converts the ether oxygen into a good leaving group (an alcohol).[4]
-
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This simultaneously forces the cleavage of the C-O bond in the ring, opening the lactone and eliminating the alcohol portion of the molecule as a leaving group.[4]
-
Deprotonation: A water molecule removes a proton from the resulting carboxylic acid, regenerating the acid catalyst and yielding the final hydroxy acid product.[4]
As acidity increases to extreme levels, a transition from the bimolecular (AAC2) to a unimolecular (AAC1) mechanism can occur.[7][8]
Caption: A diagram of the AAC2 hydrolysis mechanism.
Q3: What is the final product of the acid-catalyzed hydrolysis?
The hydrolysis of this compound results in the opening of the lactone ring to form the corresponding hydroxy carboxylic acid: (2-hydroxycyclopentyl)acetic acid. This new molecule has significantly different physical and chemical properties, including polarity, solubility, and biological activity, compared to the parent lactone.
Q4: What key factors influence the rate of this degradation?
Several factors can accelerate or decelerate the rate of hydrolysis:
-
pH and Acid Strength: The rate of degradation is directly related to the concentration of the acid catalyst.[9] Lower pH values (higher acidity) will result in faster hydrolysis.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to accelerate the process for analytical purposes.[3]
-
Water Content: Water is a reactant in the hydrolysis mechanism. Reducing the water activity, for instance by using co-solvents in a formulation, can significantly enhance the stability of the lactone.[2]
-
Structural Strain: While γ-lactones fused into a bicyclic system are relatively stable, inherent ring strain makes them more susceptible to ring-opening reactions compared to acyclic esters.[10]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides practical advice for overcoming common challenges encountered in the lab.
Q5: I am observing significant loss of my compound during an acidic aqueous workup after a synthesis. How can I minimize this?
This is a common issue. The goal is to minimize the compound's exposure to the three key degradation factors: acid, water, and heat.
-
Reduce Temperature: Perform the workup at a lower temperature (e.g., 0-5°C) by using an ice bath. This will dramatically slow the kinetics of the hydrolysis reaction.
-
Minimize Contact Time: Do not let the acidic aqueous layer sit with your organic layer for extended periods. Perform the extraction and separation steps as efficiently as possible.
-
Use Weaker Acids: If the protocol allows, consider using a weaker acid or a buffered acidic solution instead of strong mineral acids like HCl or H₂SO₄.
-
Dilute the Acid: Using a more dilute acid solution (e.g., 0.1 M instead of 1.0 M) will lower the catalyst concentration and slow degradation.[3]
-
Prompt Neutralization: After the acidic wash, immediately wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid in the organic layer.
Q6: My final product shows an unknown impurity peak on HPLC that grows over time in my acidic formulation. How do I confirm it's a degradant of the lactone?
The most definitive method is to conduct a forced degradation study .[5][11] This involves intentionally stressing the pure lactone under acidic conditions to generate the degradation products.
-
Prepare a solution of your pure this compound in the formulation vehicle or a suitable solvent.
-
Expose it to acidic conditions (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for several hours.[3]
-
Analyze the stressed sample by HPLC at various time points.
-
Compare the retention time of the new peak in your stressed sample with the impurity peak in your formulation. If they match, it strongly indicates that the impurity is an acid-degradation product of your lactone. This approach is fundamental to developing stability-indicating analytical methods.[11]
Q7: How can I improve the long-term stability of this lactone in an acidic liquid formulation for drug development?
Enhancing stability in a formulation requires a multi-faceted approach:
-
pH Optimization and Buffering: The most critical step is to control the pH. While the compound degrades in acid, it is also highly susceptible to rapid base-catalyzed hydrolysis.[2] Therefore, the optimal stability is often found in a slightly acidic to neutral pH range.[2] Use a suitable buffer system (e.g., citrate or acetate buffers) to maintain the pH in this stability sweet spot.[12]
-
Co-solvent Systems: Reduce the water activity by incorporating co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG) into the formulation. This reduces the concentration of water available to participate in the hydrolysis reaction.[2]
-
Excipient Compatibility Studies: Screen all formulation excipients for potential incompatibilities. Some excipients can contain acidic impurities or act as catalysts, accelerating degradation.[2]
-
Temperature Control: Specify appropriate storage conditions for the final product, often refrigerated (2-8°C), to minimize thermal degradation over its shelf life.
Caption: A decision tree for troubleshooting stability issues.
Part 3: Protocols and Methodologies
This section provides a standardized protocol for assessing the acidic stability of this compound.
Protocol 1: Acidic Stress Testing via Forced Degradation
Objective: To intentionally degrade the lactone under controlled acidic conditions to identify degradation products and quantify the rate of degradation. This is a critical step in developing a stability-indicating analytical method.[5][11]
Materials:
-
This compound (pure reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions
-
Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions
-
Class A volumetric flasks, pipettes
-
HPLC system with UV detector
-
Thermostatic water bath or oven
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of the lactone in acetonitrile to make a 1.0 mg/mL stock solution in a 10 mL volumetric flask. Rationale: Acetonitrile is a common organic solvent that is miscible with water and is often used in reverse-phase HPLC.
-
-
Sample Preparation:
-
Acid Stressed Sample: Pipette 1.0 mL of the stock solution into a 10 mL flask. Add 1.0 mL of 1.0 M HCl. Dilute to the mark with a 50:50 acetonitrile/water mixture. This creates a sample with a lactone concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Pipette 1.0 mL of the stock solution into a 10 mL flask. Dilute to the mark with the 50:50 acetonitrile/water mixture. Rationale: The control sample is used to understand the initial purity and to ensure that degradation does not occur without the stressor.[3]
-
-
Stress Condition Application:
-
Place both the "Acid Stressed Sample" and the "Control Sample" vials into a water bath or oven set to 60°C. Rationale: Elevated temperature accelerates the degradation to a practical timeframe for analysis.[3]
-
Withdraw aliquots (e.g., 1 mL) from the stressed sample at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Quenching the Reaction:
-
Immediately after withdrawal, transfer the 1 mL aliquot to a vial containing 1.0 mL of 0.1 M NaOH. This neutralizes the acid and stops the degradation reaction, ensuring the analytical result reflects the specific time point.
-
Do the same for the control sample at the final time point.
-
-
HPLC Analysis:
-
Analyze all quenched samples and the control sample using a validated HPLC method capable of separating the parent lactone from potential degradants.
-
Calculate the percentage of lactone remaining and the percentage of each degradant formed at each time point by comparing peak areas. A good stability-indicating method should achieve mass balance.[11]
-
Data Presentation: Example Forced Degradation Results
The data below is illustrative of what might be observed in such a study.
| Time (Hours) | Stress Condition | % Parent Lactone Remaining | % Degradant 1 (Hydroxy Acid) | Mass Balance (%) |
| 0 | 0.1 M HCl, 60°C | 99.8% | < 0.1% | 99.9% |
| 2 | 0.1 M HCl, 60°C | 95.2% | 4.6% | 99.8% |
| 4 | 0.1 M HCl, 60°C | 90.5% | 9.2% | 99.7% |
| 8 | 0.1 M HCl, 60°C | 81.8% | 17.9% | 99.7% |
| 24 | 0.1 M HCl, 60°C | 58.3% | 41.2% | 99.5% |
| 24 | Control, 60°C | 99.5% | < 0.1% | 99.6% |
Rationale: Targeting 10-30% degradation is often ideal in forced degradation studies to ensure that degradation products are formed at a sufficient level for detection and characterization without completely consuming the parent compound.[3]
References
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Journal of Organic Chemistry, 78(14), 6880-6889. [Link]
-
Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3538. [Link]
-
Fairhurst, C. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Selcia. [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. [Link]
-
LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. [Link]
-
Heriot-Watt Research Portal. (2013). Mechanisms of lactone hydrolysis in acidic conditions. [Link]
-
Obukhova, O. M., et al. (2022). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Colorants, 1(1), 58-90. [Link]
-
Chemistry Stack Exchange. (2016). Beta lactone query. [Link]
-
Obukhova, O. M., et al. (2022). (PDF) Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. ResearchGate. [Link]
-
Kiesewetter, M. K., et al. (2010). Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. Journal of Chemical Education, 87(7), 752-755. [Link]
-
Sharma, M., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Bajaj, S., et al. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 6(2), 1-22. [Link]
-
ChemBK. (2024). (3aR,6aS)-rel-2H,3H,3aH,6H,6aH-cyclopenta[b]furan-2-one. [Link]
-
Klick, S., et al. (2005). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 899-910. [Link]
-
PubChem. (n.d.). (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. [Link]
-
Castro, J. M., et al. (2005). (PDF) 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. ResearchGate. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Wu, Y., et al. (2008). Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution. International Journal of Peptide and Protein Research, 43(3), 239-47. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. onyxipca.com [onyxipca.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
preventing decomposition of 2-oxabicyclo[3.3.0]oct-6-en-3-one during workup
Technical Support Center: Stabilizing 2-Oxabicyclo[3.3.0]oct-6-en-3-one
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-oxabicyclo[3.3.0]oct-6-en-3-one. This guide provides in-depth troubleshooting advice and detailed protocols to help you prevent decomposition of this critical intermediate during experimental workup and purification.
Part 1: Understanding the Instability
This section addresses the fundamental chemical properties of 2-oxabicyclo[3.3.0]oct-6-en-3-one that contribute to its instability.
Q1: What is 2-oxabicyclo[3.3.0]oct-6-en-3-one and why is its stability a concern?
2-Oxabicyclo[3.3.0]oct-6-en-3-one, often referred to as the Corey lactone, is a pivotal chiral building block in the synthesis of prostaglandins and their analogs.[1][2] Prostaglandins are lipid compounds involved in numerous physiological processes, making them crucial targets for drug development in areas like glaucoma, inflammation, and cardiovascular disease.[3][4]
The molecule's structure contains a γ-lactone, which is a cyclic ester. This functional group is the primary site of instability. Esters are susceptible to hydrolysis—a chemical reaction with water that cleaves the ester bond—which can be significantly accelerated by the presence of acid or base catalysts.[5] Given that many synthetic reaction workups involve aqueous washes with acidic or basic solutions to neutralize reagents or remove byproducts, there is a high risk of inadvertently destroying this valuable intermediate. A material safety data sheet for the compound explicitly warns to "Avoid moisture," underscoring its sensitivity.[6]
Q2: What is the primary decomposition pathway for this lactone?
The primary decomposition pathway is hydrolysis of the lactone ring. This reaction opens the bicyclic system to form the corresponding γ-hydroxy carboxylic acid. Under reaction conditions, this open-chain form is inactive for subsequent synthetic steps that rely on the intact bicyclic core.
The hydrolysis can be catalyzed by both acid and base:
-
Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the lactone. This is typically the more aggressive and faster pathway. The reaction proceeds through a tetrahedral intermediate, leading to the cleavage of the C-O bond and formation of a carboxylate salt.[5][7][8]
-
Acid-Catalyzed Hydrolysis: A proton (H⁺) protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon, ultimately leading to ring opening. While often slower than base-catalyzed hydrolysis, prolonged exposure to acidic conditions (including acidic surfaces like standard silica gel) can cause significant product loss.
Part 2: Troubleshooting Guide for Workup & Purification
This section provides direct answers to common problems encountered during the isolation of 2-oxabicyclo[3.3.0]oct-6-en-3-one.
Scenario 1: Product Decomposition During Aqueous Wash
Q: My NMR analysis shows a poor yield and new, broad peaks after washing my organic layer with dilute HCl or NaOH. What is happening and how can I fix it?
A: You are observing acid- or base-catalyzed hydrolysis. Standard aqueous acids (e.g., 1M HCl) and bases (e.g., 1M NaOH) are too harsh for this sensitive lactone. Even a brief exposure can cause significant ring-opening. The broad peaks in your NMR likely correspond to the resulting hydroxy-acid decomposition product.
Solution: Employ a Mild, Buffered Workup. Instead of strong acids or bases, use buffered or neutral aqueous solutions to remove impurities. The goal is to maintain the pH of the aqueous phase as close to neutral (pH 7) as possible.
Table 1: Recommended Aqueous Wash Solutions
| Reagent | Purpose | pH (approx.) | Recommendation |
|---|---|---|---|
| Saturated NaHCO₃ (aq) | Neutralize excess acid | 8.3 | Excellent. Mildly basic, effective for quenching strong acids. |
| Saturated NH₄Cl (aq) | Neutralize excess base | 5.2 | Excellent. Mildly acidic, effective for quenching strong bases/organometallics. |
| Deionized Water | General Washing | 7.0 | Good. Use for general washing but ensure it is not acidic from dissolved CO₂. |
| Brine (Saturated NaCl) | General Washing / Break Emulsions | 7.0 | Excellent. Helps dry the organic layer and is neutral. Always use as a final wash. |
| 1M HCl / 1M NaOH | Neutralization | <1 / >13 | Avoid. Too aggressive and will cause significant hydrolysis. |
See Protocol A for a detailed step-by-step guide to a mild buffered workup.
Scenario 2: Product Loss During Solvent Removal
Q: My workup seemed to go well, but my final isolated yield after rotary evaporation is much lower than expected. Can decomposition happen at this stage?
A: Yes, decomposition can occur during solvent removal, especially if two conditions are met: (1) trace amounts of acid or base were carried over from the workup, and (2) excessive heat is used. Heating concentrates these catalytic impurities, accelerating hydrolysis of the remaining product.
Solution: Ensure Neutrality and Use Low Temperatures.
-
Final Wash: Always perform a final wash with brine to remove dissolved water and any residual water-soluble acids or bases.[9]
-
Drying: Be thorough with your drying agent (e.g., anhydrous MgSO₄, Na₂SO₄). Filter it off completely before evaporation.
-
Low-Temperature Evaporation: Concentrate your product on a rotary evaporator with a water bath temperature no higher than 30-35 °C. While the compound's boiling point is high, thermal decomposition is still a risk in the presence of impurities.[10]
-
Azeotropic Removal of Water: If your product is dissolved in a solvent like ethyl acetate or dichloromethane, adding toluene and co-evaporating can help remove the last traces of water, which can be beneficial before long-term storage.
Scenario 3: Decomposition on Silica Gel Chromatography
Q: I'm trying to purify my lactone via flash chromatography, but I'm seeing significant tailing on the TLC plate and recovering very little product from the column. Is the silica gel the problem?
A: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). For an acid-sensitive compound like the Corey lactone, this acidic surface can act as a catalyst for decomposition, leading to the issues you've described.
Solutions:
-
Neutralize the Silica Gel: You can deactivate the acidic sites by preparing a slurry of silica gel in your desired eluent containing a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N). See Protocol B .
-
Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a less acidic stationary phase.
-
Minimize Contact Time: Use flash chromatography rather than slow gravity chromatography to minimize the time the compound spends on the acidic stationary phase.
Table 2: Comparison of Stationary Phases for Sensitive Compounds
| Stationary Phase | Acidity | Application Notes |
|---|---|---|
| Silica Gel (Standard) | Acidic | High risk of decomposition. Use only if neutralized. |
| Neutral Alumina | Neutral | Good alternative, but may have different selectivity. |
| Florisil® | Weakly Basic | Excellent for separating compounds of differing polarity; often gentler than silica. |
| C18 (Reverse-Phase) | Neutral | Requires polar mobile phases (e.g., MeCN/H₂O). Product must be soluble. |
Part 3: Recommended Experimental Protocols
Protocol A: Mild Buffered Aqueous Workup
This protocol is designed to neutralize a reaction mixture and remove aqueous-soluble byproducts without exposing the lactone to harsh pH conditions.
-
Initial Quench: Cool the reaction mixture in an ice bath (0 °C). Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any reactive organometallic or basic reagents until the aqueous phase is approximately pH 5-6 (test with pH paper).
-
Dilution & Separation: Transfer the mixture to a separatory funnel. Dilute with your extraction solvent (e.g., ethyl acetate) and deionized water. Shake gently and allow the layers to separate. Remove the aqueous layer.
-
Acid Removal (if applicable): If the reaction was run under acidic conditions, wash the organic layer once with saturated aqueous sodium bicarbonate (NaHCO₃). Check the aqueous layer to ensure it is basic (pH > 8), confirming the acid has been neutralized.
-
Final Wash: Wash the organic layer once with brine (saturated NaCl solution). This removes the bulk of the dissolved water and residual water-soluble salts.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl for 5-10 minutes. The MgSO₄ should appear free-flowing (like powder snow); if it clumps, add more.
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure, ensuring the bath temperature does not exceed 35 °C.
Protocol B: Preparation of Neutralized Silica Gel for Chromatography
This protocol deactivates the acidic sites on silica gel, making it suitable for purifying acid-sensitive compounds.
-
Determine Column Volume: Calculate the amount of dry silica gel needed for your separation (typically 25-50 g of silica per 1 g of crude product).
-
Prepare Slurry: In a fume hood, add the dry silica gel to a beaker. Add your starting chromatography eluent (e.g., 20% ethyl acetate in hexanes) to create a free-flowing slurry.
-
Add Base: Add triethylamine (Et₃N) to the slurry to achieve a final concentration of 1% by volume (e.g., for 500 mL of eluent, add 5 mL of Et₃N).
-
Pack the Column: Stir the slurry well for 5 minutes, then immediately pack your chromatography column using standard techniques.
-
Equilibrate: Run 2-3 column volumes of the triethylamine-containing eluent through the packed column before loading your sample. This ensures the entire stationary phase is neutralized.
-
Run Chromatography: Dissolve your crude product in a minimal amount of the eluent (also containing 1% Et₃N) and load it onto the column. Proceed with the elution as normal.
References
-
Vertex AI Search result citing a discussion on the hydrolysis of a related chloronitrile to a ketone in Corey's synthesis, implying the instability of intermediates in basic media.[7]
-
US3720689A, "Process for stabilizing lactones," Google Patents. This patent discusses general methods for stabilizing lactones against degradation, highlighting their inherent instability.[11]
-
Grieco, P. A., et al. "Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs." Molecules, 2017. A review highlighting the use of Corey lactone as a key intermediate in prostaglandin synthesis.[1]
-
CN113480506A, "Preparation method of corey lactone diol," Google Patents. This patent describes synthetic routes where reaction conditions like temperature and time are controlled.[12]
-
Hamberg, M., & Samuelsson, B. "Detection and Isolation of an Endoperoxide Intermediate in Prostaglandin Biosynthesis." PNAS, 1973. Describes workup procedures involving ether extraction, water washes, and drying over MgSO₄ for prostaglandin intermediates.[9]
-
"MSDS of (+)-CIS-2-OXABICYCLO[3.3.0]OCT-6-EN-3-ONE." Capot Chemical, 2019. Safety data sheet noting stability under recommended storage (dry, sealed) and to avoid moisture.[6]
-
"(-)-γ-Lactone." ChemicalBook. Describes the compound as a useful synthetic intermediate for prostaglandins.[13]
-
Sult, E., et al. "Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins." Bioconjugate Chemistry, 2018. Discusses the pH-dependent equilibrium between active lactone and inactive carboxylate forms.[14]
-
Biswas, S., et al. "Pot and time economies in the total synthesis of Corey lactone." Chemical Science, 2017. Highlights the Corey lactone as a highly versatile intermediate for prostaglandin synthesis.[2]
-
"(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one." Santa Cruz Biotechnology. Product information page for the biochemical.[15]
-
"Mechanism for basic hydrolysis of α-chloronitrile to ketone?" ECHEMI. Discusses the mechanism of basic hydrolysis in Corey's prostaglandin synthesis.[8]
-
Mureșan, S., et al. "The quorum-quenching lactonase from Geobacillus caldoxylosilyticus: purification, characterization, crystallization and crystallographic analysis." Acta Crystallographica Section F, 2016. Describes enzymes (lactonases) that specialize in hydrolyzing lactones.[16]
-
"Proceedings of the Estonian Academy of Sciences. Chemistry Publications." EAP. Mentions synthesis starting from enantiomerically pure 2-oxabicyclo[3.3.0]oct-6-en-3-one.[17]
-
Agrofoglio, L. A., et al. "Stereospecific synthesis and antiviral properties of different enantiomerically pure carbocyclic 2'-deoxyribonucleoside analogs derived from common chiral pools: (+)-(1R,5S)- and (-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-one." Journal of Medicinal Chemistry, 1990.[18]
-
Musgrave, R. "Lactone Hydrolysis." YouTube, 2017. Video explaining the general mechanisms for acid- and base-catalyzed hydrolysis of lactones.[5]
-
Al-Abri, S. A., & Akintola, A. A. "Prostaglandins." StatPearls, 2023. A review of the biological roles and synthesis of prostaglandins.[3]
-
Gładkowski, W., et al. "Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups." Molecules, 2017. Discusses chemical transformations of unsaturated lactones.[19]
-
Zhang, Y., et al. "Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models." Frontiers in Pharmacology, 2024.[20]
-
"Synthesis of Prostaglandins (PG) and Thromboxanes (TX)." Reactome Pathway Database.[21]
-
Das, S., et al. "Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp³)–H Site Selectivity." ChemRxiv, 2023.[22]
-
Das, S., et al. "Access to unsaturated bicyclic lactones by overriding conventional C(sp³)–H site selectivity." Nature Chemistry, 2023. Highlights the importance of bicyclic lactones as features in natural products.[23]
-
Chen, Z., et al. "Terpenoids: Emerging Natural Modulators for Reversing ABC Transporter-Mediated Multidrug Resistance in Cancer Chemotherapy." Molecules, 2024.[24]
-
"Prostaglandins, their intermediates and precursors: cardiovascular actions and regulatory roles in normal and abnormal circulatory systems." Progress in Cardiovascular Diseases, 1978. Discusses the instability and potent local action of prostaglandin intermediates.[4]
-
Krajnc, P., et al. "Polyelectrolyte Complex Beads by Novel Two-Step Process for Improved Performance of Viable Whole-Cell Baeyer-Villiger Monoxygenase by Immobilization." Molecules, 2020. Mentions the synthesis of 2-oxabicyclo[3.3.0]oct-6-en-3-one via biooxidation.[25]
-
"(+)-cis-2-oxabicyclo[3.3.0]oct-6-en-3-one." Echemi. Provides physical properties like boiling point and storage conditions.[10]
Sources
- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Prostaglandins, their intermediates and precursors: cardiovascular actions and regulatory roles in normal and abnormal circulatory systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. capotchem.com [capotchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. pnas.org [pnas.org]
- 10. echemi.com [echemi.com]
- 11. US3720689A - Process for stabilizing lactones - Google Patents [patents.google.com]
- 12. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]
- 13. (1S,5R)-(-)-2-OXABICYCLO[3.3.0]OCT-6-EN-3-ONE | 43119-28-4 [chemicalbook.com]
- 14. Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. The quorum-quenching lactonase from Geobacillus caldoxylosilyticus: purification, characterization, crystallization and crystallographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EAP - Proceedings of the Estonian Academy of Sciences. Chemistry Publications [kirj.ee]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Polyelectrolyte Complex Beads by Novel Two-Step Process for Improved Performance of Viable Whole-Cell Baeyer-Villiger Monoxygenase by Immobilization [mdpi.com]
Technical Support Center: Synthesis of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Introduction: The synthesis of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, a critical bicyclic lactone intermediate often referred to as a Corey lactone precursor, is a cornerstone in the multi-step synthesis of prostaglandins and their analogues.[1] These hormone-like compounds are pivotal in numerous physiological processes, making their synthetic precursors molecules of high value in drug development. However, the construction of this strained, stereochemically rich bicyclic system is fraught with challenges. The formation of impurities, particularly those that are structurally similar to the target compound, can complicate purification, reduce yields, and impact the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, experience-driven resource for researchers, chemists, and process development professionals to identify, troubleshoot, and mitigate common impurities encountered during the synthesis of this key intermediate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most prevalent classes of impurities in the synthesis of this compound?
A: The most common impurities can be categorized into four main groups:
-
Diastereomers: Due to the molecule's multiple chiral centers (at positions 3a and 6a), incomplete diastereoselectivity during the crucial cyclization step is a primary source of impurities. The desired cis-fused ring system is thermodynamically more stable, but kinetic factors can lead to the formation of undesired trans-isomers or other epimers.[2]
-
Ring-Opened Hydroxy Acid: The lactone ester bond is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding γ-hydroxy carboxylic acid. This is a common issue, especially during aqueous workups or if the product is stored improperly.[3][4]
-
Unreacted Starting Materials: Incomplete reactions can leave significant quantities of starting materials, such as the precursor alkenoic acid or halo-acid, in the crude product mixture.
-
Reaction-Specific Byproducts: Depending on the synthetic route (e.g., iodolactonization, Baeyer-Villiger oxidation, C-H activation), specific byproducts can form. These may include over-oxidized products, elimination products, or adducts with reagents or solvents.
Q2: Why is rigorous control of stereoisomeric impurities so critical for this molecule?
A: this compound serves as a chiral building block. The precise three-dimensional arrangement of its atoms is transferred through subsequent synthetic steps to the final prostaglandin API. Since the biological activity of prostaglandins is highly dependent on their stereochemistry, the presence of diastereomeric impurities in this early intermediate can lead to a final product with reduced efficacy, altered pharmacological profile, or in the worst case, undesired side effects. Regulatory bodies like the ICH have strict guidelines on the identification and control of impurities, especially stereoisomers.[5]
Q3: What general precautions can I take to minimize the formation of the hydrolyzed hydroxy acid impurity?
A: Minimizing hydrolysis requires careful control of water and pH.
-
Anhydrous Conditions: Use rigorously dried solvents and reagents for the lactonization reaction itself. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Workup pH Control: During aqueous workup, maintain a neutral or slightly acidic pH (pH 5-7). Strong bases (like NaOH, KOH) or strong acids will rapidly catalyze lactone hydrolysis. Use mild bases like sodium bicarbonate for neutralization.
-
Temperature and Time: Perform aqueous extractions quickly and at low temperatures (0-5 °C) to reduce the rate of hydrolysis.
-
Storage: Store the purified lactone in a dry, cool environment. Some lactones are known to be unstable and can ring-open upon storage, even after purification.[4]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides a logical path to diagnose and solve the underlying impurity issue.
Issue 1: My HPLC/LC-MS analysis shows multiple peaks with the same mass-to-charge ratio (m/z) as the desired product.
-
Probable Cause: This is a classic indicator of diastereomers. These isomers have the same molecular formula and mass but differ in the spatial arrangement of atoms. They often exhibit slightly different polarities, leading to separation on a chromatographic column. The formation of diastereomers is a known challenge in the synthesis of substituted bicyclic lactones.[6]
-
Diagnostic Workflow & Solution:
-
Confirmation:
-
Chiral HPLC: The most definitive method. Use a chiral stationary phase (e.g., Chiralpak® series) to resolve the different stereoisomers.
-
High-Field NMR (¹H and ¹³C): Carefully analyze the NMR spectra of the mixture. Diastereomers will often show distinct, albeit sometimes overlapping, sets of signals. Pay close attention to the coupling constants and chemical shifts of the protons at the ring junction (H-3a and H-6a).
-
-
Mitigation Strategy:
-
Re-optimize Reaction Conditions: Diastereoselectivity is highly sensitive to reaction parameters. Systematically vary the temperature (often lower temperatures favor higher selectivity), solvent polarity, and catalyst or reagent choice.
-
Review the Mechanism: Understand the transition state of your cyclization reaction. For instance, in an iodolactonization, the conformation of the starting material during the iodonium ion formation dictates the stereochemical outcome.
-
-
Purification Protocol:
-
Column Chromatography: While challenging, diastereomers can sometimes be separated by meticulous column chromatography on silica gel. Use a shallow solvent gradient and carefully monitor fractions by TLC or HPLC.
-
Preparative Chiral HPLC: If separation by standard chromatography fails, preparative chiral HPLC is the most effective, albeit more expensive, method for obtaining stereochemically pure material.
-
-
Issue 2: The ¹H NMR spectrum of my purified product shows broad signals, and a new, broad singlet appears far downfield (~10-12 ppm).
-
Probable Cause: The downfield singlet is characteristic of a carboxylic acid proton, indicating the presence of the ring-opened γ-hydroxy carboxylic acid impurity. This impurity can also cause broadening of other signals through hydrogen bonding and chemical exchange. Lactones are essentially cyclic esters and are prone to hydrolysis.[7]
-
Diagnostic Workflow & Solution:
-
Confirmation:
-
IR Spectroscopy: Look for a broad O-H stretching band around 3400-2400 cm⁻¹ in addition to the characteristic lactone carbonyl stretch (~1770 cm⁻¹).
-
Acid-Base Extraction: Dissolve a sample in ethyl acetate and wash with a dilute aqueous solution of sodium bicarbonate. The hydroxy acid impurity will move into the aqueous basic layer. Acidifying the aqueous layer and re-extracting should recover the impurity, which can be confirmed by TLC or LC-MS.
-
-
Mitigation Strategy:
-
Strict Anhydrous Technique: Re-evaluate your experimental setup for sources of moisture. Ensure all glassware is oven-dried, solvents are passed through activated alumina or distilled from drying agents, and reagents are handled under an inert atmosphere.
-
Buffered Workup: During the workup, use a buffered aqueous solution (e.g., phosphate buffer at pH 7) instead of pure water to prevent pH swings that can accelerate hydrolysis.
-
-
Purification Protocol:
-
Acid-Base Workup: A full acid-base extraction is highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a saturated sodium bicarbonate solution to remove the acidic impurity. Then, wash with brine, dry the organic layer over sodium sulfate, and concentrate.
-
Silica Gel Chromatography: The hydroxy acid is significantly more polar than the lactone and will typically have a much lower Rf value on silica gel TLC, making chromatographic separation straightforward.
-
-
Issue 3: My reaction appears incomplete, with a major spot on TLC corresponding to the starting material.
-
Probable Cause: This points to an issue with the reaction kinetics or stoichiometry. Potential causes include an inactive catalyst, poor quality reagents, insufficient reaction time, or a reaction temperature that is too low.
-
Diagnostic Workflow & Solution:
-
Confirmation:
-
TLC Co-spotting: Spot your crude reaction mixture, your pure starting material, and a mix of both on the same TLC plate. If the major impurity spot has the same Rf as the starting material, its identity is confirmed.
-
-
Mitigation Strategy:
-
Reagent & Catalyst Quality: Use fresh reagents. For example, if using a palladium catalyst for a C-H activation route, ensure it has not been deactivated by exposure to air or contaminants.[2] If using an oxidant, verify its activity.
-
Incremental Increase in Temperature/Time: Increase the reaction temperature in small increments (e.g., 10 °C) or extend the reaction time, monitoring progress by TLC or HPLC at regular intervals to find the optimal conditions without promoting byproduct formation.
-
Stoichiometry Check: Double-check the calculations for all reagents to ensure none are acting as a limiting reagent unintentionally.
-
-
Section 3: Analytical & Purification Protocols
Table 1: Typical HPLC Method for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic eluent for reverse phase. |
| Gradient | 20% B to 95% B over 15 minutes | A gradient elution ensures that both polar (hydroxy acid) and non-polar (lactone, starting material) compounds are eluted with good resolution. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm / Mass Spectrometry (ESI+) | The lactone lacks a strong chromophore, so low UV wavelength is needed. MS provides definitive mass identification of impurities. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
Protocol 1: Step-by-Step Acid-Base Workup for Hydroxy Acid Removal
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).
-
Basic Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1 minute, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the deprotonated hydroxy acid impurity.
-
Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and bicarbonate.
-
Drying & Concentration: Drain the organic layer into a clean flask. Dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified lactone.
-
Self-Validation Check: Analyze a sample of the product by TLC or HPLC. The spot/peak corresponding to the hydroxy acid should be absent or significantly diminished.
-
Section 4: Visual Guides & Workflows
Diagram 1: Key Impurity Formation Pathways
This diagram illustrates the divergence from the main synthetic pathway that leads to the two most common impurities: the diastereomer and the hydrolyzed hydroxy acid.
Caption: Divergence from the desired synthetic route leads to major impurities.
Diagram 2: Troubleshooting Decision Workflow
This workflow provides a logical decision tree for an analyst to follow when unexpected results are observed.
Caption: A systematic approach to identifying and resolving impurity issues.
References
-
Bertolini, V., Appiani, R., Pallavicini, M., & Bolchi, C. (2021). A Green Baeyer–Villiger Oxidation of Cyclic Ketones in Water. The Journal of Organic Chemistry, 86(22), 15712–15716. [Link]
-
Das, J., Dutta, S., Pothikumar, R., Ge, H., Zhang, X., & Maiti, D. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry, 15, 1626–1635. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643405, (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. Retrieved from [Link].
-
Organic Chemistry Portal (n.d.). Synthesis of bicyclic lactones. YouTube. Retrieved from [Link] (Note: A specific video was not available, this is a placeholder representing general knowledge from sources like the one cited). A relevant article is available at the Organic Chemistry Portal on Lactone Synthesis: [Link]
-
Das, J., et al. (2023). Access to Unsaturated Bicyclic Lactones by Overriding Conventional C(sp3)–H Site Selectivity. ChemRxiv. [Link]
-
European Patent Office. (2016). (3aR,6aS)-2-Hydroxy-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-5-carbaldehyde intermediates for the preparation of prostaglandin. EPO. [Link]
-
Zhuang, Z., & Yu, J.-Q. (2020). Author Correction: Lactonization as a general route to β-C(sp3)–H functionalization. Nature, 586, E11. [Link]
-
Reddy, G. et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49-62. [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lactone - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereocontrol in Cyclopenta[b]furan-2-one Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of cyclopenta[b]furan-2-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of stereocontrol in this vital synthetic challenge.
Introduction
The cyclopenta[b]furan-2-one scaffold is a privileged structure found in numerous biologically active natural products and pharmaceuticals. Its synthesis, however, presents significant challenges in controlling the stereochemistry of the fused ring system. This guide offers practical, experience-driven insights to help you overcome common hurdles and achieve your desired stereochemical outcomes.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of cyclopenta[b]furan-2-ones, presented in a question-and-answer format.
Problem 1: Poor Diastereoselectivity in the Cyclization Step
Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Low diastereoselectivity is a frequent challenge and can often be attributed to a combination of factors including substrate conformation, choice of catalyst, and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Substrate-Controlled Diastereoselection: The inherent stereochemistry of your starting material is the first point of control. Ensure the relative stereochemistry of substituents on the precursor is well-defined before attempting cyclization. Minor impurities in your starting material can lead to a mixture of diastereomers in the final product.
-
Reagent and Catalyst Selection:
-
Acid Catalysis: Acid-catalyzed cyclizations often favor the thermodynamically more stable product. If you are obtaining the undesired diastereomer, it may be the more stable one. Consider switching to a kinetically controlled reaction.
-
Metal Catalysis: For reactions like the Pauson-Khand reaction, the choice of metal and ligands is crucial.[1][2][3] Chiral ligands can induce high levels of asymmetry.[1] For instance, in some syntheses, employing a chiral auxiliary can enforce a specific facial selectivity during key bond-forming steps.[4]
-
Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs), can provide excellent stereocontrol in intramolecular cyclizations.[5]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lower activation energy.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state geometry. A screen of different solvents is often worthwhile.
-
Steric Hindrance: The steric bulk of reagents can significantly impact diastereoselectivity. For example, in multicomponent reactions, less sterically hindered amines have been shown to improve the diastereomeric ratio.[6][7][8]
-
Problem 2: Formation of the Undesired Diastereomer as the Major Product
Q: I am consistently isolating the wrong diastereomer as the major product. What strategies can I use to reverse the selectivity?
A: Reversing diastereoselectivity requires a more fundamental change in your synthetic approach. Consider the following strategies:
-
Switching the Reaction Mechanism: A change in mechanism can lead to the opposite stereochemical outcome. For instance, an intramolecular SN2 reaction will have a different stereochemical course than an acid-catalyzed cyclization proceeding through a carbocationic intermediate.[4]
-
Employing Chiral Catalysts or Auxiliaries: This is one of the most powerful methods for controlling absolute and relative stereochemistry. A well-chosen chiral catalyst or auxiliary can effectively block one face of the substrate, directing the reaction to the desired pathway.[4]
-
Protecting Group Strategy: The size and electronic nature of protecting groups can influence the conformational preferences of the substrate, thereby affecting the facial bias of the cyclization. Experiment with different protecting groups to alter the steric environment around the reacting centers.[4]
-
Iodolactonization: This classical reaction proceeds through a stereospecific anti-addition to an alkene, offering reliable control over the relative stereochemistry of the newly formed stereocenters.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving stereocontrol in the synthesis of cyclopenta[b]furan-2-ones?
A1: The main challenges lie in controlling both the relative and absolute stereochemistry of the fused bicyclic system. Specifically, establishing the desired cis- or trans-fusion of the five-membered rings and controlling the orientation of substituents on the cyclopentane ring are significant hurdles. The conformational flexibility of the precursors can make it difficult to predict and control the stereochemical outcome.
Q2: How does the Pauson-Khand reaction contribute to the synthesis of these compounds, and what are its stereochemical limitations?
A2: The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that constructs the cyclopentenone core from an alkene, an alkyne, and carbon monoxide.[1][2][3][10] While intramolecular versions of this reaction can exhibit high regio- and stereoselectivity, the intermolecular reaction often suffers from poor selectivity.[1][3] The stereochemical outcome is influenced by the steric and electronic properties of the substituents on the alkene and alkyne.[2] The use of chiral auxiliaries or catalysts can render the reaction enantioselective.[1]
Q3: Are radical cyclizations a viable strategy for controlling stereochemistry in this context?
A3: Yes, radical cyclizations can be a useful tool. The stereochemical outcome of radical cyclizations is often governed by the kinetic preference for the formation of the cis-fused ring system, following Baldwin's rules. However, achieving high levels of stereocontrol can be challenging as radical reactions are often less sensitive to steric and electronic effects compared to ionic reactions. The choice of radical initiator and reaction conditions can influence the selectivity.
Q4: What role do computational studies play in predicting stereochemical outcomes?
A4: Computational studies, particularly DFT (Density Functional Theory) calculations, are increasingly used to rationalize and predict the stereochemical outcomes of reactions.[11] By modeling the transition states leading to different diastereomers, it is possible to predict which pathway will be energetically favored. This can save significant experimental time and resources by guiding the choice of reagents and reaction conditions.
Data and Protocols
Table 1: Influence of Amine Steric Hindrance on Diastereoselectivity in a Multicomponent Synthesis
| Entry | Amine | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Diisopropylamine | ~85:15 | High |
| 2 | Dicyclohexylamine | ~85:15 | High |
| 3 | Less hindered amines | up to 97:3 | Lower (34-40%) |
Data synthesized from information presented in reference[6]. This table illustrates that while bulkier amines can lead to higher yields, less sterically hindered amines can significantly improve diastereoselectivity.
Experimental Protocol: General Procedure for an Organocatalytic Intramolecular Double Cyclization
This protocol is a generalized representation based on the principles of organocatalytic methods for synthesizing fused furan systems.[5]
-
Preparation of the Reaction Mixture: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ortho-substituted cinnamaldehyde substrate (1.0 equiv.).
-
Addition of Catalysts: Add the chiral Brønsted base catalyst (e.g., a chiral amine, 0.1-0.2 equiv.) and the N-heterocyclic carbene (NHC) precatalyst (0.1-0.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, THF, or dichloromethane) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (which may range from room temperature to elevated temperatures). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopenta[b]furan-2-one.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, HRMS, and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Visualizing Stereocontrol: Reaction Mechanisms and Workflows
Diagram 1: Key Stereodetermining Step in a Pauson-Khand Reaction
Caption: Pauson-Khand reaction mechanism highlighting stereocontrol.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
- Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction.
- Troubleshooting diastereoselectivity in (-)-Isomintlactone synthesis. - Benchchem.
- Technical Support Center: Diastereoselective Reduction for Lactone Synthesis - Benchchem.
- Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction - PMC - NIH.
- Oxidative cyclization reactions: amide trapping groups and the synthesis of furanones.
- Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization - PMC - NIH.
- Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction.
- Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction - Diva-portal.org.
- Stereocontrol in Radical Cyclization: Change in Rate-Determining Step - ResearchGate.
- Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction.
- Synthesis and Properties of 3,8-Diaryl-2H-cyclohepta[b]furan-2-ones - MDPI.
- Pauson–Khand reaction - Wikipedia.
- Synthesis Of 4H-cyclopenta[c]furan-5(6H)-one Derivatives And 1-oxaspiro[4.5]dec-2-ene-6,10-dione - Globe Thesis.
- Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - MDPI.
- One-pot and Three-component Synthesis of Substituted Furan-2-one Derivatives Using NPs-DBN Tribromide Catalyst - Nanomaterials Chemistry.
- Pauson-Khand Reaction - Organic Chemistry Portal.
- Synthesis of Chiral Cyclopentenones | Chemical Reviews - ACS Publications.
- Synthesis of 3(2H)-furanones - Organic Chemistry Portal.
- Pauson-Khand Reaction | NROChemistry.
- Pauson-Khand Reaction - J&K Scientific LLC.
- Chapter 33 — Stereoselective reactions of cyclic compounds: Part B.
- Disrotatory Ring-Opening of Furans Gives Stereocontrol - PubMed.
Sources
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis of Cyclopenta[c]furans by a Catalytic Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. diva-portal.org [diva-portal.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 11. Disrotatory Ring-Opening of Furans Gives Stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic scaffolds, among which the 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one core has emerged as a promising pharmacophore. This bicyclic lactone structure, a fusion of a cyclopentane and a γ-lactone ring, serves as a foundational framework for a diverse array of synthetic and naturally derived molecules exhibiting a spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of the parent this compound and its analogs, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underpin these findings.
The Anticancer Potential of Cyclopenta[b]furan-2-one Scaffolds
The cyclopenta[b]furan-2-one moiety is a key structural feature in a class of natural products known as flavaglines, which have demonstrated potent anticancer activity. While this compound itself is a simplified, non-aromatic analog of the core structure of these natural products, its derivatives have been investigated for their potential as cytotoxic agents.
Mechanism of Action: Targeting Protein Synthesis and Pro-survival Signaling
Research into more complex analogs, such as the cyclopenta[b]benzofurans silvestrol and rocaglamide, has elucidated a primary mechanism of action involving the inhibition of protein biosynthesis.[1][2] These compounds target the eukaryotic initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation.[3] By binding to eIF4A, these molecules can stall the ribosome recruitment process, leading to a global reduction in protein synthesis.[1] Notably, the translation of mRNAs encoding proteins involved in cell proliferation and survival is often disproportionately affected.[3]
Furthermore, some cyclopenta[b]benzofuran derivatives have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its inhibition can sensitize cancer cells to apoptosis.
Caption: Proposed anticancer mechanism of action for cyclopenta[b]furan-2-one analogs.
Comparative Cytotoxicity Data
While direct comparative data for a series of simple this compound analogs is limited in publicly available literature, studies on more complex derivatives provide insights into potential structure-activity relationships. For instance, the substitution pattern on the fused ring system and the stereochemistry of the molecule can significantly impact cytotoxic potency.
| Compound/Analog Class | Cancer Cell Line | IC50 (ng/mL) | Reference |
| Methyl Rocaglate (1) | Human Lung Carcinoma (Lu1) | 1-30 | [2] |
| 4'-demethoxy-3',4'-methylenedioxy-methyl rocaglate (2) | Human Lung Carcinoma (Lu1) | 1-30 | [2] |
| 1-O-formyl-4'-demethoxy-3',4'-methylenedioxy-methyl rocaglate (5) | Human Lung Carcinoma (Lu1) | 1-30 | [2] |
| Silvestrol | Various | Potent | [1][3] |
Note: The provided data is for cyclopenta[b]benzofuran lignans, which are structurally more complex than the simple tetrahydrocyclopenta[b]furan-2-one core. However, they share the fundamental bicyclic lactone scaffold.
Anti-inflammatory Activity: Inhibition of Key Inflammatory Mediators
Inflammation is a complex biological response implicated in numerous diseases. The furanone and lactone moieties are present in various compounds with demonstrated anti-inflammatory properties. The investigation into the anti-inflammatory potential of this compound and its analogs is an active area of research.
Structure-Activity Relationship in Anti-inflammatory Effects
Studies on structurally related flavonoids have shown that the presence and position of hydroxyl groups on the aromatic rings significantly contribute to their anti-inflammatory and antioxidant activities.[6] For the cyclopenta[b]furan-2-one scaffold, it is hypothesized that the introduction of specific functional groups could modulate its interaction with key inflammatory enzymes and transcription factors. For instance, the presence of ortho-dihydroxy groups on an aromatic ring fused to the core structure has been shown to be important for activity.[6]
Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is a key player in the inflammatory cascade.
Principle: This assay fluorometrically measures the peroxidase activity of COX. The COX reaction converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGF2α. The amount of PGF2α produced is quantified using a specific ELISA.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the reaction buffer, heme, and a solution of the test compound at various concentrations.
-
Enzyme Preparation: Dilute the recombinant human COX-2 enzyme to the desired concentration. For background controls, inactivate the enzyme by boiling.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and either the active or inactive COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compound solutions or vehicle control to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells. Incubate for a precise duration (e.g., 2 minutes) at 37°C.
-
Reaction Termination and Reduction: Stop the reaction and reduce the PGH2 to PGF2α using a stannous chloride solution.
-
Quantification: Quantify the amount of PGF2α in each well using a competitive ELISA.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for the in vitro COX-2 inhibition assay.
Antimicrobial Properties of Bicyclic Lactones
Lactones, in general, are known to possess a wide range of antimicrobial activities.[7] The strained ring system of bicyclic lactones, such as this compound, can be a key feature for their biological activity.
Comparative Antimicrobial Activity
While specific comparative studies on a homologous series of this compound analogs are not extensively documented in the literature, research on other bicyclic lactones provides valuable insights. For example, the introduction of methyl groups and the presence of unsaturation in the ring system of bicyclic lactones have been shown to influence their antimicrobial activity against both bacteria and fungi.
| Compound/Analog Class | Microorganism | Activity | Reference |
| Unsaturated bicyclic lactone (6a) | Pseudomonas fluorescens | Growth inhibition | |
| Unsaturated bicyclic lactone (6a) | Fusarium linii | Growth inhibition |
Note: The data presented is for structurally related bicyclic lactones and serves to illustrate the potential for antimicrobial activity within this class of compounds.
Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening
This method is a widely used preliminary screening technique to assess the antibacterial activity of a compound.
Principle: The test compound diffuses from a well through a solid nutrient agar medium that has been seeded with a specific bacterium. If the compound is effective in inhibiting bacterial growth, a clear zone of inhibition will appear around the well.
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize Mueller Hinton Agar and pour it into sterile Petri dishes.
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland turbidity standard).
-
Inoculation: Evenly spread the bacterial inoculum over the surface of the agar plates.
-
Well Preparation: Create uniform wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a known concentration) into the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Caption: Workflow for the agar well diffusion antibacterial screening method.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of new therapeutic agents. While research on its more complex, naturally occurring analogs has revealed significant anticancer and anti-inflammatory potential, a systematic exploration of the biological activities of simpler, synthetically accessible analogs is warranted.
Future research should focus on the synthesis of focused libraries of this compound derivatives with diverse substitution patterns. The comparative evaluation of these analogs in a panel of standardized biological assays will be crucial for establishing clear structure-activity relationships. Such studies will not only illuminate the therapeutic potential of this scaffold but also guide the rational design of next-generation drug candidates with improved potency and selectivity.
References
-
Cencic, R., & Pelletier, J. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLoS ONE, 4(4), e5223. [Link]
-
Bordeleau, M. E., Cencic, R., Lindqvist, L., Oberer, M., Northcote, P., Wagner, G., & Pelletier, J. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS ONE, 4(4), e5223. [Link]
-
Kim, S., & Kinghorn, A. D. (2005). Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy. Current opinion in investigational drugs (London, England : 2000), 6(12), 1235–1241. [Link]
-
Lee, S. K., Cui, B., Mehta, R. R., Kinghorn, A. D., & Pezzuto, J. M. (1998). Cytostatic mechanism and antitumor potential of novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica. Chemico-biological interactions, 115(3), 215–228. [Link]
-
Salim, A. A., & Kinghorn, A. D. (2008). Potential of Cyclopenta[b]benzofurans from Aglaia Species in Cancer Chemotherapy. ResearchGate. [Link]
-
Grabarczyk, M., Gzella, A. K., & Gładkowski, W. (2016). Antimicrobial activity of new bicyclic lactones with three or four methyl groups obtained both synthetically and biosynthetically. ResearchGate. [Link]
-
Odontuya, G., Hoult, J. R., & Houghton, P. J. (2005). Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides. Phytotherapy research : PTR, 19(9), 782–786. [Link]
-
Mazur, M., & Masłowiec, D. (2022). Antimicrobial Activity of Lactones. Antibiotics (Basel, Switzerland), 11(10), 1327. [Link]
Sources
- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytostatic mechanism and antitumor potential of novel 1H-cyclopenta[b]benzofuran lignans isolated from Aglaia elliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential of cyclopenta[b]benzofurans from Aglaia species in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one: Protocols, Performance, and Modern Alternatives
Introduction: The Significance of a Bicyclic Lactone Core
In the landscape of organic synthesis, the bicyclic γ-lactone core of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one represents a privileged scaffold. This deceptively simple structure is a cornerstone synthon in the total synthesis of a myriad of complex natural products and pharmaceuticals. Its rigid, stereochemically-defined framework provides an ideal starting point for constructing cyclopentanoid structures, most notably the prostaglandins, a class of potent lipid compounds with diverse physiological effects. The efficient and stereocontrolled synthesis of this lactone, often referred to as the Grieco lactone or Corey lactone, is therefore a critical challenge for researchers in drug development and natural product synthesis.[1][2]
This guide provides an in-depth comparison of the primary synthetic routes to this vital intermediate. We will move beyond a simple listing of steps to dissect the causality behind the protocols, offering field-proven insights into their execution, scalability, and stereochemical outcomes. Each protocol is presented as a self-validating system, complete with quantitative data and direct citations to authoritative literature. We will explore the classic, workhorse methods of Baeyer-Villiger oxidation and iodolactonization alongside a cutting-edge palladium-catalyzed C-H activation strategy, providing a comprehensive view for the modern researcher.
Overview of Synthetic Strategies
The synthesis of the target cyclopenta[b]furan-2-one can be approached from fundamentally different starting points, each with its own set of advantages and challenges. The choice of strategy often depends on the desired scale, required stereochemical purity, and available starting materials.
Caption: Retrosynthetic overview of the main synthetic routes.
-
The Baeyer-Villiger (B-V) Oxidation Route: This is arguably the most established and widely utilized method. It involves the oxidation of a pre-formed bicyclo[3.2.0]hept-2-en-6-one precursor, wherein an oxygen atom is inserted adjacent to the carbonyl group to form the lactone.[3] This route can be executed using chemical oxidants or, more recently, with high stereoselectivity using enzymes.
-
The Iodolactonization Route: A classic method for lactone formation, this strategy involves the electrophilic cyclization of an unsaturated carboxylic acid, namely 2-cyclopentene-1-acetic acid. The reaction with iodine generates a transient iodonium ion, which is intramolecularly trapped by the carboxylate to yield an iodo-substituted lactone, which can be subsequently dehalogenated.[2][4]
-
The Palladium-Catalyzed C-H Activation Route: Representing the state-of-the-art in synthetic efficiency, this approach forges the bicyclic lactone directly from a simple, saturated precursor like cyclopentylacetic acid. A palladium catalyst facilitates the removal of hydrogen atoms to form a crucial C-C double bond and the C-O bond of the lactone in a single conceptual operation.
Protocol Deep Dive & Comparative Analysis
This section provides detailed, step-by-step protocols for each synthetic pathway, including the synthesis of the necessary precursors. The performance of each method is then objectively compared.
Method 1: The Baeyer-Villiger Oxidation Approach
This two-stage approach first requires the synthesis of the bicyclic ketone precursor, followed by the key oxidation step. Its primary advantage is its reliability and the potential for high enantioselectivity using biocatalysis.
Stage 1: Synthesis of Precursor: (±)-Bicyclo[3.2.0]hept-2-en-6-one
The most reliable and well-documented synthesis of this key precursor avoids photochemical steps and instead relies on an intramolecular [2+2] cycloaddition of an unsaturated ketene intermediate. The following protocol is adapted from a trusted Organic Syntheses procedure, ensuring robustness and reproducibility.[5]
-
Reaction Scheme:
-
3-Hydroxy-6-heptenoic acid → (±)-Bicyclo[3.2.0]hept-2-en-6-one
-
-
Detailed Protocol:
-
A flask is charged with crude 3-hydroxy-6-heptenoic acid (1.0 equiv), acetic anhydride (approx. 6.4 mL per gram of acid), and potassium acetate (2.4 equiv).
-
The reaction mixture is stirred for 2 hours at room temperature. An exotherm is typically observed.
-
The mixture is then heated to reflux (approx. 120-125 °C) for 4-8 hours.
-
After cooling, the reaction mixture is poured into a flask with light petroleum ether and water and stirred overnight at room temperature.
-
The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The crude product is purified by vacuum distillation (bp 84–85 °C at 26–28 mmHg) to afford the title ketone as a colorless oil.[5][6]
-
Stage 2: Baeyer-Villiger Oxidation to form the Lactone
With the ketone precursor in hand, the crucial oxygen insertion can be performed. We present two validated protocols: a classic chemical oxidation and a highly enantioselective biocatalytic method.
Protocol 1A: Chemical Oxidation using m-CPBA
-
Reaction Scheme:
-
(±)-Bicyclo[3.2.0]hept-2-en-6-one → (±)-3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one
-
-
Mechanism Insight: The reaction proceeds via the Criegee intermediate. The regioselectivity is dictated by the migratory aptitude of the adjacent carbon atoms. In this strained bicyclic system, the more substituted bridgehead carbon preferentially migrates, leading to the desired "normal" lactone product over the "abnormal" regioisomer.[3]
-
Detailed Protocol:
-
Dissolve (±)-bicyclo[3.2.0]hept-2-en-6-one (1.0 equiv) in dichloromethane (DCM).
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) in DCM dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically several hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
-
-
Yield: Typically >90%[3]
Protocol 1B: Chemoenzymatic Kinetic Resolution
This protocol uses a Baeyer-Villiger Monooxygenase (BVMO) to achieve a kinetic resolution of the racemic ketone, producing one enantiomer of the lactone in high optical purity while leaving the unreacted ketone enantiomer.
-
Reaction Scheme:
-
(±)-Bicyclo[3.2.0]hept-2-en-6-one → (+)-(1R,5S)-lactone + (-)-(1S,5R)-ketone
-
-
Mechanism Insight: The enzyme's chiral active site preferentially binds and oxidizes one enantiomer of the ketone over the other. For example, Cyclohexanone monooxygenase (CHMO) is known to selectively oxidize the (+)-(1R,5S)-ketone.[7]
-
Detailed Protocol (Representative using E. coli expressing a BVMO):
-
Prepare a buffered aqueous solution (e.g., Tris-HCl) containing glucose (for cofactor regeneration) and NADP⁺.
-
Add whole cells of E. coli engineered to express the desired BVMO (e.g., CHMO or PAMO).[7]
-
Add the racemic bicyclo[3.2.0]hept-2-en-6-one substrate (e.g., 1-5 g/L) to the cell suspension.
-
Incubate the mixture with shaking (e.g., 30 °C, 200 rpm) for 24-48 hours, monitoring conversion by GC or HPLC.
-
Once ~50% conversion is reached, stop the reaction and extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the lactone product from the unreacted ketone using silica gel chromatography.
-
-
Yield & Enantioselectivity: Can achieve >95% ee for the lactone product at ~45-50% yield (theoretical maximum for a kinetic resolution).[7]
Method 2: The Iodolactonization Approach
This classic route builds the lactone ring from an acyclic precursor in a single, stereospecific cyclization step. It requires the synthesis of the corresponding unsaturated carboxylic acid.
Stage 1: Synthesis of Precursor: 2-Cyclopentene-1-acetic Acid
This precursor can be synthesized from cyclopentadiene, as detailed in an Organic Syntheses procedure.[8]
-
Reaction Scheme:
-
Cyclopentadiene → Methyl 2,4-cyclopentadiene-1-acetate → 2-Cyclopentene-1-acetic acid
-
-
Detailed Protocol (Abbreviated):
-
Cyclopentadienylsodium is prepared from sodium metal and freshly cracked cyclopentadiene in xylene.
-
The resulting anion is reacted with methyl bromoacetate at low temperature (-78 °C to room temp) to yield methyl 2,4-cyclopentadiene-1-acetate.
-
The crude ester is then saponified using potassium hydroxide in methanol/water.
-
Acidification followed by extraction and purification yields 2-cyclopentene-1-acetic acid.
-
-
Yield: The overall yield for this multi-step sequence is moderate.
Stage 2: Iodolactonization
-
Reaction Scheme:
-
2-Cyclopentene-1-acetic acid → Iodo-lactone → this compound
-
-
Mechanism Insight: The reaction is initiated by the electrophilic addition of iodine to the double bond, forming a cyclic iodonium ion. The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion in an anti-fashion (Sₙ2-like) to form the γ-lactone. This mechanism ensures a high degree of stereocontrol.[4] The resulting iodo-lactone can be deiodinated under radical conditions (e.g., using Bu₃SnH).
-
Detailed Protocol:
-
Dissolve 2-cyclopentene-1-acetic acid (1.0 equiv) in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate (NaHCO₃, ~2.0 equiv).
-
Cool the vigorously stirred mixture to 0 °C.
-
Add solid iodine (I₂, ~1.5-2.0 equiv) portion-wise. Protect the reaction from light.
-
Stir at 0 °C to room temperature for several hours until the starting material is consumed (monitor by TLC).
-
Separate the organic layer and wash with aqueous sodium thiosulfate (Na₂S₂O₃) until colorless, followed by brine.
-
Dry over MgSO₄, filter, and concentrate to yield the crude iodolactone, which is then purified.
-
The purified iodolactone is then subjected to reductive deiodination (e.g., with AIBN and Bu₃SnH in benzene) to give the final product.
-
-
Yield: The iodolactonization step typically proceeds in high yield (>85%).[2]
Method 3: The Modern Approach - Palladium-Catalyzed Dehydrogenative Lactonization
This strategy represents a highly atom- and step-economical approach, directly converting a saturated carboxylic acid into the unsaturated bicyclic lactone.
-
Reaction Scheme:
-
Cyclopentylacetic acid → this compound
-
-
Mechanism Insight: The reaction is believed to proceed via a sequence involving: 1) Carboxylate-directed C(sp³)–H activation at the β-position of the cyclopentane ring to form a palladacycle. 2) β-hydride elimination to generate a Pd-coordinated cyclopentene intermediate. 3) Intramolecular oxypalladation (C-O bond formation). 4) A second β-hydride elimination to release the unsaturated lactone product and regenerate the active catalyst. The choice of ligand is critical to favor this pathway over other potential side reactions.
-
Detailed Protocol (Representative):
-
To a reaction vessel, add cyclopentylacetic acid (1.0 equiv), Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., an N-Acyl amino acid or thioether ligand, 12 mol%), an oxidant such as Ag₂CO₃ (2.0 equiv), and a base like NaOAc (1.0 equiv).[9]
-
Add a suitable solvent, such as hexafluoroisopropanol (HFIP), which is known to promote C-H activation.[9]
-
Seal the vessel and heat to 110 °C for 15 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through celite to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
-
-
Yield: While a direct synthesis of the title compound via this specific route is not widely documented with precise yields, analogous systems for forming bicyclic lactones report yields in the range of 50-80%.[9]
Comparative Data Summary
| Parameter | Method 1A: Chemical B-V | Method 1B: Enzymatic B-V | Method 2: Iodolactonization | Method 3: Pd-Catalyzed C-H Activation |
| Overall Steps | 2 (Ketone synthesis + Oxidation) | 2 (Ketone synthesis + Oxidation) | 2 (Acid synthesis + Cyclization/Reduction) | 1 (Direct from saturated acid) |
| Typical Overall Yield | Good (~60-75%) | Moderate (~35-40%) | Moderate | Moderate to Good (Est. 50-80%) |
| Stereocontrol | Racemic Product | Excellent (Kinetic Resolution, >95% ee) | Diastereoselective (product stereochemistry depends on starting material) | Racemic Product (as described) |
| Key Reagents | m-CPBA, Acetic Anhydride | BVMO Enzyme, Glucose, NADP⁺ | I₂, NaHCO₃, Bu₃SnH | Pd(OAc)₂, Ligand, Ag₂CO₃ |
| Scalability | High | Moderate (Bioreactor scale-up possible) | High | Moderate (Catalyst cost can be a factor) |
| Green Chemistry Aspect | Poor (Stoichiometric oxidant, chlorinated solvents) | Excellent (Aqueous media, ambient temp.) | Poor (Organotin reagent is toxic) | Moderate (Uses heavy metal catalyst) |
| Primary Reference | [3][5] | [7] | [2][8] | [9] |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the most established route: the Baeyer-Villiger oxidation.
Caption: Workflow for the Baeyer-Villiger synthesis route.
Conclusion and Recommendations
The synthesis of this compound is a well-trodden path with multiple reliable routes, each with distinct advantages that cater to different scientific goals.
-
For Scalable, Racemic Synthesis: The chemical Baeyer-Villiger oxidation (Method 1A) remains the gold standard. The synthesis of the precursor ketone is robust and high-yielding, and the subsequent oxidation with m-CPBA is efficient and straightforward. This pathway is ideal for producing large quantities of racemic material for further derivatization or resolution.
-
For Access to Enantiopure Material: The chemoenzymatic Baeyer-Villiger approach (Method 1B) is unparalleled. For researchers needing optically pure lactone for asymmetric total synthesis, leveraging a BVMO-catalyzed kinetic resolution is the most effective strategy, providing access to material with >95% ee directly.
-
For Classic, Diastereocontrolled Synthesis: The iodolactonization route (Method 2) offers excellent diastereocontrol based on the principles of anti-addition. While it may involve more steps for precursor synthesis and requires the handling of toxic organotin reagents for dehalogenation, it is a powerful and reliable method rooted in fundamental reaction mechanisms.
-
For Future-Forward, Efficient Synthesis: The Palladium-catalyzed C-H activation (Method 3) represents the future of efficient synthesis. Its ability to construct the target directly from a simple saturated precursor is a testament to the power of modern organometallic catalysis. While optimization for this specific substrate may still be required, it offers the highest potential for step- and atom-economy, a key consideration in sustainable chemical manufacturing.
Ultimately, the choice of protocol rests on the specific needs of the project. By understanding the underlying chemistry, resource requirements, and stereochemical outcomes of each method, researchers can confidently select the optimal path to this invaluable synthetic building block.
References
-
Partridge, J. J., Chadha, N. K., & Uskokovic, M. R. (1988). ASYMMETRIC HYDROBORATION OF 5-SUBSTITUTED CYCLOPENTADIENES: SYNTHESIS OF METHYL (1R,5R)-5-HYDROXY-2-CYCLOPENTENE-1-ACETATE. Organic Syntheses, 63, 44. [Link]
-
Yin, Y., Wang, J., & Li, J. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2548. [Link]
-
Rosini, G., et al. (1998). (±)-cis-1,4-DIMETHYLBICYCLO[3.2.0]HEPT-3-EN-6-ONE. Organic Syntheses, 75, 163. [Link]
- Rosini, G., Serra, R., Rama, F., & Confalonieri, G. (1995). Procedure for the preparation of bicyclo [3.2.0] hept-2-en-7-ones.
-
Ceylan, M., et al. (2009). Synthesis and Characterization of New Chalcone Derivatives from cis-Bicyclo[3.2.0]hept-2-en-6-one. Synthetic Communications, 39(6), 1046-1054. [Link]
-
Valiullina, Z. R., et al. (2025). Synthesis of Grieco Lactone and Its Enantiomer. Russian Journal of Organic Chemistry. [Link]
-
European Patent Office. (1995). Procedure for the preparation of bicyclo [3.2.0] hept-2-en-7-ones (EP0521571B1). [Link]
-
Morrow, J. A., & Smith, A. B. (2023). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 23075-23103. [Link]
-
D'Amato, A., et al. (2022). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization. Organic Letters, 24(1), 236-241. [Link]
-
Fink, M. J., et al. (2012). Towards practical biocatalytic Baeyer-Villiger reactions: applying a thermostable enzyme in the gram-scale synthesis of optically-active lactones in a two-liquid-phase system. Beilstein Journal of Organic Chemistry, 8, 2099-2105. [Link]
-
Rosini, G., & Marotta, E. (2000). The Bicyclo[3.2.0]heptan-endo-2-ol and Bicyclo[3.2.0]hept-3-en-6-one Approaches in the Synthesis of Grandisol: The Evolution of an Idea and Efforts to Improve Versatility and Practicality. Accounts of Chemical Research, 33(10), 661-669. [Link]
- Google Patents. (2007). Synthesis of cyclopentenones (US7279605B2).
- Google Patents. (2019). The preparation method of 2,3,5- tricarboxylic cyclopentane acetic acid (CN109369370A).
-
Crossref. (2025). Synthesis of Grieco Lactone and Its Enantiomer. [Link]
-
MDPI. (2005). 3-Methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one. [Link]
-
PubChem. (n.d.). 2-Cyclopentene-1-acetic acid. Retrieved January 21, 2026, from [Link]
-
Gładkowski, W., et al. (2018). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 23(10), 2460. [Link]
-
Snider, B. B., & Johnston, M. I. (1990). trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE. Organic Syntheses, 68, 25. [Link]
-
PubChem. (n.d.). (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of (±)- and (-)-Vibralactone and Vibralactone C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0521571B1 - Procedure for the preparation of bicyclo [3.2.0] hept-2-en-7-ones - Google Patents [patents.google.com]
- 7. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Lactone: A Comparative Guide to the Applications of 3,3a,6,6a-Tetrahydrocyclopenta[b]furan-2-one
In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of chiral building blocks is paramount to the successful construction of complex, biologically active molecules. Among these, the bicyclic lactone, 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one, has emerged as a cornerstone synthon, particularly in its enantiomerically pure forms. This guide provides an in-depth technical comparison of its principal applications, offering insights into the causality behind experimental choices and presenting supporting data for researchers, scientists, and drug development professionals.
Introduction: The Structural Significance of a Versatile Scaffold
This compound, a fused cyclopentane-furanone ring system, possesses a unique stereochemical architecture that renders it a highly valuable precursor in asymmetric synthesis. Its rigid framework allows for precise control over the spatial orientation of functional groups, a critical factor in the lock-and-key interactions that govern biological activity. This guide will delve into its pivotal role in the synthesis of two major classes of therapeutic agents: HIV-1 protease inhibitors and prostaglandins. Furthermore, it will explore the potential, though less documented, applications of its derivatives as cytotoxic and antioxidant agents.
Application I: A Crucial Building Block for Potent HIV-1 Protease Inhibitors
The development of potent and selective HIV-1 protease inhibitors has been a landmark achievement in the management of HIV/AIDS. The strategic use of this compound as a chiral P2-ligand has been instrumental in the design of inhibitors with exceptional activity, including against multi-drug-resistant viral strains.
Comparative Analysis: The Impact of Stereochemistry on Antiviral Potency
A prime example of the successful application of this lactone is in the synthesis of a novel class of HIV-1 protease inhibitors. One particularly potent derivative, Inhibitor 26 , showcases the importance of the stereochemical configuration of the cyclopentafuranyl moiety.[1]
| Compound | Enzyme Inhibitory Potency (Kᵢ) | Antiviral Potency (IC₅₀) |
| Inhibitor 26 (with 3-(R)-hydroxyl) | 5 pM | 2.9 nM |
| Inhibitor 25 (with 3-(S)-methoxy) | Significantly less potent | ~14.5 nM (5-fold loss) |
| Inhibitor 22 (unsubstituted) | Potent | Potent |
| Table 1: Comparison of the biological activity of HIV-1 protease inhibitors featuring different substitutions on the cyclopentafuranyl P2-ligand.[1] |
The data clearly demonstrates that the presence and stereochemistry of a substituent at the C3 position of the cyclopentafuranyl ring dramatically influence the inhibitor's efficacy. The 3-(R)-hydroxyl group in Inhibitor 26 leads to a remarkable enhancement in both enzyme inhibition and antiviral activity.[1] X-ray crystallography studies of Inhibitor 26 bound to HIV-1 protease have revealed that the 3-(R)-hydroxyl group forms crucial hydrogen bond interactions with the flap Gly48 carbonyl group in the S2-subsite of the enzyme's active site.[1] This additional interaction anchors the inhibitor more firmly, leading to its superior potency.
Experimental Workflow: Synthesis of a Potent HIV-1 Protease Inhibitor
The synthesis of these potent inhibitors involves a multi-step sequence starting from the chiral lactone, (+)-15 ((3aS,6aR)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one). The following diagram and protocol outline the key transformations leading to a C3-functionalized intermediate, a critical step in the synthesis of inhibitors like Inhibitor 26 .
Figure 1: Key step in the functionalization of the lactone scaffold.
Protocol: Stereoselective Methylation of (+)-15 [1]
-
Preparation of Lithium Diisopropylamide (LDA): To a solution of diisopropylamine (3.39 mmol) in anhydrous THF (15 mL) at 0°C, add n-butyllithium (2.5 M in hexanes, 3.39 mmol) dropwise. Stir the solution at 0°C for 30 minutes.
-
Enolate Formation: In a separate flask, dissolve (+)-15 (2.82 mmol) in anhydrous THF (8 mL). Cool this solution to -78°C. Add the freshly prepared LDA solution to the lactone solution dropwise. Stir the reaction mixture at -78°C for 30 minutes.
-
Alkylation: Add methyl iodide (5.65 mmol) dropwise to the reaction mixture at -78°C. Continue stirring at this temperature for 6 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield the methylated lactone 16 .
This protocol highlights the use of stereocontrolled enolate chemistry to introduce functionality at the C3 position, a crucial step in building the pharmacophore required for high-affinity binding to the HIV-1 protease.
Application II: A Cornerstone in Prostaglandin Synthesis
Prostaglandins are a class of lipid compounds with diverse and potent physiological effects, making them and their analogs important therapeutic agents. The synthesis of these complex molecules has been a long-standing challenge in organic chemistry. This compound, often referred to as the Corey lactone, is a key intermediate in many of the most successful synthetic routes.
Comparative Analysis: Traditional vs. Chemoenzymatic Routes to Prostaglandins
The classical Corey synthesis of prostaglandins, while elegant and foundational, often involves a lengthy sequence of reactions.[2] More recently, chemoenzymatic approaches have emerged as highly efficient alternatives, significantly reducing the number of synthetic steps and improving overall yields.
| Synthetic Route | Key Intermediate | Number of Steps to PGF₂α | Overall Yield | Key Advantages | Key Disadvantages |
| Corey Chemical Synthesis | Corey Lactone | ~15-17 steps | Variable, often lower | Well-established, versatile | Lengthy, requires multiple protecting groups, often uses stoichiometric and hazardous reagents |
| Modern Chemoenzymatic Synthesis | Chiral Bromohydrin | 5-7 steps | High (e.g., 10.6 g of PGF₂α from 14.2 g of lactone precursor) | Highly efficient, stereoselective, environmentally benign | Requires specialized enzymes, may have substrate scope limitations |
| Table 2: Comparison of a traditional chemical synthesis and a modern chemoenzymatic synthesis of Prostaglandin F₂α.[1][3] |
The chemoenzymatic route offers a significant improvement in terms of step economy and overall efficiency. The use of enzymes for key transformations, such as desymmetrization and oxidative resolution, allows for the rapid and highly stereoselective construction of the chiral core of the prostaglandin molecule.[3]
Experimental Workflow: A Chemoenzymatic Approach to Prostaglandin F₂α
The following diagram illustrates a simplified workflow of a modern chemoenzymatic synthesis of Prostaglandin F₂α, highlighting the key enzymatic step and subsequent chemical transformations.
Figure 2: Simplified workflow of a chemoenzymatic synthesis of Prostaglandin F₂α.
This approach bypasses the lengthy synthesis of the Corey lactone from achiral starting materials by employing a highly efficient enzymatic resolution to establish the key stereocenters early in the synthetic sequence.[3]
Potential Applications: Cytotoxic and Antioxidant Activities of Derivatives
While the applications of this compound in the synthesis of HIV-1 protease inhibitors and prostaglandins are well-documented with extensive experimental data, its derivatization to produce compounds with direct cytotoxic or antioxidant activities is a less explored area.
The furanone core is a structural motif present in numerous natural products with diverse biological activities, including anticancer and antioxidant properties. However, a comprehensive search of the scientific literature did not yield specific, quantitative data (e.g., IC₅₀ values from cytotoxicity assays or antioxidant assays) for derivatives of the this compound scaffold itself.
Studies on related, but structurally distinct, cyclopentanoid systems such as cyclopenta[b]quinoline and aza-cyclopenta[b]fluorene derivatives have shown cytotoxic potential against various cancer cell lines.[2][3] For instance, certain cyclopenta[b]quinoline-1,8-dione derivatives have been evaluated for their cytotoxic effects, with the most potent compound exhibiting an IC₃₀ of 24.4 μM against HeLa cells.[2] While these findings suggest that the broader class of cyclopentanoid compounds can exhibit cytotoxic activity, direct comparative data for derivatives of this compound is currently lacking.
Future Directions: The lack of extensive research into the direct biological activities of this compound derivatives presents an opportunity for future investigation. Structure-activity relationship (SAR) studies, focusing on the systematic modification of the lactone scaffold, could uncover novel compounds with potent and selective cytotoxic or antioxidant properties.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and versatile reactivity have been expertly exploited in the development of life-saving HIV-1 protease inhibitors and important therapeutic prostaglandins. The comparative analysis of its applications in these two fields highlights the evolution of synthetic strategies, with chemoenzymatic methods offering significant advantages in efficiency and sustainability. While the exploration of its derivatives as direct cytotoxic and antioxidant agents is still in its infancy, the foundational importance of this lactone scaffold ensures its continued relevance in the pursuit of novel therapeutic agents.
References
-
Ghosh, A. K., et al. (2012). Design of HIV-1 Protease Inhibitors with C3-Substituted Hexahydrocyclopentafuranyl Urethanes as P2-Ligands: Synthesis, Biological Evaluation, and Protein-Ligand X-ray Crystal Structure. Journal of Medicinal Chemistry, 55(17), 7823–7834. [Link]
-
Daryashenas, M., et al. (2015). Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1147. [Link]
-
Li, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins. Nature Communications, 15(1), 2465. [Link]
Sources
- 1. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives [brieflands.com]
- 2. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of 3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one (CAS No: 34638-25-0), a key intermediate in various synthetic pathways. While comprehensive safety data for this specific molecule is not consistently reported, this document synthesizes available information and established best practices for related chemical structures to ensure a conservative and safety-first approach to its disposal.
The causality behind these rigorous disposal protocols stems from the potential hazards associated with isomers and related furan-based compounds. Although some sources suggest this compound may not meet GHS hazard criteria, a specific stereoisomer is classified as an irritant to the skin, eyes, and respiratory system.[1] Furthermore, related compounds like tetrahydrofuran are known to be flammable and can form explosive peroxides upon storage.[2] Therefore, the following procedures are designed as a self-validating system to mitigate these potential risks, ensuring the safety of laboratory personnel and environmental compliance.
I. Core Chemical and Safety Data
A foundational understanding of the chemical's properties is paramount in executing its safe disposal. The following table summarizes the key data for this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | [1][3] |
| Molar Mass | 124.14 g/mol | [3] |
| Appearance | Light yellow to brown liquid | [4] |
| Melting Point | 45-48°C | [3] |
| Boiling Point | 190.92°C (rough estimate) | [3] |
| Flash Point | >230°F (>110°C) | [3] |
| Potential Hazards | May cause skin, eye, and respiratory irritation (based on isomer data). Potential for peroxide formation (based on related compounds).[2] |
II. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably within a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: May be required if vapours or aerosols are generated.
Peroxide Formation Warning: Furan-containing compounds can form explosive peroxides when exposed to air over time.[2] Before handling, visually inspect the container for the presence of crystals, discoloration, or a solid mass, which could indicate peroxide formation. If peroxides are suspected, do not move or open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal procedures.
III. Step-by-Step Disposal Protocol
The following protocol outlines the safe disposal of uncontaminated and contaminated this compound.
1. Uncontaminated or Expired Material:
-
Step 1: Waste Characterization: Although not definitively classified as hazardous waste by all sources, it is prudent to manage this compound as a hazardous chemical waste stream due to the potential for irritation and peroxide formation.[1][2]
-
Step 2: Container Selection: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Step 3: Waste Transfer: Carefully pour the chemical into the waste container, avoiding splashes. If the material is a solid at room temperature, it can be transferred using a chemically resistant spatula.
-
Step 4: Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Step 5: Storage and Collection: Store the sealed waste container in a designated satellite accumulation area away from heat, sparks, and open flames.[2] Arrange for pick-up by your institution's EHS department.
2. Contaminated Materials (e.g., Spills, Paper Towels, Gloves):
-
Step 1: Containment of Spills: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[2]
-
Step 2: Collection: Carefully collect the absorbent material and any other contaminated debris (e.g., gloves, paper towels) using non-sparking tools.[2]
-
Step 3: Packaging: Place all contaminated materials into a designated hazardous waste bag or container.
-
Step 4: Labeling and Disposal: Seal and label the container as described above and arrange for collection by EHS.
IV. Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the safe disposal of this compound.
VI. References
-
ChemBK. (2024, April 9). 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one Request for Quotation. Retrieved from [Link]
-
PubChem. (n.d.). (3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta(b)furan-2-one. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
